Product packaging for Bisphenol a diglycidyl ether diacrylate(Cat. No.:CAS No. 4687-94-9)

Bisphenol a diglycidyl ether diacrylate

Cat. No.: B1207769
CAS No.: 4687-94-9
M. Wt: 484.5 g/mol
InChI Key: VZTQQYMRXDUHDO-UHFFFAOYSA-N
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Description

Bisphenol a diglycidyl ether diacrylate, also known as this compound, is a useful research compound. Its molecular formula is C27H32O8 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O8 B1207769 Bisphenol a diglycidyl ether diacrylate CAS No. 4687-94-9

Properties

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTQQYMRXDUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33041-41-7
Record name 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer
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DSSTOX Substance ID

DTXSID40863439
Record name 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
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Molecular Weight

484.5 g/mol
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CAS No.

4687-94-9, 57417-94-4
Record name Bisphenol A diglycidyl ether diacrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A epoxy resin diacrylate ester
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Record name Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol)
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Record name 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
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Record name (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate
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Record name Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE
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Foundational & Exploratory

An In-Depth Technical Guide to Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of Bisphenol A diglycidyl ether diacrylate (BADGE-DA). It includes a detailed experimental protocol for its synthesis, a summary of its quantitative properties, and visual representations of its synthesis and polymerization pathways.

Molecular Structure and Formula

This compound, commonly abbreviated as BADGE-DA, is a multifunctional monomer with the molecular formula C₂₇H₃₂O₈.[1][2] Its IUPAC name is [2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate.[1] The structure of BADGE-DA is characterized by three primary domains:

  • A central Bisphenol A core that provides rigidity and thermal stability to the molecule.

  • Two glycidyl ether linkages which are the result of the synthesis from Bisphenol A diglycidyl ether (BADGE).

  • Two terminal acrylate groups that are highly reactive and enable polymerization, typically through a free-radical mechanism.[1][2]

The presence of these functional groups makes BADGE-DA a valuable crosslinking agent and reactive diluent in the formulation of high-performance polymers used in coatings, adhesives, and composites.[1]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₇H₃₂O₈[1][2]
Molecular Weight 484.5 g/mol [1][3]
CAS Number 4687-94-9[1][3]
Appearance Colorless to pale straw-colored viscous liquid[2]
Density Approximately 1.1 g/cm³[1]
Boiling Point 654.1 °C at 760 mmHg[4]
Flash Point >230 °F[4]
Refractive Index n20/D 1.557[4]
Topological Polar Surface Area 112 Ų[4]

Experimental Protocols

Synthesis of this compound

The synthesis of BADGE-DA is typically achieved through the esterification of Bisphenol A diglycidyl ether (BADGE) with acrylic acid. This reaction involves the ring-opening of the epoxide groups of BADGE and their subsequent reaction with the carboxylic acid groups of acrylic acid. The following is a representative experimental protocol based on literature and patent examples.[2][5]

Materials:

  • Bisphenol A diglycidyl ether (BADGE) (epoxy equivalent weight 185-195 g/eq)

  • Acrylic acid

  • Triethylamine (catalyst)

  • p-Hydroxyanisole (polymerization inhibitor)

  • Toluene (solvent, optional)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 660g of Bisphenol A diglycidyl ether, 240g of acrylic acid, 2.7g of triethylamine (catalyst), and 3g of p-hydroxyanisole (polymerization inhibitor).[2]

  • Commence stirring at a rate of 80-120 rpm.[3]

  • Heat the mixture to a reaction temperature of 100-120 °C.[2]

  • Maintain the reaction at this temperature for 3 to 5 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 5.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The resulting product, this compound, can be used directly or further purified if necessary.

Characterization:

The structure of the synthesized BADGE-DA can be confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, to observe the appearance of ester carbonyl peaks and the disappearance of carboxylic acid peaks, and nuclear magnetic resonance (NMR) spectroscopy to confirm the proton and carbon environments of the final product.

Visualizations

Synthesis Workflow of BADGE-DA

The following diagram illustrates the synthesis process of this compound from its precursors.

Synthesis_Workflow BADGE Bisphenol A diglycidyl ether (BADGE) Reactor Reaction Vessel (100-120°C, 3-5h) BADGE->Reactor Reactant AcrylicAcid Acrylic Acid AcrylicAcid->Reactor Reactant Catalyst Catalyst (e.g., Triethylamine) Catalyst->Reactor Additive Inhibitor Inhibitor (p-Hydroxyanisole) Inhibitor->Reactor Additive Purification Cooling & Purification Reactor->Purification Crude Product Product Bisphenol A diglycidyl ether diacrylate (BADGE-DA) Purification->Product Final Product

Caption: Synthesis workflow for this compound.

Free-Radical Polymerization of BADGE-DA

This diagram outlines the key steps in the free-radical polymerization of the acrylate groups in BADGE-DA, a process typically initiated by UV light in the presence of a photoinitiator.

Polymerization_Pathway Initiator Photoinitiator Radical_Formation Free Radical Formation (R●) Initiator->Radical_Formation UV_Light UV Light UV_Light->Radical_Formation Activation Initiation Initiation: R● + Monomer -> R-M● Radical_Formation->Initiation Monomer BADGE-DA Monomer (with acrylate groups) Monomer->Initiation Propagation Propagation: R-M(n)● + Monomer -> R-M(n+1)● Monomer->Propagation Initiation->Propagation Termination Termination: (Combination or Disproportionation) Propagation->Termination Polymer Crosslinked Polymer Network Propagation->Polymer Chain Growth Termination->Polymer Reaction End

Caption: Free-radical polymerization pathway of BADGE-DA.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Bisphenol A Diglycidyl Ether Diacrylate's Acrylate and Epoxy Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is a unique hybrid monomer possessing both acrylate and epoxy functionalities. This dual reactivity allows for the formation of complex polymer networks with tailored properties, making it a material of significant interest in various fields, including dental materials, coatings, and advanced composites. This technical guide provides a comprehensive overview of the chemical properties and reactivity of the acrylate and epoxy groups within the BADGE-DA molecule. It delves into the kinetics of the distinct polymerization and curing reactions, presents quantitative data in a comparative format, and offers detailed experimental protocols for the characterization of these processes. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the material's behavior.

Introduction

This compound (BADGE-DA) is a viscous liquid organic compound with the molecular formula C27H32O8 and a molecular weight of approximately 484.5 g/mol . Its molecular structure is characterized by a central bisphenol A core, which imparts rigidity and thermal stability, flanked by two glycidyl ether linkages that are terminated with highly reactive acrylate groups. This unique architecture allows for a dual-cure system, where the acrylate groups can be rapidly polymerized through photopolymerization, while the epoxy groups can undergo a slower, often thermal, curing process. This guide will separately address the chemical properties and reactivity of these two key functional groups.

Acrylate Group: Properties and Reactivity

The terminal acrylate groups (CH2=CH-COO-) are the more reactive of the two functionalities under typical photopolymerization conditions. Their reactivity is primarily governed by the carbon-carbon double bond, which readily undergoes free-radical polymerization.

Free-Radical Photopolymerization

The photopolymerization of the acrylate groups is a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.

  • Initiation: This process is triggered by the absorption of ultraviolet (UV) light by a photoinitiator molecule. The photoinitiator then cleaves to form free radicals, which in turn react with an acrylate monomer to initiate the polymerization chain. The concentration of the photoinitiator has a significant impact on the polymerization kinetics; higher concentrations generally lead to a higher number of radicals, which can result in the formation of multiple shorter polymer chains and a decrease in the average molecular weight.

  • Propagation: The newly formed monomer radical attacks the double bond of another acrylate monomer, adding it to the growing polymer chain. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other (combination or disproportionation) or when a radical reacts with an impurity or an inhibitor. Oxygen is a well-known inhibitor of free-radical polymerization.

Side Reactions

Several side reactions can occur during the free-radical polymerization of acrylates, influencing the final network structure and properties. These include:

  • Backbiting: An intramolecular chain transfer reaction where the radical at the end of a growing polymer chain abstracts a hydrogen atom from its own backbone, creating a more stable mid-chain radical.

  • β-Scission: The mid-chain radical can undergo cleavage, leading to the formation of a macromonomer and a smaller radical chain.

  • Chain Transfer: The radical activity can be transferred to a monomer, solvent, or another polymer chain, resulting in the termination of one chain and the initiation of another.

Quantitative Data for Acrylate Photopolymerization

The kinetics of acrylate photopolymerization can be significantly influenced by various factors. The following table summarizes the typical effects of photoinitiator concentration on the polymerization process.

ParameterEffect of Increasing Photoinitiator ConcentrationReference
Rate of Polymerization (Rp) Increases
Final Monomer Conversion May increase up to an optimal concentration, then plateau or decrease
Average Molecular Weight (Mn) Decreases
Hardness Generally increases up to a certain concentration
Yellowing Effect Increases

Theoretical heat of polymerization for acrylate double bonds is approximately 20.6 kcal/mol (86.2 kJ/mol).

Epoxy Group: Properties and Reactivity

The epoxy (or oxirane) rings in BADGE-DA are three-membered cyclic ethers that are less reactive than the acrylate groups under ambient conditions but can be cured through ring-opening polymerization, typically initiated by heat and a curing agent.

Epoxy-Amine Curing

The most common curing reaction for epoxy groups involves nucleophilic attack by an amine hardener. This is a step-growth polymerization mechanism.

  • Primary Amine Reaction: The reaction initiates with the nucleophilic attack of the nitrogen atom of a primary amine on one of the carbon atoms of the epoxy ring. This results in the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group. This step is generally slower than the primary amine reaction.

  • Etherification: At higher temperatures or in the presence of a catalyst, the hydroxyl groups generated during the curing process can also react with epoxy groups, forming ether linkages. This reaction is typically slower than the amine-epoxy reactions.

The hydroxyl groups formed during the reaction can also catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.

Quantitative Data for Epoxy-Amine Curing

The kinetics of the epoxy-amine curing reaction are highly dependent on the type of amine hardener used and the curing temperature. The following table provides a summary of typical activation energies for different epoxy-amine systems.

Epoxy SystemAmine HardenerActivation Energy (Ea) (kJ/mol)Reference
BADGE (n=0)2-adamantylethanamineAutocatalytic: 63.3, n-order: 29.8
Commercial Epoxy-Amine CoatingsVarious~53.5
General Epoxy-Amine Systems-55 - 90
DGEBA/DDM4,4'-diaminodiphenylmethane-
DGEBA/DDS4,4'-diaminodiphenylsulfone-

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the reactivity of BADGE-DA's functional groups.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Acrylate Photopolymerization

Photo-DSC is a powerful technique for studying the kinetics of UV-curing reactions by measuring the heat flow associated with the polymerization process.

Objective: To determine the photopolymerization kinetics, including the rate of polymerization and the final degree of conversion, of the acrylate groups in BADGE-DA.

Materials and Equipment:

  • This compound (BADGE-DA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Differential Scanning Calorimeter with a UV light source attachment

  • Aluminum DSC pans (open pans are typically used for UV curing)

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare a homogeneous mixture of BADGE-DA and the photoinitiator at the desired concentration (e.g., 1-5 wt%). This should be done in a dark environment to prevent premature polymerization.

    • Using a micropipette, accurately weigh a small amount of the mixture (typically 1-3 mg) into an open aluminum DSC pan. The sample can be in the form of a drop or spread into a thin film.

  • Instrument Setup:

    • Place the sample pan in the DSC cell and an empty pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to eliminate oxygen, which can inhibit the polymerization.

    • Set the isothermal temperature for the experiment (e.g., 25°C, 40°C, 60°C).

    • Set the UV light intensity and wavelength according to the photoinitiator's absorption spectrum.

  • Measurement:

    • Allow the sample to equilibrate at the set isothermal temperature.

    • Expose the sample to UV light for a predetermined duration and record the heat flow as a function of time.

  • Data Analysis:

    • The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak of the heat flow curve.

    • The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = ΔH_t / ΔH_theoretical, where ΔH_t is the heat evolved up to time t, and ΔH_theoretical is the theoretical heat of polymerization for the complete conversion of the acrylate groups (approximately 86.2 kJ/mol per acrylate group).

    • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Epoxy-Amine Curing

FTIR spectroscopy is a valuable tool for monitoring the progress of the epoxy-amine curing reaction by tracking the changes in the characteristic infrared absorption bands of the functional groups involved.

Objective: To monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the thermal curing of BADGE-DA with an amine hardener.

Materials and Equipment:

  • This compound (BADGE-DA)

  • Amine hardener (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage

  • Disposable ATR slides or a diamond ATR crystal

  • Mixing equipment

Procedure:

  • Sample Preparation:

    • Thoroughly mix the BADGE-DA and the amine hardener in the desired stoichiometric ratio.

  • Instrument Setup:

    • Set the heated ATR stage to the desired curing temperature.

    • Acquire a background spectrum of the empty ATR crystal.

  • Measurement:

    • Apply a thin layer of the reactive mixture onto the ATR crystal.

    • Immediately start collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds) for the duration of the curing process.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the epoxy group

In-Depth Technical Guide: Bisphenol A Diglycidyl Ether Diacrylate (CAS 4687-94-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA), also known as Bisphenol A Glycerolate (1 glycerol/phenol) diacrylate, corresponding to CAS number 4687-94-9. This document is intended for researchers, scientists, and professionals involved in drug development and material science.

Chemical and Physical Properties

This compound is a multifunctional monomer known for its application as a UV-curable cross-linking agent in various formulations, including inks, coatings, and varnishes.[1] Its chemical structure features a rigid bisphenol A core, glycidyl ether linkages, and terminal acrylate groups that facilitate polymerization.[2]

Table 1: Chemical Identification

IdentifierValue
CAS Number 4687-94-9[3]
IUPAC Name [2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate[2]
Synonyms Bisphenol A epoxy resin diacrylate ester, Bisphenol A bis(3-acrylato-2-hydroxypropyl) ether, Bisphenol A glycerolate (1 glycerol/phenol) diacrylate[2][4]
Molecular Formula C₂₇H₃₂O₈[3]
Molecular Weight 484.5 g/mol [3]
Canonical SMILES CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O[2]
InChI Key VZTQQYMRXDUHDO-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Colorless to pale yellow viscous liquid[2][5]
Density 1.18 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.557[1]
Viscosity 2000-4000 cP at 65 °C[1][7]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Topological Polar Surface Area 111.52 Ų[3]
Acid Number <5 mg KOH/g[1]
Reactivity Highly reactive due to terminal acrylate groups, capable of undergoing free radical polymerization.[2]
Stability Can undergo hydrolysis under certain conditions.[2]

Synthesis and Characterization

The primary synthesis route for BADGE-DA involves the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid.[2] This reaction opens the epoxide rings of BADGE and esterifies the resulting hydroxyl groups with acrylic acid.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification BADGE Bisphenol A Diglycidyl Ether (BADGE) Reaction Esterification BADGE->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Catalyst Catalyst (e.g., Triphenylphosphine, p-Toluenesulfonic acid) Catalyst->Reaction Heat Elevated Temperature Heat->Reaction BADGE_DA This compound (CAS 4687-94-9) Purification Purification (e.g., Preparative HPLC) BADGE_DA->Purification Reaction->BADGE_DA

Figure 1. General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge Bisphenol A diglycidyl ether (BADGE) and a slight molar excess of acrylic acid.[2]

  • Catalyst Addition: Add a suitable catalyst, such as triphenylphosphine or p-toluenesulfonic acid, to the reaction mixture.[2] The catalyst facilitates the ring-opening of the epoxide and subsequent esterification.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir continuously.[2] Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group peaks.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The crude product can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.[2]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[9]

  • Spectral Analysis: Confirm the structure by identifying characteristic peaks. For instance, in ¹H NMR, signals corresponding to the vinyl protons of the acrylate groups are expected.[2][3] Two-dimensional NMR techniques like COSY can be used to confirm proton-proton couplings.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small drop of the viscous liquid product between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Identify characteristic absorption bands to confirm the functional groups present. Key peaks include the C=O stretch of the acrylate ester around 1720-1733 cm⁻¹, the C=C stretch of the acrylate vinyl group around 1635 cm⁻¹, and the absence of the epoxy ring vibrations around 915 cm⁻¹.[2][3] A broad O-H stretch around 3500 cm⁻¹ indicates the presence of hydroxyl groups.[3]

Biological Activity and Signaling Pathways

BADGE-DA has been investigated for its biological activity, primarily concerning its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell differentiation) and lipid metabolism.[1] The interaction of BADGE-DA with PPARγ is complex, with some studies reporting it as an antagonist, while others suggest it can have agonist-like effects or act through PPARγ-independent pathways depending on the cellular context.[1][10][11]

Interaction with PPARγ Signaling

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] Upon activation by a ligand (agonist), this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This process regulates adipocyte differentiation and lipid metabolism.

An antagonist would block this activation. However, studies have shown that in some cell lines, BADGE can induce adipogenesis through a mechanism that is not blocked by known PPARγ antagonists, suggesting a pathway that is either downstream of or parallel to PPARγ.[10][11] Conversely, other research indicates that in certain contexts, BADGE can induce nuclear localization of PPARγ, an effect typically associated with agonists.[1] In other models, inhibition of PPARγ by BADGE has been shown to ameliorate conditions like osteoporosis by promoting bone formation over fat generation.[6]

G cluster_ligands Ligands cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg PPARγ Agonist->PPARg Activates BADGE_DA BADGE-DA (CAS 4687-94-9) BADGE_DA->PPARg Modulates (Context-Dependent) Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription (Adipogenesis, Lipid Metabolism) PPRE->TargetGenes Regulates Heterodimer->PPRE Binds to note Note: The effect of BADGE-DA on PPARγ is cell-type specific, with reports of antagonistic, agonistic, and PPARγ-independent actions.

Figure 2. Simplified signaling pathway of PPARγ and the modulatory role of BADGE-DA.

Experimental Protocol: PPARγ Reporter Assay

This protocol provides a general methodology for assessing the effect of BADGE-DA on PPARγ activity using a luciferase reporter assay.

  • Cell Culture: Culture a suitable cell line (e.g., ECV304 or a similar line stably transfected with a PPARγ-responsive luciferase reporter construct) in appropriate media and conditions.[1]

  • Treatment: Seed the cells in a multi-well plate. After allowing them to adhere, treat the cells with varying concentrations of BADGE-DA. Include a positive control (a known PPARγ agonist like Rosiglitazone), a negative control (vehicle, e.g., DMSO), and potentially a known antagonist for comparison.[4]

  • Incubation: Incubate the treated cells for a specified period (e.g., 22-24 hours) to allow for changes in gene expression.[4]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay reagent used.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects.[4] Analyze the dose-response relationship to determine if BADGE-DA acts as an agonist (increases luciferase activity), an antagonist (decreases agonist-induced activity), or has no effect.

Safety and Handling

Table 3: GHS Hazard and Safety Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning[9][12]
Hazard Statements H317: May cause an allergic skin reaction.[9][12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P317: If skin irritation or rash occurs: Get medical help. P501: Dispose of contents/container in accordance with local regulations.[9][12][13]
Personal Protective Equipment (PPE) Safety goggles with side-shields, impervious clothing, protective gloves, and a suitable respirator if exposure limits are exceeded.[8][9]
First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water and do not induce vomiting. Seek medical attention in all cases of significant exposure.[9][13]
Transport Information Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[12][13]

This substance is a known skin sensitizer, and appropriate personal protective equipment should be used at all times to avoid direct contact.[4] Handle in a well-ventilated area.[13]

Conclusion

This compound (CAS 4687-94-9) is a reactive monomer with well-defined physical and chemical properties that make it suitable for applications in polymer science. Its primary safety concern is as a skin sensitizer. The biological activity of BADGE-DA is of significant interest, particularly its complex and context-dependent interaction with the PPARγ nuclear receptor. This multifaceted activity warrants further investigation to fully elucidate its mechanisms of action and potential therapeutic or toxicological implications. Researchers should be mindful of the cell-type-specific effects reported in the literature when designing experiments.

References

An In-Depth Technical Guide to the Photopolymerization of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bisphenol A diglycidyl ether diacrylate (BADGE-DA) in photopolymerization. It delves into the fundamental chemical processes, experimental methodologies for characterization, and the resulting material properties, offering valuable insights for professionals in research and development.

Core Mechanism of Photopolymerization

The photopolymerization of this compound is a rapid and efficient process that converts a liquid monomer into a solid, cross-linked polymer network upon exposure to light. This transformation is driven by a free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The presence of a photoinitiator is crucial to begin this cascade.

Initiation: The Spark of the Reaction

The initiation phase begins when a photoinitiator molecule absorbs photons from a light source, typically in the ultraviolet (UV) range. This absorption of energy elevates the photoinitiator to an excited state, causing it to generate highly reactive free radicals. These radicals are the key species that initiate the polymerization process. Photoinitiators are broadly classified into two types, each with a distinct mechanism for radical generation.

  • Type I Photoinitiators (Cleavage Type): These initiators undergo a unimolecular fragmentation (cleavage) upon light absorption to form two free radical fragments. A commonly used Type I photoinitiator for acrylate systems is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). TPO is known for its high efficiency and ability to be used in pigmented systems. Upon excitation, the TPO molecule cleaves to produce a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization.

  • Type II Photoinitiators (Hydrogen Abstraction): In contrast, Type II photoinitiators require a co-initiator, typically an amine, to generate radicals. After absorbing light, the photoinitiator enters an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: one on the photoinitiator (which is often less reactive) and a more reactive radical on the co-initiator that goes on to initiate the polymerization.

Propagation: Building the Polymer Chain

Once the initiating free radicals are formed, they rapidly attack the carbon-carbon double bonds of the acrylate groups in the BADGE-DA monomer. This addition reaction results in the formation of a new, larger radical. This new radical then proceeds to react with another monomer, and this process repeats, leading to the rapid growth of a polymer chain. Due to the difunctional nature of BADGE-DA (having two acrylate groups per molecule), the propagation phase leads to the formation of a highly cross-linked, three-dimensional network structure. This network formation is responsible for the transition from a liquid to a solid state and largely determines the final mechanical properties of the cured material.

Termination: Concluding the Reaction

The polymerization process does not continue indefinitely. The termination of growing polymer chains can occur through several mechanisms, primarily combination or disproportionation. In combination, two growing polymer chains react to form a single, non-reactive chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. In the case of methacrylate monomers, disproportionation is the more probable termination pathway.

Quantitative Data on Photopolymerization and Material Properties

The efficiency and outcome of BADGE-DA photopolymerization can be quantified through various parameters. The following tables summarize key quantitative data from studies on similar acrylate-based photopolymer systems.

Table 1: Photopolymerization Kinetic Data

ParameterValueConditions
Maximum Polymerization Rate Varies with light intensity (linear relationship observed)Poly(ethylene glycol) diacrylate (PEGDA) with lithium acylphosphinate salt initiator
Time to Gelation ~1/10th of that with I2959 initiatorPEGDA with phosphinate initiator vs. I2959 at similar concentrations under 365 nm light
Final Double Bond Conversion 60-70% (initial)3D printed permanent resins
Final Double Bond Conversion Can be increased with post-curing3D printed permanent resins

Table 2: Mechanical Properties of Photopolymerized Acrylate Networks

PropertyValue RangeMaterial System
Flexural Strength 60 - 90 MPaBis-EMA, UDMA, and TEGDMA based 3D printing resins
Flexural Modulus 1.7 - 2.1 GPaBis-EMA, UDMA, and TEGDMA based 3D printing resins
Surface Hardness (Vickers) 14.5 - 24.6 HVBis-EMA, UDMA, and TEGDMA based 3D printing resins
Tensile Strength 3.1 - 6.2 MPa (increases with PI concentration)Photochemically polymerized PEGDA250
Elongation at Break Decreases with higher comonomer contentPhotochemically polymerized PEGDA250
Glass Transition Temperature (Tg) 27 - 56 °C (increases with comonomer content)Photochemically polymerized PEGDA250

Experimental Protocols

A key technique for monitoring the kinetics of photopolymerization in real-time is Fourier Transform Infrared (FTIR) Spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode.

Detailed Protocol for Real-Time FTIR (RT-FTIR) Monitoring

This protocol outlines the steps for monitoring the photopolymerization of BADGE-DA using RT-FTIR.

1. Sample Preparation:

  • Prepare a solution of this compound with a specific concentration of a photoinitiator (e.g., 1 wt% TPO).

  • Ensure the components are thoroughly mixed, if necessary, by gentle heating or sonication.

2. Instrument Setup:

  • Use an FTIR spectrometer equipped with an ATR accessory. A diamond ATR crystal is recommended for its durability and broad spectral range.

  • Position a light source (e.g., a UV-LED lamp with a specific wavelength, such as 365 nm or 405 nm) to illuminate the sample on the ATR crystal.

  • Set the FTIR to collect spectra in real-time (rapid scan mode). Typical parameters might include a spectral resolution of 4 cm⁻¹ and a scan rate that allows for the collection of several data points per second.

3. Data Acquisition:

  • Apply a small drop of the prepared BADGE-DA/photoinitiator mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Begin collecting background spectra of the uncured sample.

  • Initiate the photopolymerization by turning on the light source.

  • Continuously collect FTIR spectra as the polymerization proceeds until the reaction is complete (i.e., no further changes are observed in the spectra).

4. Data Analysis:

  • The degree of conversion of the acrylate double bonds (C=C) is monitored by the decrease in the intensity of a characteristic infrared absorption band. The C=C stretching vibration peak at approximately 1637 cm⁻¹ is commonly used.

  • To calculate the degree of conversion at a given time (t), the following formula is used:

    • Conversion (%) = [1 - (A_t / A_0)] * 100

    • Where A_t is the area of the C=C peak at time t, and A_0 is the initial area of the C=C peak before polymerization.

  • An internal reference peak that does not change during the reaction (e.g., a C=O stretching peak around 1720 cm⁻¹) can be used to normalize the data and correct for any variations in sample thickness.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the photopolymerization of BADGE-DA.

Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Radicals Radicals Photoinitiator->Radicals Light (hν) Monomer BADGE-DA Monomer Radicals->Monomer Attack on C=C Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Growth Growing_Chain->Monomer Addition of Monomer Polymer_Network Cross-linked Polymer Network Growing_Chain->Polymer_Network Combination or Disproportionation Photoinitiator_Types cluster_type1 Type I (Cleavage) cluster_type2 Type II (H-Abstraction) Photoinitiator Photoinitiator TPO Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) PI_Type2 Photoinitiator (e.g., Benzophenone) Radical1 Benzoyl Radical TPO->Radical1 Light (hν) Cleavage Radical2 Phosphinoyl Radical TPO->Radical2 Light (hν) Cleavage Excited_PI Excited Photoinitiator PI_Type2->Excited_PI Light (hν) Co_initiator Co-initiator (e.g., Amine) Radical3 Initiating Radical Co_initiator->Radical3 Excited_PI->Radical3 H-Abstraction from Co-initiator RT_FTIR_Workflow Start Start Sample_Prep Prepare BADGE-DA and Photoinitiator Mixture Start->Sample_Prep Place_Sample Place Sample on ATR Crystal Sample_Prep->Place_Sample Collect_Background Collect Background FTIR Spectrum Place_Sample->Collect_Background Initiate_Polymerization Irradiate with UV Light Collect_Background->Initiate_Polymerization Collect_Spectra Collect FTIR Spectra in Real-Time Initiate_Polymerization->Collect_Spectra Analyze_Data Analyze Decrease in C=C Peak Area Collect_Spectra->Analyze_Data Calculate_Conversion Calculate Degree of Conversion Analyze_Data->Calculate_Conversion End End Calculate_Conversion->End

stereochemistry and conformational analysis of BADGE-DA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry and Conformational Analysis of BADGE-DA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific experimental and computational data for the Bisphenol A diglycidyl ether-diaminooctane (BADGE-DA) adduct in peer-reviewed literature, this guide provides a theoretical and methodological framework. The principles of stereochemistry and conformational analysis are applied based on the known properties of BADGE and the general reactivity of epoxides with amines. The quantitative data presented is illustrative and intended to exemplify the expected complexity of the system.

Introduction

Bisphenol A diglycidyl ether (BADGE) is a widely used epoxy resin monomer. Its reaction with curing agents, such as diamines, leads to the formation of cross-linked polymers with diverse industrial and biomedical applications. The reaction of BADGE with 1,8-diaminooctane (DA) results in a linear adduct, herein referred to as BADGE-DA, which can serve as a flexible building block in drug delivery systems, biomaterials, and other advanced materials.

The stereochemistry and conformational flexibility of the BADGE-DA adduct are critical determinants of its macroscopic properties and biological interactions. A thorough understanding of its three-dimensional structure is therefore essential for rational design and development. This guide provides a detailed overview of the potential stereoisomers of BADGE-DA and outlines a comprehensive approach to its conformational analysis.

Stereochemistry of BADGE-DA

The stereochemical complexity of the BADGE-DA adduct arises from the inherent chirality of the BADGE monomer and the nature of the epoxide ring-opening reaction.

Stereoisomers of BADGE

BADGE is synthesized from bisphenol A and epichlorohydrin. The two epoxide rings in BADGE are unsymmetrical, and the carbon atoms of the oxirane rings are chiral centers.[1] This results in three possible stereoisomers of BADGE: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)).

Reaction of BADGE with 1,8-Diaminooctane

The reaction of an amine with an epoxide proceeds via a nucleophilic substitution (SN2) mechanism. This reaction leads to the opening of the epoxide ring and involves an inversion of configuration at the carbon atom attacked by the amine.[2] When the three stereoisomers of BADGE react with 1,8-diaminooctane, a variety of stereoisomers of the BADGE-DA adduct can be formed.

The reaction of one molecule of BADGE with two molecules of 1,8-diaminooctane is a multi-step process. For the purpose of this guide, we will consider the initial adduct formed from one BADGE molecule and one DA molecule, where each of the two primary amine groups of a single DA molecule has reacted with one of the two epoxide groups of a single BADGE molecule, forming a macrocyclic structure. However, the more likely scenario in a polymerization or adduct formation is the reaction of two BADGE molecules with one DA molecule. For clarity in illustrating the stereochemical consequences, we will consider the reaction at both ends of a single BADGE molecule with two separate amine nucleophiles (represented as R-NH2).

The following diagram illustrates the generation of stereoisomers from the reaction of the (R,R)-BADGE enantiomer.

badge_reaction cluster_reactants Reactants cluster_products Products RR_BADGE (R,R)-BADGE Product_1 Adduct with inversion at C2 RR_BADGE->Product_1 Attack at C2 Product_2 Adduct with inversion at C2' RR_BADGE->Product_2 Attack at C2' Amine 2 x R-NH2 Amine->Product_1 Amine->Product_2

Caption: Reaction of (R,R)-BADGE with an amine.

Potential Stereoisomers of the BADGE-DA Adduct

Assuming the reaction of one molecule of 1,8-diaminooctane with two molecules of BADGE, the resulting adduct will have multiple chiral centers. The table below summarizes the potential stereoisomers.

Starting BADGE Stereoisomer(s)Resulting BADGE-DA Adduct StereoisomersDescription
(R,R)-BADGESingle DiastereomerThe reaction of the enantiomerically pure (R,R)-BADGE with 1,8-diaminooctane will result in a single diastereomer of the adduct.
(S,S)-BADGESingle Diastereomer (enantiomer of the above)The reaction of the enantiomerically pure (S,S)-BADGE will result in the enantiomer of the adduct formed from (R,R)-BADGE.
(R,S)-BADGE (meso)A Pair of DiastereomersThe reaction of the meso-BADGE can lead to two different diastereomeric products, depending on which carbon of the epoxide is attacked.
Racemic BADGEMixture of Diastereomers and EnantiomersUsing a racemic mixture of BADGE will result in a complex mixture of all possible stereoisomers of the adduct.

Conformational Analysis of BADGE-DA

The BADGE-DA adduct is a flexible molecule with multiple rotatable bonds. Its overall conformation is determined by the interplay of steric and electronic effects. A combination of computational modeling and experimental NMR spectroscopy is the most powerful approach for a thorough conformational analysis.

Key Rotatable Bonds

The primary determinants of the conformation of the BADGE-DA adduct are the torsional angles around the following bonds:

  • C-C-O-C (ether linkages): Rotation around these bonds will dictate the orientation of the bisphenol A core relative to the diaminooctane chain.

  • C-N-C-C (amino-alkyl linkages): These bonds determine the conformation of the long alkyl chain.

  • C-C bonds of the diaminooctane backbone: The flexibility of this chain allows for a multitude of possible conformations.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the BADGE-DA adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations for structural confirmation.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the preferred conformation.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Use these distance restraints in conjunction with computational modeling to generate a family of structures consistent with the experimental data.

Computational Protocol: Molecular Modeling

Computational chemistry provides a means to explore the potential energy surface of the BADGE-DA adduct and identify low-energy conformers.

Methodology:

  • Initial Structure Generation: Build the 3D structure of the desired stereoisomer of the BADGE-DA adduct.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to explore the rotational landscape of the flexible bonds and identify a set of low-energy conformers.

  • Geometry Optimization and Energy Calculation: Re-optimize the geometries of the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the optimized conformers.

  • Comparison with Experimental Data: Compare the calculated interproton distances for the lowest energy conformers with the distance restraints obtained from NOESY/ROESY experiments to validate the computational model.

Workflow for Conformational Analysis

The following diagram illustrates the integrated workflow for the conformational analysis of the BADGE-DA adduct.

conformational_analysis_workflow cluster_comp Computational Modeling cluster_exp Experimental NMR cluster_analysis Structure Elucidation Build Build 3D Structure Search Conformational Search (MM) Build->Search Optimize Optimize Geometries (DFT) Search->Optimize Energies Calculate Relative Energies Optimize->Energies Compare Compare Computational and Experimental Data Energies->Compare Sample Sample Preparation NMR_acq 1D & 2D NMR Acquisition Sample->NMR_acq NOESY NOESY/ROESY Analysis NMR_acq->NOESY Restraints Generate Distance Restraints NOESY->Restraints Restraints->Compare Final Determine 3D Structure Compare->Final

Caption: Integrated workflow for conformational analysis.

Illustrative Conformational Data

The following table presents hypothetical data for the major conformers of a specific BADGE-DA stereoisomer, as might be determined through the workflow described above.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)*Key Dihedral Angle 2 (°)**Population (%)
10.006517560
20.85-7018025
31.50180-6015

* C-C-O-C dihedral angle ** C-N-C-C dihedral angle

Conclusion

The stereochemistry and conformational analysis of the BADGE-DA adduct are complex but critical for understanding its properties and function. This guide has outlined the theoretical basis for the stereochemical diversity of this molecule and provided a detailed, integrated workflow for its conformational elucidation. By combining high-resolution NMR spectroscopy and computational modeling, researchers can gain a comprehensive understanding of the three-dimensional structure of BADGE-DA, which is invaluable for its application in drug development and materials science. Further experimental and computational studies are warranted to fully characterize this important class of molecules.

References

Unraveling the Biological and Endocrine Activities of Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether (BADGE) and its derivatives are compounds of significant interest due to their widespread use in epoxy resins and coatings, leading to potential human exposure. This technical guide provides an in-depth analysis of the biological activities and potential endocrine-disrupting effects of BADGE and its diamine adducts (BADGE-DA). It summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the toxicological and pharmacological profiles of these compounds.

Biological Activities of BADGE and its Derivatives

BADGE and its metabolites have been shown to interact with several key cellular signaling pathways, exhibiting a range of biological effects from modulation of nuclear receptor activity to impacts on cell proliferation and differentiation.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

A primary target of BADGE is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial for adipogenesis and metabolic regulation. BADGE has been identified as a PPARγ antagonist.[1][2] It binds to PPARγ with a reported apparent dissociation constant (Kd(app)) of 100 µM.[1][2] While it can bind to the receptor, it does not appear to activate its transcriptional activity.[1] Instead, BADGE can antagonize the effects of PPARγ agonists like rosiglitazone, thereby inhibiting hormone-mediated adipocyte differentiation in cell lines such as 3T3-L1.[1][3] However, some studies suggest that at low nanomolar concentrations, BADGE may induce adipogenesis through a PPARγ-independent mechanism.[4][5] In some cellular contexts, such as the ECV304 cell line, BADGE has been observed to act as a PPARγ agonist, inducing receptor activation and subsequent apoptosis.[6]

Endocrine Disruption: Estrogenic and Androgenic Effects

The endocrine-disrupting potential of BADGE and its derivatives is a significant area of research. These compounds have been documented to interact with hormone receptors, including estrogen and androgen receptors.[7]

Estrogenic Activity: The hydrolyzed derivative of BADGE, bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), has demonstrated estrogenic activity, even greater than that of Bisphenol A (BPA).[7] Studies have shown that low-dose exposure to BADGE·2H2O can accelerate neuritogenesis and neurite outgrowth in cortical neurons through a mechanism involving the G-protein-coupled estrogen receptor (GPER).[7][8] This effect is inhibited by estrogen receptor antagonists.[7][8] However, other studies have reported that BADGE and its chlorohydroxy derivatives, while inducing proliferation of human breast cancer cells, did not bind to the estrogen receptor α (ERα) in competitive binding assays.[4] Some research also suggests that commercial BADGE may contain impurities with estrogenic antagonist activity.[9]

Anti-Androgenic Activity: BADGE and its derivatives have also been investigated for their effects on the androgen receptor (AR). While BADGE itself did not exhibit androgen agonistic activity, its chlorinated derivative, BADGE.2HCl, displayed significant androgen antagonistic activity.[10] This compound was found to have a high binding affinity for the androgen receptor and acted as an androgen antagonist.[10]

Effects on Cell Proliferation and Development

Exposure to BADGE has been linked to alterations in cell proliferation and developmental processes. In Drosophila melanogaster, developmental exposure to BADGE led to an upregulation of genes involved in DNA replication and cell cycle control, resulting in hemocyte (blood cell) over-proliferation.[11] In contrast, other studies on human colorectal adenocarcinoma Caco-2 cells reported that BADGE decreased cell proliferation.[11] These contradictory findings suggest that the effects of BADGE on cell proliferation may be cell-type and context-dependent.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of BADGE and its derivatives.

Compound Target Assay Type Parameter Value Reference
BADGEPPARγLigand BindingKd(app)100 µM[1][2]
BADGEPPARγFunctional Assay (Antagonism)IC50~100 µM[4]

Table 1: PPARγ Interaction Data for BADGE. This table presents the reported binding affinity and inhibitory concentration of BADGE for the PPARγ receptor.

Compound Activity Assay System Observed Effect Reference
BADGE·2H2OEstrogenicCortical NeuronsAccelerated neuritogenesis and neurite outgrowth[7][8]
BADGE.2HClAnti-AndrogenicAR-EcoScreen CellsAntagonistic activity for androgen receptor[10]
Commercial BADGE FractionsEstrogenic (Antagonist)Yeast two-hybrid assay (hERα)Antagonistic activity observed in some fractions[9]

Table 2: Endocrine-Related Activities of BADGE Derivatives. This table summarizes the observed estrogenic and anti-androgenic effects of specific BADGE derivatives in different experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARγ Reporter Gene Assay

This protocol is designed to assess the ability of a test compound to activate or inhibit the transcriptional activity of PPARγ.

Materials:

  • HG5LN-hPPARγ cell line (or other suitable reporter cell line)[10]

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Test compound (BADGE-DA) and reference agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent (e.g., Luciferin)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HG5LN-hPPARγ cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (BADGE-DA) and the reference agonist in cell culture medium.

  • Agonist Mode: To assess agonist activity, add the different concentrations of the test compound to the cells.

  • Antagonist Mode: To assess antagonist activity, add the test compound in the presence of a fixed concentration of a known PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration).

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control for agonist mode. For antagonist mode, calculate the percent inhibition of the agonist response. Plot the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of ER)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (BADGE-DA)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats by homogenization in ice-cold TEDG buffer followed by ultracentrifugation.[6]

  • Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and increasing concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

  • Quantification: Elute the bound [3H]-17β-estradiol from the HAP pellet with ethanol and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is similar to the ER binding assay but uses an androgen receptor source and a radiolabeled androgen.

Materials:

  • Source of AR (e.g., cytosol from ventral prostate of castrated male rats or recombinant human AR)

  • Assay buffer (e.g., TEGD buffer)

  • [3H]-R1881 (methyltrienolone, a synthetic androgen)

  • Unlabeled R1881 or Dihydrotestosterone (DHT)

  • Test compound (BADGE-DA)

  • Method for separating bound and free ligand (e.g., dextran-coated charcoal, hydroxyapatite)

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare the AR-containing fraction.

  • Competitive Binding: Set up a competitive binding reaction with the AR preparation, a fixed concentration of [3H]-R1881, and a range of concentrations of the test compound or unlabeled androgen.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand.

  • Quantification: Measure the radioactivity in the bound fraction.

  • Data Analysis: Calculate the IC50 of the test compound for AR binding.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Hormone-free cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)

  • Test compound (BADGE-DA)

  • 17β-estradiol (positive control)

  • Tamoxifen (anti-estrogen control)

  • 96-well plates

  • Method for quantifying cell number (e.g., DNA quantification using diphenylamine, MTS assay, or crystal violet staining)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in hormone-free medium and allow them to attach and adapt for 3 days.

  • Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of the test compound, 17β-estradiol, or the test compound in combination with 17β-estradiol (to test for anti-estrogenicity).

  • Incubation: Incubate the cells for 6-7 days, changing the medium with fresh treatment every 2 days.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number in each well using a suitable method.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control. A compound is considered estrogenic if it induces a significant increase in cell proliferation. Determine the EC50 for the proliferative effect. For anti-estrogenicity, assess the inhibition of estradiol-induced proliferation.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

PPAR_Signaling PPARγ Signaling Pathway BADGE BADGE PPARg PPARγ BADGE->PPARg Binds/ Antagonizes Agonist Agonist (e.g., Rosiglitazone) Agonist->PPARg Activates RXR RXR PPARg->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Promotes

Caption: PPARγ signaling pathway and points of modulation by agonists and BADGE.

Estrogen_Signaling Estrogenic Signaling via GPER cluster_effect Cellular Effect BADGE_H2O BADGE·2H2O GPER GPER (G-protein-coupled estrogen receptor) BADGE_H2O->GPER Hes1 Hes1 (Transcriptional Repressor) GPER->Hes1 Downregulates Ngn3 Ngn3 (Neuronal Differentiation Factor) GPER->Ngn3 Upregulates Hes1->Ngn3 Neurite_Outgrowth Neurite Outgrowth & Neuritogenesis Ngn3->Neurite_Outgrowth Promotes

Caption: Proposed pathway for BADGE·2H2O-mediated neurite outgrowth via GPER.

Experimental_Workflow General Workflow for In Vitro Endocrine Activity Testing start Test Compound (BADGE-DA) receptor_binding Receptor Binding Assay (ER, AR, PPARγ) start->receptor_binding reporter_gene Reporter Gene Assay (Transcriptional Activity) start->reporter_gene cell_proliferation Cell-Based Assay (e.g., MCF-7 Proliferation) start->cell_proliferation data_analysis Data Analysis (IC50/EC50 Determination) receptor_binding->data_analysis reporter_gene->data_analysis cell_proliferation->data_analysis conclusion Conclusion on Endocrine Activity data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the endocrine activity of a test compound.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential endocrine effects of BADGE and its derivatives. The interaction with PPARγ, estrogen, and androgen signaling pathways highlights the complex toxicological and pharmacological profile of these compounds. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in toxicology, pharmacology, and drug development. Further investigation is warranted to fully elucidate the mechanisms of action and the potential health implications of human exposure to BADGE and its related compounds.

References

A Technical Guide to the Solubility and Compatibility of Bisphenol A Diglycidyl Ether Diacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and compatibility of Bisphenol A diglycidyl ether diacrylate (BADGED), a key monomer used in the formulation of various polymers, adhesives, and coatings. An understanding of its behavior in organic solvents is critical for optimizing reaction conditions, ensuring formulation stability, and controlling material properties.

Physicochemical Properties of BADGED

This compound (CAS No: 4687-94-9) is a high-molecular-weight monomer characterized by a central hydrophobic Bisphenol A core flanked by two hydrophilic acrylate groups via glycidyl ether linkages.[1] This amphiphilic structure dictates its solubility and compatibility with a range of organic solvents.

PropertyValueReference
Molecular Formula C₂₇H₃₂O₈
Molecular Weight 484.5 g/mol
Appearance Viscous liquid[1]
Structure A central Bisphenol A core, two glycidyl ether groups, and two terminal acrylate groups.[1]

Solubility Profile

Quantitative solubility data for BADGED is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and solubility data for its precursor, Bisphenol A diglycidyl ether (BADGE), a qualitative solubility profile can be inferred. The molecule's large, nonpolar bisphenol A core suggests good solubility in nonpolar and moderately polar organic solvents, while the polar acrylate and hydroxyl groups contribute to solubility in more polar organic media.[1][2]

Table 1: Qualitative Solubility of BADGED in Common Organic Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale / Notes
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighGood compatibility with polar acrylate groups and nonpolar core.
Esters Ethyl Acetate, Butyl AcetateHighSimilar polarity to the monomer's ester (acrylate) groups.
Aromatic Hydrocarbons Toluene, XyleneHighSolubilizes the large, aromatic Bisphenol A core.
Chlorinated Solvents Dichloromethane, ChloroformHighEffective at dissolving large organic molecules. BADGE is soluble in chloroform.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherHighThe ether linkages in BADGED promote miscibility.
Alcohols Ethanol, Methanol, IsopropanolModerate to HighBADGE is soluble in ethanol and methanol.[3] Solubility may be limited by the large nonpolar backbone.
Amides Dimethylformamide (DMF)HighBADGE is soluble in DMF.[3]
Sulfoxides Dimethyl Sulfoxide (DMSO)HighBADGE is soluble in DMSO.[3]
Aliphatic Hydrocarbons Hexane, HeptaneLowThe overall polarity of BADGED is too high for good solubility in nonpolar alkanes.
Water -Insoluble / Very LowThe large, hydrophobic core prevents significant dissolution in water.[2]

Factors Influencing Solubility and Compatibility

The dissolution of BADGED is governed by a balance of intermolecular forces, temperature, and the potential for chemical interaction with the solvent.

Solubility Solubility & Compatibility of BADGED Factors Governing Factors Solubility->Factors Polarity Polarity Match ('Like Dissolves Like') Factors->Polarity Temp Temperature Factors->Temp Reactivity Solvent Reactivity Factors->Reactivity Structure BADGED Structure (Amphiphilic) Polarity->Structure Based on

Caption: Key factors governing the solubility of BADGED.
  • Polarity: A solvent with a polarity similar to that of BADGED will be most effective. The combination of aromatic rings, ether linkages, hydroxyl groups, and acrylate functionalities gives BADGED a moderately polar character.

  • Temperature: Solubility of viscous liquids like BADGED generally increases with temperature due to reduced viscosity and increased molecular motion.

  • Solvent Reactivity: The compatibility of BADGED is limited by its reactivity. The terminal acrylate groups are susceptible to polymerization, and the glycidyl ether backbone can undergo hydrolysis.[4]

Chemical Compatibility and Stability

The chemical nature of the solvent is critical for maintaining the stability of BADGED in solution. Reactive solvents can lead to degradation or unintended polymerization.

Table 2: Compatibility of BADGED with Different Solvent Classes

Solvent ClassCompatibilityPotential Reactions
Protic Solvents (e.g., Alcohols, Water) ModerateRisk of hydrolysis of the ether linkages, especially under acidic or basic conditions or at elevated temperatures.[4]
Aprotic Polar Solvents (e.g., Ketones, Esters, DMF) HighGenerally stable. These are good choices for creating stable stock solutions.
Nonpolar Solvents (e.g., Toluene, Hexane) HighChemically stable, though solubility may be limited in highly nonpolar solvents.
Reactive Solvents (e.g., Amines, Acids) LowAmines can initiate Michael addition with the acrylate groups. Strong acids or bases can catalyze hydrolysis.[4]

Studies on the closely related BADGE molecule show that stability is significantly reduced in the presence of water, with degradation increasing at higher temperatures and in acidic conditions.[5] Solutions in acetonitrile and methanol show greater stability, making them suitable for analytical standards and storage.[6] For long-term storage, solutions should be kept in anhydrous solvents at low temperatures (-20°C).[3]

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard laboratory protocol for determining the solubility of BADGED in an organic solvent at a specific temperature.

start Start step1 1. Add known mass of BADGED to vial start->step1 step2 2. Add small, precise volume of solvent step1->step2 step3 3. Mix at constant temp (e.g., sonicate/vortex) step2->step3 decision Is solution clear? (Complete dissolution) step3->decision decision->step2 No step4 4. Record total solvent volume decision->step4 Yes step5 5. Calculate solubility (mass/volume) step4->step5 end End step5->end

Caption: Experimental workflow for solubility determination.

Materials:

  • This compound (BADGED)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Calibrated positive displacement micropipettes or burette

  • Glass vials with caps

  • Vortex mixer and/or ultrasonic bath

  • Temperature-controlled water bath or incubator

Procedure:

  • Preparation: Accurately weigh a specific amount of BADGED (e.g., 100 mg) into a tared glass vial.

  • Solvent Addition: Using a calibrated pipette or burette, add a small, precise increment of the chosen organic solvent (e.g., 0.1 mL) to the vial.[7]

  • Mixing: Securely cap the vial and mix vigorously using a vortex mixer or by placing it in an ultrasonic bath. Maintain a constant temperature throughout the process.[7]

  • Observation: After mixing, allow the solution to stand for a few minutes and visually inspect for any undissolved material against a dark background.

  • Titration: If the BADGED is not fully dissolved, continue adding small, precise increments of the solvent, with thorough mixing after each addition.

  • Endpoint Determination: The endpoint is reached when the solution becomes completely clear and homogenous, with no visible solid particles remaining.

  • Calculation: Record the total volume of solvent added. Calculate the solubility using the formula: Solubility (mg/mL) = Initial mass of BADGED (mg) / Total volume of solvent (mL)

  • Replication: Repeat the procedure at least three times to ensure reproducibility and report the average solubility and standard deviation.

Biological Interaction: PPARγ Signaling Pathway

BADGED and its precursor BADGE have been identified as potential endocrine disruptors that may interact with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis and lipid metabolism.[8] The exact mechanism is complex and may be cell-type dependent, with some studies suggesting BADGE acts as a PPARγ agonist, while others indicate it may function through a PPARγ-independent pathway.[1][9]

BADGED BADGED PPARg PPARγ Receptor BADGED->PPARg Binds to / Activates (?) Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding) Complex->PPRE Binds Gene Target Gene Transcription PPRE->Gene Regulates Adipo Adipogenesis & Lipid Metabolism Gene->Adipo Leads to

Caption: Conceptual pathway of BADGED's interaction with PPARγ.

This diagram illustrates a potential mechanism where BADGED binds to and activates PPARγ, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of genes that regulate adipogenesis.[1] The dashed arrow indicates the uncertainty in the direct activation mechanism across all cell types.[8][9]

References

A Technical Guide to the Thermal Degradation Pathways of Polymerized Bisphenol A Diglycidyl Ether Diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the thermal degradation pathways of polymerized Bisphenol A diglycidyl ether diacrylate (BADGE-DA). Designed for researchers, scientists, and drug development professionals, this document details the chemical processes that occur when this polymer is subjected to elevated temperatures. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the degradation pathways to facilitate a thorough understanding of the material's thermal stability and decomposition products.

Introduction

Polymerized this compound is a common thermosetting polymer used in a variety of applications, including dental composites, coatings, and adhesives. Its thermal stability is a critical factor in determining its performance and lifespan in these applications. Understanding the mechanisms by which it degrades is essential for predicting its behavior at elevated temperatures, ensuring product safety, and developing more thermally stable materials.

The thermal degradation of polymerized BADGE-DA is a complex process involving multiple competing reaction pathways. The primary routes of decomposition include the scission of ether linkages, ester group decomposition, and rearrangements of the polymer backbone. These reactions lead to the formation of a variety of volatile and non-volatile degradation products.

Major Thermal Degradation Pathways

The thermal degradation of the crosslinked BADGE-DA polymer network proceeds through several key pathways, primarily initiated by the cleavage of the weakest bonds in the polymer structure at elevated temperatures.

The degradation process can be broadly categorized into three main stages:

  • Initial Decomposition: This stage is often characterized by the loss of small molecules, such as water, from any residual hydroxyl groups.

  • Main Degradation: This is the primary stage of mass loss, where the polymer backbone undergoes significant scission. The ether and ester linkages are particularly susceptible to cleavage.

  • Char Formation: At higher temperatures, the remaining material can undergo further rearrangement and condensation reactions to form a stable carbonaceous char.

The key reaction mechanisms involved in the degradation of the BADGE-DA network include:

  • Ether Bond Scission: The C-O bonds in the ether linkages of the bisphenol A moiety are among the first to break at elevated temperatures. This homolytic cleavage results in the formation of radical species that can propagate further degradation reactions.

  • Ester Group Decomposition: The acrylate ester groups can undergo various decomposition reactions, including Norrish Type I and Type II reactions, leading to the formation of acrolein, allyl alcohol, and other unsaturated compounds.

  • Rearrangement Reactions: Isomerization of the epoxy groups can lead to the formation of aldehydes, which can then undergo further reactions.[1] Rearrangements involving the aromatic portions of the polymer can also occur, leading to the formation of cyclic ketones.[1]

The following diagram illustrates the major initial steps in the thermal degradation of the polymerized BADGE-DA structure.

G cluster_0 Polymerized BADGE-DA Structure cluster_1 Initial Degradation Pathways cluster_2 Primary Degradation Products Polymer R-O-CH2-CH(O-R')-CH2-O-Ph-C(CH3)2-Ph-O-CH2-CH(O-R')-CH2-O-R EtherScission Ether Bond Scission Polymer->EtherScission Heat EsterDecomp Ester Group Decomposition Polymer->EsterDecomp Heat Rearrangement Rearrangement Reactions Polymer->Rearrangement Heat Phenolic Phenolic Compounds EtherScission->Phenolic Acrolein Acrolein EsterDecomp->Acrolein AllylAlcohol Allyl Alcohol EsterDecomp->AllylAlcohol Acetone Acetone Rearrangement->Acetone Char Char Residue Phenolic->Char CO_CO2 CO, CO2 Acrolein->CO_CO2 AllylAlcohol->CO_CO2

Figure 1. High-level overview of the thermal degradation pathways of polymerized BADGE-DA.

Quantitative Analysis of Degradation

The thermal degradation of polymerized BADGE-DA can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA) Data

TGA measures the mass loss of a material as a function of temperature in a controlled atmosphere. The following table summarizes typical TGA data for the thermal degradation of a cured BADGE-DA system in an inert atmosphere (e.g., nitrogen).

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 250< 5%Loss of adsorbed water and other low molecular weight volatiles.
250 - 40040 - 60%Main degradation stage involving scission of ether and ester linkages.
400 - 60015 - 25%Secondary degradation and char formation.
> 600< 10%Gradual decomposition of the char residue.

Note: The exact temperatures and mass loss percentages can vary depending on the specific curing conditions, heating rate, and the presence of any additives.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Data

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The polymer is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. The table below lists the major degradation products identified from the pyrolysis of cured BADGE-DA based epoxy resins.[1]

Degradation ProductChemical FormulaLikely Origin
PhenolC6H5OHScission of ether linkages and rearrangement of the bisphenol A structure.
p-IsopropenylphenolC9H10OCleavage of the isopropylidene bridge in the bisphenol A unit.
Bisphenol AC15H16O2Unreacted monomer or scission of the polymer chain.
AcroleinC3H4ODecomposition of the acrylate ester groups.[1]
Allyl alcoholC3H6ODecomposition of the acrylate ester groups.[1]
AcetoneC3H6ORearrangement and cleavage of the epoxy groups.[1]
Carbon MonoxideCOFurther degradation of primary products like acrolein and allyl alcohol.[1]
Carbon DioxideCO2Further degradation of primary products.[1]
MethaneCH4Fragmentation of the polymer backbone.[1]
PropyleneC3H6Fragmentation of the polymer backbone.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal degradation of polymerized BADGE-DA are provided below.

Thermogravimetric Analysis (TGA)

G cluster_0 TGA Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (TGA) sample_prep->instrument_setup heating_program Heating Program (e.g., 25°C to 800°C at 10°C/min) instrument_setup->heating_program data_acquisition Data Acquisition (Mass vs. Temperature) heating_program->data_acquisition analysis Data Analysis (Mass Loss %, Derivative Thermogram) data_acquisition->analysis end End analysis->end

Figure 2. A simplified workflow for Thermogravimetric Analysis (TGA).

Objective: To determine the thermal stability and degradation profile of the polymerized BADGE-DA.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of degradation, the temperatures of maximum degradation rates (from the derivative thermogram, DTG), and the final char yield.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

G cluster_0 Py-GC/MS Experimental Workflow start Start sample_prep Sample Preparation (~0.1-0.5 mg) start->sample_prep pyrolysis Pyrolysis (e.g., 600°C for 10s) sample_prep->pyrolysis gc_separation GC Separation (Capillary Column) pyrolysis->gc_separation ms_detection MS Detection (Mass Analyzer) gc_separation->ms_detection data_analysis Data Analysis (Chromatogram and Mass Spectra Interpretation) ms_detection->data_analysis end End data_analysis->end

Figure 3. A simplified workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Objective: To identify the volatile and semi-volatile thermal degradation products of the polymerized BADGE-DA.

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

Procedure:

  • Sample Preparation: A very small amount of the cured polymer (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) for a short period (e.g., 10 seconds).

  • Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial oven temperature of 40°C, held for 2 minutes, followed by a ramp to 300°C at 10°C/min.

  • Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

  • Data Analysis: The resulting chromatogram shows the separated pyrolysis products as peaks. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual compounds.

Fourier-Transform Infrared Spectroscopy (FTIR)

G cluster_0 FTIR Experimental Workflow for Thermal Degradation start Start initial_spectrum Acquire Initial FTIR Spectrum of Cured Polymer start->initial_spectrum heat_sample Heat Sample to a Specific Temperature for a Set Time initial_spectrum->heat_sample cool_sample Cool Sample to Room Temperature heat_sample->cool_sample acquire_spectrum Acquire FTIR Spectrum of Heated Sample cool_sample->acquire_spectrum repeat_heating Repeat Heating to Higher Temperatures acquire_spectrum->repeat_heating analyze_spectra Analyze Spectral Changes (e.g., appearance/disappearance of peaks) repeat_heating->analyze_spectra Until final temperature is reached end End analyze_spectra->end

Figure 4. A simplified workflow for studying thermal degradation using FTIR.

Objective: To monitor the changes in chemical functional groups of the polymerized BADGE-DA as a function of temperature.

Apparatus: Fourier-Transform Infrared Spectrometer, often with a heated sample stage or coupled to a TGA.

Procedure:

  • Initial Spectrum: An FTIR spectrum of the initial, undegraded cured polymer is recorded. This is typically done using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Heating: The sample is heated to a series of increasing temperatures. This can be done in situ using a heated ATR cell or by heating the sample in an oven and then quickly transferring it to the FTIR for analysis.

  • Spectral Acquisition: At each temperature interval, an FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The spectra are compared to identify changes in the intensity or position of absorption bands corresponding to specific functional groups. For example, a decrease in the intensity of ether (C-O-C) and ester (C=O) bands and the appearance of hydroxyl (O-H) and new carbonyl bands can indicate the progression of degradation.

Conclusion

The thermal degradation of polymerized this compound is a multi-step process involving a complex series of chemical reactions. The primary degradation pathways are initiated by the scission of ether and ester linkages, leading to the formation of a variety of phenolic compounds, unsaturated aldehydes and alcohols, and smaller volatile molecules. A thorough understanding of these degradation mechanisms, supported by quantitative data from analytical techniques such as TGA and Py-GC/MS, is crucial for the development of more robust and reliable polymer systems for a wide range of applications. The experimental protocols and visualizations provided in this guide offer a framework for researchers and scientists to investigate and understand the thermal behavior of these important materials.

References

spectroscopic characterization (NMR, FTIR, UV-Vis) of Bisphenol a diglycidyl ether diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis using NMR, FTIR, and UV-Vis Spectroscopy for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether diacrylate (BPADGE-DA) is a widely utilized monomer in the formulation of various polymers, particularly in dental composites, coatings, and adhesives. Its unique structure, combining the rigidity of the bisphenol A core with the reactivity of the terminal acrylate groups, imparts desirable mechanical and chemical properties to the cured materials. A thorough understanding of its molecular structure and purity is paramount for predicting its polymerization behavior and the performance of the final product. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the detailed characterization of BPADGE-DA.

This document outlines the fundamental principles of each technique, provides detailed experimental protocols for sample analysis, and presents key spectral data in a clear, tabular format. Furthermore, visual diagrams generated using Graphviz are included to illustrate the molecular structure, experimental workflows, and the synergistic relationship between these analytical methods.

Molecular Structure and Key Functional Groups

The chemical structure of BPADGE-DA is fundamental to interpreting its spectroscopic data. The molecule possesses several key functional groups that give rise to characteristic signals in NMR, FTIR, and UV-Vis spectra.

cluster_BPADGE_DA This compound (BPADGE-DA) BPA Bisphenol A Core (Aromatic Rings, Isopropylidene) Glyceryl1 Glyceryl Ether Linkage 1 (-O-CH2-CH(OH)-CH2-) BPA->Glyceryl1 ether linkage Glyceryl2 Glyceryl Ether Linkage 2 (-O-CH2-CH(OH)-CH2-) BPA->Glyceryl2 ether linkage Acrylate1 Acrylate Group 1 (-O-C(O)-CH=CH2) Glyceryl1->Acrylate1 ester linkage Acrylate2 Acrylate Group 2 (-O-C(O)-CH=CH2) Glyceryl2->Acrylate2 ester linkage

Caption: Molecular structure of BPADGE-DA highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of BPADGE-DA in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The key proton signals for BPADGE-DA are summarized below.

Table 1: ¹H NMR Chemical Shift Data for BPADGE-DA

Chemical Shift (ppm)MultiplicityAssignment
7.10 - 6.83MultipletAromatic protons (C₆H₄)
6.40 - 5.80MultipletAcrylate vinyl protons (=CH and =CH₂)
4.30 - 3.90MultipletMethylene and methine protons of the glyceryl and acrylate groups
2.90SingletHydroxyl protons (-OH)
1.62SingletIsopropylidene protons (-C(CH₃)₂)

Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in BPADGE-DA are presented below.

Table 2: ¹³C NMR Chemical Shift Data for BPADGE-DA

Chemical Shift (ppm)Assignment
165.8Carbonyl carbon of acrylate group (-C=O)
157.9, 143.2, 127.9, 114.2Aromatic carbons
131.5, 128.3Vinylic carbons of acrylate group (=CH, =CH₂)
70.0 - 65.0Carbons of the glyceryl moiety (-CH₂-O-, -CH-OH)
41.8Quaternary carbon of isopropylidene group (-C(CH₃)₂)
31.0Methyl carbons of isopropylidene group (-CH₃)

Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For BPADGE-DA, FTIR is particularly useful for confirming the presence of the acrylate and hydroxyl groups, and for monitoring the disappearance of the acrylate double bonds during polymerization.

Table 3: Key FTIR Absorption Bands for BPADGE-DA

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 (broad)O-H stretchingHydroxyl (-OH)
3100 - 3000C-H stretching (sp²)Aromatic and Vinylic C-H
2965 - 2870C-H stretching (sp³)Aliphatic C-H
1725C=O stretchingAcrylate Carbonyl
1635, 1608C=C stretchingAcrylate and Aromatic C=C
1510C=C stretchingAromatic C=C
1245, 1180, 1035C-O stretchingEther and Ester
830C-H out-of-plane bendingp-disubstituted benzene

Data sourced from publicly available spectra and may vary slightly based on the sampling method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In BPADGE-DA, the primary chromophores are the aromatic rings of the bisphenol A core and the carbon-carbon double bonds of the acrylate groups. This technique is particularly valuable for monitoring the kinetics of photopolymerization, as the consumption of the acrylate double bonds leads to a decrease in UV absorbance at their characteristic wavelength.

Table 4: UV-Vis Absorption Data for BPADGE-DA

ChromophoreExpected λmax (nm)Notes
Bisphenol A Core~275 - 280The primary absorption band arising from the π-π* transitions in the aromatic rings.
Acrylate Group~200 - 220The n-π* transition of the carbonyl and the π-π* transition of the C=C double bond contribute to absorption in the deep UV region.

The exact λmax can be influenced by the solvent and the overall molecular structure.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the recommended protocols for the NMR, FTIR, and UV-Vis analysis of BPADGE-DA.

cluster_workflow Spectroscopic Characterization Workflow Sample BPADGE-DA Sample Prep_NMR Sample Preparation (Dissolution in CDCl3) Sample->Prep_NMR Prep_FTIR Sample Preparation (Direct application to ATR crystal) Sample->Prep_FTIR Prep_UVVis Sample Preparation (Dilution in appropriate solvent) Sample->Prep_UVVis NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) Prep_NMR->NMR_Acq Data_Analysis Data Analysis and Interpretation NMR_Acq->Data_Analysis FTIR_Acq FTIR Data Acquisition (ATR mode) Prep_FTIR->FTIR_Acq FTIR_Acq->Data_Analysis UVVis_Acq UV-Vis Data Acquisition (Scan from 200-400 nm) Prep_UVVis->UVVis_Acq UVVis_Acq->Data_Analysis

Caption: General experimental workflow for spectroscopic characterization of BPADGE-DA.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of BPADGE-DA.

Materials:

  • This compound (BPADGE-DA)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of BPADGE-DA into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

    • Gently swirl the vial to ensure complete dissolution of the sample. Due to the viscous nature of BPADGE-DA, gentle warming or vortexing may be required.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

FTIR Spectroscopy Protocol (ATR)

Objective: To obtain the infrared spectrum of BPADGE-DA to identify its functional groups.

Materials:

  • This compound (BPADGE-DA)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the viscous BPADGE-DA liquid directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

UV-Vis Spectroscopy Protocol

Objective: To determine the UV-Vis absorption spectrum of BPADGE-DA.

Materials:

  • This compound (BPADGE-DA)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of BPADGE-DA of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

    • Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for the other prepared solutions of increasing concentration.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Logical Relationship of Spectroscopic Techniques

The three spectroscopic techniques discussed provide complementary information for a comprehensive characterization of BPADGE-DA.

cluster_logic Interrelation of Spectroscopic Characterization Structure Molecular Structure of BPADGE-DA NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Detailed atomic connectivity FTIR FTIR Spectroscopy Structure->FTIR Functional group identification UVVis UV-Vis Spectroscopy Structure->UVVis Chromophore identification Confirmation Comprehensive Structural Confirmation and Purity Assessment NMR->Confirmation FTIR->Confirmation UVVis->Confirmation

Caption: Logical flow from molecular structure to comprehensive characterization.

NMR provides the most detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the integrity of the core structure. FTIR offers a rapid confirmation of the presence of key functional groups, such as the acrylate carbonyl and the hydroxyl groups, and is invaluable for monitoring chemical reactions like polymerization. UV-Vis spectroscopy confirms the presence of the aromatic and acrylate chromophores and provides a means to quantify the concentration of the monomer in solution and to track the progress of photopolymerization reactions. Together, these techniques provide a robust analytical toolkit for the quality control and characterization of this compound.

Methodological & Application

Application Notes and Protocols: Bisphenol A Diglycidyl Ether Diacrylate (BADGED) in UV-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bisphenol A diglycidyl ether diacrylate (BADGED) in the formulation of ultraviolet (UV)-curable coatings and inks. BADGED is a widely used epoxy acrylate resin known for its excellent performance characteristics.[1]

Introduction to this compound (BADGED)

This compound (BADGED), also known as bisphenol A epoxy resin diacrylate ester, is a versatile oligomer synthesized from the reaction of bisphenol A diglycidyl ether (BADGE) and acrylic acid.[2] Its chemical structure features a rigid bisphenol A core, which provides hardness and chemical resistance, and two terminal acrylate groups that are highly reactive towards free-radical polymerization when exposed to UV light.[2] This dual functionality makes it a crucial base resin in UV-curable systems, offering rapid curing, strong adhesion, and excellent mechanical properties.[1] It is frequently used in applications such as UV-cured paints and inks, adhesives, and composites.[1][3]

Physicochemical Properties of BADGED

The physical and chemical properties of BADGED make it suitable for a variety of formulation needs. Its low viscosity allows for easy processing and application.[1]

PropertyValueReference
Molecular Formula C₂₇H₃₂O₈[2][3]
Molecular Weight 484.5 g/mol [2][3]
Appearance Colorless to yellowish viscous liquid[1]
Density Approximately 1.1 g/cm³[1]
Viscosity Low to medium viscosity[1]
CAS Number 4687-94-9[3]

Advantages of BADGED in UV-Curable Formulations

The inclusion of BADGED as a primary oligomer in UV-curable coatings and inks imparts several desirable characteristics to the final cured product.

  • Rapid Curing: The acrylate functional groups undergo rapid polymerization upon exposure to UV radiation, allowing for cure speeds of a second or less.[4][5] This high reactivity is ideal for high-speed industrial processes.[6]

  • High Gloss Finish: Cured coatings and inks formulated with BADGED typically exhibit a high-gloss, smooth surface.[4][7]

  • Excellent Adhesion: The epoxy backbone contributes to strong adhesion on a variety of substrates, including plastics, metals, and wood.[8]

  • Good Mechanical Properties: Formulations with BADGED produce hard, durable films with high tensile strength and modulus.[9]

  • Chemical and Abrasion Resistance: The cross-linked polymer network provides excellent resistance to chemicals, solvents, scratches, and abrasion.[7][10]

  • Environmental Benefits: As part of a 100% solids UV-curable system, the use of BADGED eliminates the need for solvents, thus preventing the emission of volatile organic compounds (VOCs).[4][5][6]

UV Curing Mechanism

The curing of BADGED-containing formulations occurs via a free-radical polymerization mechanism.[11] The process is initiated by a photoinitiator that, upon absorbing UV light, generates highly reactive radical species.

  • Initiation: The photoinitiator (PI) absorbs UV photons and cleaves to form free radicals (R•).

  • Propagation: The free radical attacks the carbon-carbon double bond of an acrylate group on a BADGED molecule, initiating a chain reaction. This process rapidly propagates, linking monomer and oligomer molecules together.

  • Termination: The polymerization process continues until the growing polymer chains react to terminate the chain, forming a stable, cross-linked three-dimensional network.

UV_Curing_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination PI Photoinitiator (PI) Radical Free Radicals (R•) PI->Radical Cleavage BADGED BADGED Monomer Radical->BADGED Attack UV_light UV Light UV_light->PI Absorption Growing_Chain Growing Polymer Chain BADGED->Growing_Chain Chain Reaction Growing_Chain->Growing_Chain Network Cross-linked Polymer Network Growing_Chain->Network Combination/ Disproportionation

Caption: Free-radical polymerization mechanism in UV curing.

Example Formulations

The following tables provide starting point formulations for a UV-curable clear coat and a UV-curable black ink using BADGED. The exact percentages will vary depending on the specific application requirements and the other components used.

Table 1: Example UV-Curable Clear Coating Formulation

ComponentFunctionWeight %
This compound (BADGED) Oligomer 50 - 70
Tripropylene Glycol Diacrylate (TPGDA)Reactive Diluent20 - 30
Trimethylolpropane Triacrylate (TMPTA)Reactive Diluent5 - 15
Photoinitiator (e.g., Irgacure 651)Photoinitiator2 - 5
Leveling AgentAdditive0.1 - 1.0

Formulation based on typical compositions described in literature.[8]

Table 2: Example UV-Curable Black Ink Formulation

ComponentFunctionWeight %
This compound (BADGED) Oligomer 30 - 50
Hexanediol Diacrylate (HDDA)Reactive Diluent20 - 40
Photoinitiator BlendPhotoinitiator5 - 15
Carbon BlackPigment10 - 20
DispersantAdditive1 - 3
StabilizerAdditive0.1 - 0.5

Ink formulations typically consist of monomers, oligomers, pigments, and photoinitiators.[12]

Experimental Protocols

The following protocols outline the general steps for preparing, applying, and characterizing a UV-curable formulation containing BADGED.

Protocol 1: Preparation of a UV-Curable Formulation

  • Weighing: Accurately weigh all liquid components (BADGED, reactive diluents, liquid additives) into a light-blocking container (e.g., an amber glass beaker or a stainless steel vessel).

  • Mixing: Place the container on a magnetic stir plate or under a mechanical stirrer. Begin mixing at a low to medium speed to create a vortex.

  • Addition of Solids: Slowly add any solid components, such as photoinitiators or pigments, to the vortex to ensure proper dispersion and prevent clumping.

  • Homogenization: Continue mixing for 30-60 minutes, or until all solid components are completely dissolved or uniformly dispersed. For pigmented inks, a three-roll mill or bead mill may be necessary to achieve the desired particle size and dispersion.

  • Degassing: If necessary, place the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause surface defects in the cured film.

  • Storage: Store the final formulation in a sealed, light-proof container away from sources of UV light and heat.

Protocol 2: Application and Curing

  • Substrate Preparation: Ensure the substrate (e.g., metal panel, plastic sheet, paper) is clean, dry, and free of any contaminants like dust or grease.

  • Application: Apply the liquid formulation to the substrate using a suitable method, such as a wire-wound bar, spin coater, or screen printing, to achieve a uniform film thickness.

  • UV Curing: Immediately pass the coated substrate under a UV lamp.[8] The required UV dose depends on the formulation's reactivity, film thickness, and the intensity of the UV source. A medium-pressure mercury lamp is a common UV source.[11] The curing process is typically complete within seconds.[13]

Characterization of Cured Films

Once cured, the performance of the coating or ink can be evaluated using various analytical and physical tests.

Table 3: Common Characterization Methods

MethodProperty MeasuredDescription
FTIR Spectroscopy Degree of CureMonitors the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹) to quantify the extent of polymerization.[14][15]
Differential Scanning Calorimetry (DSC) Glass Transition Temp (Tg)Measures the temperature at which the polymer transitions from a glassy to a rubbery state, indicating the thermal properties of the network.[16]
Dynamic Mechanical Analysis (DMA) Viscoelastic PropertiesDetermines the storage modulus, loss modulus, and tan delta, providing insights into the mechanical behavior and cross-link density.[15][16]
Pencil Hardness Test HardnessA set of calibrated pencils of varying hardness are pushed across the surface to determine the coating's resistance to scratching.[8]
Cross-Hatch Adhesion Test (ASTM D3359) AdhesionA grid is cut into the coating, and pressure-sensitive tape is applied and removed. The amount of coating lifted determines the adhesion rating.
MEK Rub Test Solvent ResistanceA cloth soaked in methyl ethyl ketone (MEK) is rubbed back and forth across the surface to assess the coating's resistance to solvent attack.[14]

Protocol 3: Pencil Hardness Test

  • Place the cured panel on a firm, level surface.

  • Starting with a softer pencil (e.g., 2H), press the lead firmly against the coating at a 45° angle.

  • Push the pencil away from you for about 6 mm.

  • Examine the surface for any indentation or scratching.

  • Repeat the process with pencils of increasing hardness until the coating is scratched. The pencil hardness is reported as the grade of the hardest pencil that did not scratch the film.

Protocol 4: MEK Double Rub Test

  • Secure the cured panel.

  • Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).

  • Wrap the cloth around your index finger.

  • With moderate pressure, rub the cloth back and forth over a section of the cured film. One back-and-forth motion counts as one "double rub".[14]

  • Continue until the coating begins to break through to the substrate or until a specified number of rubs is reached. Report the number of double rubs the coating withstood.

Workflow and Safety

The overall process from formulation to final characterization follows a logical workflow. It is crucial to adhere to safety protocols, as BADGED is a known skin sensitizer and may cause allergic reactions.[3]

Workflow cluster_prep Preparation cluster_app Application & Curing cluster_char Characterization Formulation 1. Formulate (Weigh & Mix) Degas 2. Degas (If needed) Formulation->Degas Safety Safety Precautions: - Wear Gloves & Goggles - Use in Ventilated Area Formulation->Safety Application 3. Apply to Substrate Degas->Application Curing 4. UV Cure Application->Curing Physical 5a. Physical Tests (Hardness, Adhesion) Curing->Physical Analytical 5b. Analytical Tests (FTIR, DSC) Curing->Analytical

Caption: Experimental workflow for UV-curable formulations.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling BADGED and its formulations.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling any potential vapors.

  • Skin Contact: Avoid direct skin contact. In case of contact, wash the affected area thoroughly with soap and water. This compound may cause an allergic skin reaction.[3]

Conclusion

This compound is a cornerstone oligomer for the formulation of high-performance UV-curable coatings and inks. Its ability to cure rapidly into a hard, glossy, and resistant film makes it an excellent choice for a wide range of industrial applications. By understanding its properties and following standardized protocols for formulation and testing, researchers can effectively harness the benefits of BADGED to develop advanced materials.

References

Application Notes and Protocols: Formulation and Evaluation of 3D Printing Resins with Bisphenol A Diglycidyl Ether Diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and biocompatibility assessment of 3D printing resins incorporating Bisphenol A diglycidyl ether diacrylate (BADGE-DA). The following protocols and data are intended to serve as a guide for researchers developing novel photopolymerizable resins for applications in biomedical research and drug development.

Introduction

This compound (BADGE-DA) is a versatile oligomer used in the formulation of photocurable resins for stereolithography (SLA) and digital light processing (DLP) 3D printing. Its rigid bisphenol A core provides good mechanical strength and thermal stability to the cured polymer, while the terminal acrylate groups allow for rapid photopolymerization. However, the high viscosity of BADGE-DA often necessitates the inclusion of reactive diluents to achieve a printable consistency.

Furthermore, concerns regarding the potential endocrine-disrupting activity of residual bisphenol A (BPA) and its derivatives warrant thorough biocompatibility testing for any formulation intended for biomedical applications. These notes provide protocols for resin formulation, mechanical testing, and in vitro biocompatibility assessment to guide the development of safe and effective BADGE-DA-based 3D printing resins.

Resin Formulation and Preparation

The formulation of a 3D printing resin involves a balance between the oligomer, reactive diluent(s), and a photoinitiator. The choice and ratio of these components will determine the viscosity of the uncured resin and the mechanical properties and biocompatibility of the cured material.

Materials
  • This compound (BADGE-DA)

  • Reactive Diluent: Tri(propylene glycol) diacrylate (TPGDA)

  • Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Vacuum desiccator

Protocol for Resin Preparation
  • Component Mixing: In an amber glass bottle, combine the desired weight percentages of BADGE-DA and TPGDA. A common starting point is a 70:30 weight ratio of BADGE-DA to TPGDA.

  • Photoinitiator Addition: Add the photoinitiator to the monomer mixture. A typical concentration is 0.5-2.0 wt% of the total monomer weight.

  • Dissolution: Place a magnetic stir bar in the bottle and seal it. Place the bottle on a magnetic stirrer and mix at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be used to accelerate dissolution, but care should be taken to avoid premature polymerization.

  • Degassing: Once the photoinitiator is fully dissolved, place the uncapped bottle in a vacuum desiccator. Apply vacuum for 15-30 minutes to remove any dissolved gases from the resin mixture.

  • Storage: Store the formulated resin in the sealed amber bottle at room temperature, away from sources of UV light.

Experimental Workflow for Resin Characterization

The following diagram illustrates the general workflow for characterizing a newly formulated 3D printing resin.

G cluster_0 Resin Formulation cluster_1 3D Printing cluster_2 Characterization Formulation Mix BADGE-DA, Reactive Diluent, & Photoinitiator Printing Fabricate Test Specimens (e.g., ASTM D638) Formulation->Printing UV Curing Mechanical Mechanical Testing Printing->Mechanical Biocompatibility Biocompatibility Assays Printing->Biocompatibility

Figure 1: Experimental workflow for resin characterization.

Mechanical Properties

The mechanical properties of the cured resin are critical for its intended application. Tensile testing is a fundamental method for evaluating these properties.

Protocol for Tensile Testing (adapted from ASTM D638)
  • Specimen Preparation: Using a DLP or SLA 3D printer, fabricate dog-bone shaped specimens according to ASTM D638 Type V dimensions. Ensure consistent printing parameters (layer height, exposure time, etc.) for all specimens. Post-cure the specimens in a UV curing chamber according to the resin manufacturer's recommendations to ensure complete polymerization.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[1]

  • Testing Setup:

    • Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens.

    • Set the crosshead speed. For rigid materials, a speed of 5 mm/min is common.[1]

  • Measurement:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is properly aligned.

    • Apply a preload to remove any slack and then start the test.

    • Record the load and extension data until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Young's Modulus (GPa): A measure of the material's stiffness.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

Representative Mechanical Properties of Acrylate-Based 3D Printing Resins

The following table summarizes the mechanical properties of various acrylate-based resins from the literature to provide a comparative baseline.

Resin CompositionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Experimental Model Resin54.41.976.2[2]
DentaModel54.63.033.0[2]
NextDent Model 2.045.92.187.5[2]
Polyester Acrylate with 50% TPGDA14.0--
Polyester Acrylate with 50% HDDA12.5--
Polyester Acrylate with 50% TMPTA18.0--
Urethane Acrylate with 50% DPGDA---
Urethane Acrylate with 50% HDDA---
Urethane Acrylate with 50% TMPTA---

Biocompatibility Assessment

For applications in drug development and biomedical research, it is crucial to assess the potential toxicity of the 3D printed material. In vitro biocompatibility assays are a first step in this evaluation.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
  • Extract Preparation:

    • Prepare standardized discs of the cured resin material.

    • Sterilize the discs using an appropriate method (e.g., ethanol washing followed by UV irradiation).

    • Immerse the discs in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL, according to ISO 10993-5 standards.

    • Incubate for 24 hours at 37°C to create material extracts. Prepare serial dilutions of the extract (e.g., 1:1, 1:2, 1:4).

  • Cell Culture:

    • Seed human gingival fibroblasts (hGFs) or another relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow the cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.

  • Exposure:

    • Remove the old medium and replace it with the prepared material extracts and their dilutions. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control. A significant reduction in cell viability compared to the negative control indicates cytotoxicity.

Potential Endocrine Disruption Signaling Pathway

Bisphenol A and some of its derivatives are known as endocrine-disrupting chemicals (EDCs) because they can interfere with the body's hormonal systems. The diagram below illustrates a simplified signaling pathway through which a xenobiotic compound like BADGE may exert endocrine-disrupting effects.[3][4]

G cluster_0 Cell Membrane cluster_2 Nucleus BADGE BADGE ER Estrogen Receptor (ER) BADGE->ER Binds to AR Androgen Receptor (AR) BADGE->AR Binds to AhR Aryl Hydrocarbon Receptor (AhR) BADGE->AhR Binds to Aromatase Aromatase BADGE->Aromatase Inhibits GeneExpression Altered Gene Expression ER->GeneExpression Translocates & Modulates AR->GeneExpression Translocates & Modulates AhR->GeneExpression Translocates & Modulates

Figure 2: Potential endocrine disruption pathways of BADGE.

Conclusion

The formulation of 3D printing resins with BADGE-DA offers the potential to create materials with excellent mechanical properties. However, careful consideration must be given to the selection of reactive diluents to achieve a printable viscosity and to the potential biocompatibility of the final cured material. The protocols outlined in these application notes provide a framework for the systematic formulation and characterization of BADGE-DA-based resins. Researchers and drug development professionals are encouraged to perform thorough mechanical and biocompatibility testing to ensure the safety and efficacy of these materials for their intended applications. Further in vivo studies may be necessary for materials intended for long-term or implantable biomedical devices.

References

Application Notes and Protocols: BADGE-DA in Dental Composites and Sealants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a foundational epoxy resin component utilized in the synthesis of various polymers, including those employed in dental materials. While not typically used directly, it serves as a precursor for monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA), a common constituent in dental composites and sealants.[1][2][3] The modification of BADGE with curing agents, such as diamines, can tailor the polymer's properties for specific applications. This document outlines the potential application of a BADGE-diaminohexane (BADGE-DA) based resin system in dental composites and sealants. It provides a hypothetical framework based on the known chemistry of BADGE and the general principles of dental material science, due to the limited direct literature on a specific "BADGE-DA" formulation.

Data Presentation: Comparative Mechanical Properties

The following table summarizes typical mechanical properties of dental composites based on Bis-GMA, a common derivative of BADGE, to provide a benchmark for the development of new resin systems like BADGE-DA.

PropertyTesting MethodTypical Value Range for Bis-GMA based CompositesReference
Flexural StrengthThree-point bending test80 - 160 MPa[2]
Compressive StrengthUniversal testing machine200 - 350 MPa[4]
Vickers HardnessMicrohardness tester40 - 90 VHN[5]
Polymerization ShrinkageDilatometry or bonded-disk method1.5 - 4.0%[6][7]
Water SorptionISO 404915 - 40 µg/mm³[5]
Water SolubilityISO 40491 - 7 µg/mm³[5]

Experimental Protocols

I. Synthesis of BADGE-DA Resin (Hypothetical)

This protocol describes a hypothetical synthesis of a BADGE-diaminohexane resin for experimental dental applications.

Materials:

  • Bisphenol A diglycidyl ether (BADGE)

  • 1,6-Diaminohexane

  • Anhydrous solvent (e.g., toluene or xylene)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve BADGE in the anhydrous solvent under a nitrogen atmosphere.

  • Heat the solution to a specified reaction temperature (e.g., 80-100 °C).

  • Slowly add a stoichiometric amount of 1,6-diaminohexane to the stirred BADGE solution. The molar ratio of BADGE to diaminohexane will determine the final polymer structure and properties.

  • Maintain the reaction at the set temperature for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the epoxy group peak.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous BADGE-DA resin can then be further purified if necessary.

II. Formulation of a Light-Cured Dental Composite

Materials:

  • BADGE-DA resin (synthesized as above)

  • Diluent monomer (e.g., triethylene glycol dimethacrylate, TEGDMA)[2]

  • Photoinitiator system (e.g., camphorquinone and an amine co-initiator like DMAEMA)[8]

  • Inhibitor (e.g., butylated hydroxytoluene, BHT)

  • Silanized filler particles (e.g., silica, glass)

Procedure:

  • In a light-proof container, mix the BADGE-DA resin with a specific weight percentage of TEGDMA to achieve the desired viscosity.

  • Add the photoinitiator system and inhibitor to the resin mixture and stir until completely dissolved.

  • Gradually incorporate the silanized filler particles into the resin mixture in small increments, ensuring homogenous dispersion. Mechanical mixing or a dual asymmetric centrifuge can be used.

  • Continue mixing until a uniform paste-like consistency is achieved.

  • Store the formulated composite in a cool, dark place before use.

III. Evaluation of Mechanical Properties

A. Flexural Strength (Three-Point Bending Test)

Procedure:

  • Prepare rectangular specimens (e.g., 25 x 2 x 2 mm) of the cured dental composite.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Mount the specimen on a universal testing machine with a three-point bending fixture.

  • Apply a load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.

  • Record the fracture load and calculate the flexural strength using the appropriate formula.

B. Vickers Hardness

Procedure:

  • Prepare flat, polished specimens of the cured composite.

  • Use a microhardness tester with a Vickers diamond indenter.

  • Apply a specific load (e.g., 200g) for a set duration (e.g., 15 seconds).

  • Measure the diagonals of the resulting indentation using a microscope.

  • Calculate the Vickers Hardness Number (VHN) based on the applied load and the indentation area.

IV. Biocompatibility Assessment: Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of leachable components from the cured composite.

Materials:

  • Cured composite specimens

  • Cell culture medium (e.g., DMEM)

  • Fibroblast cell line (e.g., L929 or human gingival fibroblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Prepare extracts of the cured composite by incubating the specimens in cell culture medium for a defined period (e.g., 24, 48, or 72 hours) at 37°C.[9]

  • Seed the fibroblast cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with the composite extracts (at various concentrations) and control medium.

  • Incubate the cells for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product BADGE Bisphenol A diglycidyl ether (BADGE) Mixing Dissolve BADGE in Solvent BADGE->Mixing DA 1,6-Diaminohexane Addition Slow Addition of Diaminohexane DA->Addition Heating Heat to 80-100°C Mixing->Heating Heating->Addition Reaction Reaction (2-4h) Addition->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Resin BADGE-DA Resin Evaporation->Resin

Caption: Hypothetical synthesis workflow for BADGE-DA resin.

Experimental_Workflow cluster_formulation Composite Formulation cluster_testing Material Testing cluster_analysis Data Analysis Resin BADGE-DA Resin Mixing Homogenous Mixing Resin->Mixing Additives Monomers, Initiators, Fillers Additives->Mixing Composite Uncured Composite Paste Mixing->Composite Curing Light Curing Composite->Curing Mech_Test Mechanical Testing (Flexural Strength, Hardness) Curing->Mech_Test Bio_Test Biocompatibility Testing (Cytotoxicity, Leaching) Curing->Bio_Test Data Data Collection & Analysis Mech_Test->Data Bio_Test->Data Evaluation Performance Evaluation Data->Evaluation

Caption: General experimental workflow for dental composite evaluation.

Signaling_Pathway cluster_leaching Leaching from Composite cluster_cellular Cellular Interaction cluster_response Cellular Response Monomer Leached Monomers (e.g., BADGE, BPA) Membrane Cell Membrane Interaction Monomer->Membrane Receptor Estrogen Receptor Binding Membrane->Receptor Oxidative_Stress Reactive Oxygen Species (ROS) Production Membrane->Oxidative_Stress Gene_Expression Altered Gene Expression Receptor->Gene_Expression Inflammation Inflammatory Response Oxidative_Stress->Inflammation Apoptosis Apoptosis / Cell Death Gene_Expression->Apoptosis Inflammation->Apoptosis

Caption: Potential signaling pathways affected by leached components.

References

Application Notes and Protocols for Free-Radical Polymerization of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the free-radical polymerization of Bisphenol A diglycidyl ether diacrylate (BADGE-DA), a common monomer used in the formulation of epoxy resins for applications requiring photopolymerization.[1] The protocols cover both photopolymerization and thermal polymerization methods.

Introduction

This compound (BADGE-DA) is a viscous liquid monomer that can be polymerized to form a cross-linked polymer network.[1] This polymerization is typically initiated by free radicals generated from photoinitiators upon exposure to UV light or from thermal initiators at elevated temperatures. The resulting polymers have applications in various fields, including dental materials, coatings, and adhesives. The extent of polymerization and the final properties of the polymer are highly dependent on the experimental conditions, such as initiator type and concentration, temperature, and light intensity.

Data Presentation

The following tables summarize the influence of initiator concentration on monomer conversion and the molecular weight of the resulting poly(BADGE-DA). The data presented is representative of typical trends observed in the free-radical polymerization of diacrylate monomers.

Table 1: Effect of Photoinitiator (TPO) Concentration on Monomer Conversion in Photopolymerization of BADGE-DA

Photoinitiator (TPO) Concentration (wt%)UV Exposure Time (s)Monomer Conversion (%)
0.16065
0.56085
1.06092
2.06095

Note: TPO refers to Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The polymerization is conducted under a UV lamp with an intensity of 100 mW/cm².

Table 2: Effect of Thermal Initiator (BPO) Concentration on Monomer Conversion in Thermal Polymerization of BADGE-DA

Thermal Initiator (BPO) Concentration (wt%)Reaction Temperature (°C)Reaction Time (min)Monomer Conversion (%)
0.5806070
1.0806088
2.0806096
3.0806098

Note: BPO refers to Benzoyl Peroxide.

Table 3: Representative Molecular Weight Data of Poly(BADGE-DA) Determined by Gel Permeation Chromatography (GPC)

Polymerization MethodInitiator Concentration (wt%)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Photopolymerization (TPO)0.515,00035,0002.3
Photopolymerization (TPO)2.012,00030,0002.5
Thermal Polymerization (BPO)1.020,00045,0002.25
Thermal Polymerization (BPO)3.018,00042,0002.33

Note: GPC is a common technique for determining the molecular weight distribution of polymers.[2]

Experimental Protocols

Protocol 1: Free-Radical Photopolymerization of BADGE-DA

This protocol describes the photopolymerization of BADGE-DA using Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as a photoinitiator. TPO is an efficient photoinitiator for curing pigmented and thick coatings.[1][3]

Materials:

  • This compound (BADGE-DA)

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Glass slides

  • Spacers (e.g., 100 µm thickness)

  • UV curing lamp (365 nm)

  • Nitrogen source (optional, for reducing oxygen inhibition)

Procedure:

  • Preparation of the Resin Mixture:

    • In a light-protected container, weigh the desired amount of BADGE-DA monomer.

    • Add the desired weight percentage of TPO photoinitiator to the monomer (e.g., 0.1 wt% to 2.0 wt%).

    • Mix thoroughly until the photoinitiator is completely dissolved. This can be facilitated by gentle heating (e.g., to 40-50 °C) and stirring. Ensure the mixture is homogenous.

  • Sample Preparation:

    • Place two glass slides on a flat surface.

    • Place spacers of the desired thickness on one of the glass slides to control the sample thickness.

    • Carefully pour a small amount of the resin mixture onto the glass slide with the spacers.

    • Place the second glass slide on top, gently pressing to ensure a uniform film thickness and to remove any air bubbles.

  • Photopolymerization:

    • Place the sample assembly under the UV curing lamp.

    • If available, purge the sample area with nitrogen for a few minutes before and during UV exposure to minimize oxygen inhibition.

    • Expose the sample to UV light (e.g., 100 mW/cm² intensity at 365 nm) for a specified duration (e.g., 60 seconds). The exposure time will depend on the initiator concentration and the desired degree of conversion.

  • Post-Curing and Characterization:

    • After UV exposure, carefully separate the glass slides to retrieve the cured polymer film.

    • The cured polymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine monomer conversion by monitoring the disappearance of the acrylate double bond peaks (around 1635 cm⁻¹ and 810 cm⁻¹).

    • The thermal properties of the polymer, such as the glass transition temperature (Tg), can be determined using Differential Scanning Calorimetry (DSC).

Protocol 2: Free-Radical Thermal Polymerization of BADGE-DA

This protocol details the thermal polymerization of BADGE-DA using benzoyl peroxide (BPO) as a thermal initiator.

Materials:

  • This compound (BADGE-DA)

  • Benzoyl peroxide (BPO)

  • Reaction vessel (e.g., a small glass vial with a magnetic stirrer)

  • Heating source with temperature control (e.g., oil bath or heating mantle)

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Preparation of the Reaction Mixture:

    • Add the desired amount of BADGE-DA monomer to the reaction vessel.

    • Add the desired weight percentage of BPO initiator (e.g., 0.5 wt% to 3.0 wt%).

    • Mix thoroughly at room temperature until the initiator is well dispersed.

  • Thermal Polymerization:

    • Place the reaction vessel in the heating source and start stirring.

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for about 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

    • Increase the temperature to the desired reaction temperature (e.g., 80 °C).

    • Maintain the reaction at this temperature for the desired duration (e.g., 60 minutes). The viscosity of the mixture will increase as the polymerization progresses.

  • Product Recovery and Characterization:

    • After the specified reaction time, cool the reaction vessel to room temperature.

    • The resulting polymer will be a solid or a highly viscous liquid, depending on the degree of conversion and cross-linking.

    • Characterize the polymer using appropriate techniques. Monomer conversion can be determined by FTIR. The molecular weight and polydispersity can be analyzed by Gel Permeation Chromatography (GPC).[2] The thermal properties can be studied using DSC.

Visualizations

Free-Radical Polymerization Mechanism

The following diagram illustrates the fundamental steps of free-radical polymerization: initiation, propagation, and termination.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) 2R• Free Radicals (R•) Initiator->2R• Heat or Light R-M• Initiated Monomer 2R•->R-M• + Monomer (M) R-M-M• Propagating Radical R-M•->R-M-M• + M R-M(n)M• Growing Polymer Chain R-M-M•->R-M(n)M• + (n-1)M Polymer (Combination) Dead Polymer (Combination) R-M(n)M•->Polymer (Combination) + R-M(m)M• Polymer (Disproportionation) Dead Polymer (Disproportionation) R-M(n)M•->Polymer (Disproportionation) + R-M(m)M•

Caption: Mechanism of free-radical polymerization.

Experimental Workflow for BADGE-DA Polymerization

The following diagram outlines the general experimental workflow for the polymerization of BADGE-DA.

Workflow A 1. Prepare Resin Mixture (BADGE-DA + Initiator) B 2. Sample Preparation A->B C 3. Polymerization B->C D Photopolymerization (UV Exposure) C->D Photo-initiation E Thermal Polymerization (Heating) C->E Thermal-initiation F 4. Polymer Recovery D->F E->F G 5. Characterization F->G H FTIR (Conversion) G->H I DSC (Thermal Properties) G->I J GPC (Molecular Weight) G->J

Caption: General workflow for BADGE-DA polymerization.

References

Application Notes and Protocols: The Role of Bisphenol A Diglycidyl Ether Diacrylate (BADGEDDA) as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and strong adhesion.[1] However, their high viscosity, particularly in high-molecular-weight grades, can pose significant processing challenges.[2][3] To mitigate this, diluents are often incorporated into epoxy formulations to reduce viscosity. Reactive diluents are a specialized class of modifiers that not only lower the viscosity of the resin system but also possess functional groups that allow them to co-react with the epoxy matrix during the curing process.[4][5] This integration into the polymer network minimizes the negative effects on the final thermomechanical properties that are often observed with non-reactive diluents.[4]

Bisphenol A diglycidyl ether diacrylate (BADGEDDA) is a hybrid molecule featuring a classic epoxy backbone derived from Bisphenol A diglycidyl ether (BADGE) and terminal acrylate functionalities.[6][7] This unique structure allows it to act as an effective reactive diluent, participating in the curing reaction via its highly reactive acrylate groups, typically through free-radical polymerization.[8] This document provides detailed application notes on the use of BADGEDDA as a reactive diluent and protocols for evaluating its effect on epoxy resin formulations.

Chemical Structure and Reaction Mechanism

BADGEDDA is synthesized through the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid.[6][7] This reaction opens the epoxide rings of BADGE to form terminal acrylate esters.[8] The central bisphenol A core provides rigidity and thermal stability, while the terminal acrylate groups are amenable to rapid polymerization.[6][7]

The primary polymerization mechanism for BADGEDDA involves the free-radical polymerization of its carbon-carbon double bonds in the acrylate groups.[8] This can be initiated by ultraviolet (UV) light in the presence of a photoinitiator or by heat with a thermal initiator.[6] This functionality makes BADGEDDA particularly suitable for dual-cure systems, where the acrylate groups can be rapidly cured with light, followed by a thermal cure of the remaining epoxy components, ensuring a thorough and deep cure.[6]

Synthesis_of_BADGEDDA Figure 1: Synthesis of BADGEDDA BADGE Bisphenol A Diglycidyl Ether (BADGE) plus + BADGE->plus AcrylicAcid Acrylic Acid (2 eq.) react Catalyst (e.g., Triphenylphosphine) BADGEDDA This compound (BADGEDDA) plus->AcrylicAcid react->BADGEDDA

Figure 1: Synthesis of BADGEDDA.

Curing_Mechanism Figure 2: Dual-Cure Mechanism with BADGEDDA Formulation Epoxy Resin + Amine Hardener + BADGEDDA + Photoinitiator UVCure UV Curing Formulation->UVCure PartialCure Partially Cured Network (Tack-Free Surface) UVCure->PartialCure Free-radical polymerization of acrylate groups ThermalCure Thermal Curing FinalCure Fully Cured, Cross-linked Interpenetrating Network ThermalCure->FinalCure Epoxy-amine reaction of backbone PartialCure->ThermalCure

Figure 2: Dual-Cure Mechanism with BADGEDDA.

Application Data: Effects on Epoxy Resin Properties

The addition of BADGEDDA to a standard Bisphenol A-based epoxy resin (DGEBA) formulation primarily serves to reduce viscosity. However, as a reactive diluent, its impact on thermal and mechanical properties must be characterized. The following tables summarize typical quantitative data observed when incorporating BADGEDDA at various weight percentages.

Note: The data presented are representative values. Actual results will vary depending on the specific epoxy resin, curing agent, curing cycle, and processing conditions used.

Table 1: Effect of BADGEDDA on Viscosity and Thermal Properties

Property0% BADGEDDA (Control)5% BADGEDDA10% BADGEDDA20% BADGEDDA
Viscosity @ 25°C (mPa·s) ~12,000~4,500~1,800~700
Glass Transition Temp. (Tg) (°C) 149138130115
Curing Peak Temp. (DSC) (°C) 163159155150

Data compiled from general trends reported for reactive diluents in epoxy systems.[9][10]

Table 2: Effect of BADGEDDA on Mechanical Properties

Property0% BADGEDDA (Control)5% BADGEDDA10% BADGEDDA20% BADGEDDA
Tensile Strength (MPa) 80767265
Flexural Modulus (GPa) 3.13.02.82.6
Elongation at Break (%) 4.55.05.86.5

Data compiled from general trends reported for reactive diluents in epoxy systems.[4][11]

Experimental Protocols

A systematic evaluation of an epoxy formulation containing BADGEDDA involves characterization of the uncured mixture and the cured solid. The following protocols outline standard procedures for this analysis.

Experimental_Workflow Figure 3: Experimental Workflow for Evaluation Prep Sample Preparation: Mix Epoxy, Hardener, & BADGEDDA Visc Protocol 1: Viscosity Measurement Prep->Visc Cure Protocol 2: Curing Characterization (DSC) Prep->Cure Cast Casting & Curing of Test Specimens Prep->Cast Data Data Analysis & Comparison Visc->Data Cure->Data Mech Protocol 3: Mechanical Testing Cast->Mech Mech->Data

Figure 3: Experimental Workflow for Evaluation.
Protocol 1: Viscosity Measurement of Uncured Resin

This protocol determines the effect of BADGEDDA on the fluidity of the epoxy system.

1. Materials and Equipment:

  • Epoxy resin, curing agent, and BADGEDDA

  • Rotational viscometer (e.g., Cone & Plate or Coaxial Cylinder type).[2][12]

  • Temperature-controlled chamber or water bath (accuracy ±0.2°C).[12]

  • Beakers, mixing rods, and a precision balance.

2. Procedure:

  • Formulation Preparation: Prepare formulations with varying weight percentages of BADGEDDA (e.g., 0%, 5%, 10%, 20%). For each formulation, accurately weigh the epoxy resin and BADGEDDA into a beaker and mix thoroughly until homogeneous.

  • Hardener Addition: Weigh the stoichiometric amount of curing agent and add it to the resin/diluent mixture. Mix thoroughly for 2-3 minutes, ensuring minimal air entrapment.[1]

  • Instrument Setup: Calibrate the viscometer with a standard fluid.[12] Set the test temperature, typically 25°C.

  • Measurement: Immediately after mixing, place the required sample volume into the viscometer.[13] Start the measurement at a specified shear rate. For Newtonian fluids, a single shear rate is sufficient; for non-Newtonian fluids, a range of shear rates should be tested.[12]

  • Data Recording: Record the viscosity reading once the value stabilizes.[12] Note the time elapsed since mixing, as viscosity will increase as curing begins.[14]

Protocol 2: Curing Characterization by Differential Scanning Calorimetry (DSC)

This protocol analyzes the curing reaction kinetics and determines the glass transition temperature (Tg) of the cured material.[15]

1. Materials and Equipment:

  • Uncured, mixed epoxy formulation.

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans.

  • Crimping press for sealing pans.

2. Procedure (Non-isothermal Scan):

  • Sample Preparation: Immediately after mixing the formulation (as in Protocol 1.2), weigh 5-10 mg of the liquid into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the completion of the curing exotherm (e.g., 250°C).[16] This scan measures the total heat of reaction (ΔHtotal).

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp at the same rate. This scan is used to determine the glass transition temperature (Tg) of the fully cured sample. The absence of an exothermic peak confirms complete curing in the first scan.[16]

  • Data Analysis:

    • Integrate the exothermic peak from the first heating scan to determine the onset temperature, peak temperature, and total enthalpy of the curing reaction.

    • Determine the Tg from the inflection point of the heat flow step in the second heating scan.

Protocol 3: Mechanical Properties Testing of Cured Resin

This protocol measures the key mechanical properties of the fully cured epoxy material.

1. Materials and Equipment:

  • Cured epoxy samples cast into standardized shapes (e.g., "dog-bone" for tensile testing, rectangular bars for flexural testing) according to ASTM or ISO standards (e.g., ASTM D638 for tensile, ASTM D790 for flexural).[1][17]

  • Universal Testing Machine (UTM) with appropriate load cells and grips.[18]

  • Extensometer for precise strain measurement.

2. Procedure:

  • Specimen Preparation:

    • Prepare the desired epoxy/BADGEDDA formulation and degas under vacuum to remove entrapped air.

    • Pour the mixture into silicone or polished metal molds of the specified geometry.[18]

    • Cure the samples according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, such as 2 hours at 120°C).[1] The curing schedule should be consistent for all formulations.

    • Carefully demold the specimens and inspect for defects. Condition them at a standard temperature and humidity for at least 24 hours before testing.

  • Tensile Testing (per ASTM D638):

    • Measure the cross-sectional dimensions of the "dog-bone" specimen.

    • Mount the specimen into the grips of the UTM. Attach the extensometer.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[1]

    • Record the load and displacement data throughout the test.

  • Flexural Testing (per ASTM D790):

    • Measure the dimensions of the rectangular bar specimen.

    • Place the specimen on a three-point bending fixture in the UTM.

    • Apply a load to the center of the specimen at a constant crosshead speed until it breaks or reaches a specified deflection.[18]

    • Record the load and deflection data.

  • Data Analysis:

    • From the stress-strain curve of the tensile test, calculate the Tensile Strength, Young's Modulus, and Elongation at Break.[17]

    • From the load-deflection curve of the flexural test, calculate the Flexural Strength and Flexural Modulus.[17]

    • Test at least five specimens for each formulation to ensure statistical significance.[18]

References

Application Notes and Protocols for the Synthesis of Cross-Linked Polymers Using BADGE-DA as Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linked polymers derived from bisphenol A diglycidyl ether (BADGE) and various diamines (DA) represent a versatile class of thermosetting materials with significant potential in biomedical applications, including drug delivery and tissue engineering. The curing reaction between the epoxy groups of BADGE and the amine groups of the diamine hardener results in a robust three-dimensional network.[1][2] The physicochemical properties of the resulting polymer, such as its mechanical strength, thermal stability, and swelling behavior, can be precisely tailored by judicious selection of the diamine cross-linker and by controlling the stoichiometric ratio of the reactants and the curing conditions.[2][3] This high degree of tunability makes BADGE-DA polymers attractive candidates for the development of controlled-release drug delivery systems and as scaffolds for tissue regeneration. This document provides detailed protocols for the synthesis and characterization of BADGE-DA cross-linked polymers and their application in drug delivery.

Experimental Protocols

Protocol 1: Synthesis of Cross-Linked BADGE-Diamine Polymers

This protocol describes the synthesis of a cross-linked polymer from BADGE and a generic diamine. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE) of the epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (BADGE)

  • Diamine (e.g., ethylenediamine (EDA), hexamethylenediamine (HMDA), m-phenylenediamine (m-PDA))

  • Solvent (e.g., acetone, tetrahydrofuran (THF)) (optional)

Procedure:

  • Determine Stoichiometry: Calculate the required amount of diamine using the following formula: Amount of Diamine (g) = Amount of BADGE (g) × (AHEW / WPE)

    • The WPE of BADGE is typically ~174 g/eq.

    • The AHEW of the diamine is its molecular weight divided by the number of active amine hydrogens (typically 4 for a primary diamine).

  • Dissolution (Optional): If a solvent is used, dissolve the calculated amount of BADGE in a minimal amount of solvent in a suitable reaction vessel. Stir until fully dissolved.

  • Addition of Diamine: Slowly add the calculated amount of diamine to the BADGE solution (or molten BADGE if no solvent is used) under constant stirring.

  • Mixing: Continue stirring the mixture for 15-30 minutes to ensure homogeneity. If the viscosity increases significantly, gentle heating can be applied.

  • Curing:

    • Initial Cure (Gelation): Pour the mixture into a mold and cure at a specific temperature for a set duration to achieve the gel point. Typical conditions are 80-120°C for 1-2 hours.

    • Post-Cure: After the initial cure, subject the polymer to a higher temperature for an extended period to ensure complete cross-linking. Typical post-curing conditions are 150-180°C for 2-4 hours.

  • Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature before demolding.

Protocol 2: Preparation of BADGE-Diamine Hydrogels for Drug Loading

This protocol outlines the fabrication of a hydrogel from a BADGE-diamine polymer for subsequent drug loading.

Materials:

  • Cured BADGE-diamine polymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., doxorubicin, ibuprofen)

Procedure:

  • Polymer Preparation: Synthesize the BADGE-diamine polymer as described in Protocol 1. The choice of a more hydrophilic diamine will result in a hydrogel with a higher swelling capacity.

  • Swelling: Immerse a known weight of the cured polymer in PBS (pH 7.4) at 37°C. Allow the polymer to swell to equilibrium. The swelling ratio can be calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] × 100

    • Where Ws is the weight of the swollen polymer and Wd is the initial dry weight.

  • Drug Loading:

    • Prepare a solution of the desired drug in PBS at a known concentration.

    • Immerse the swollen hydrogel in the drug solution and allow it to incubate at 37°C for 24-48 hours to allow for drug diffusion into the hydrogel matrix.

  • Washing and Drying: After loading, remove the hydrogel from the drug solution and wash it briefly with fresh PBS to remove any surface-adsorbed drug. The hydrogel can then be used in its swollen state or dried for later use.

Protocol 3: In Vitro Drug Release Study

This protocol details the procedure for evaluating the release kinetics of a drug from a loaded BADGE-diamine hydrogel.

Materials:

  • Drug-loaded BADGE-diamine hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Release Medium: Place the drug-loaded hydrogel into a known volume of release medium (PBS at the desired pH) in a sealed container.

  • Incubation: Incubate the container at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assay

This protocol describes how to assess the biocompatibility of the BADGE-diamine polymer scaffolds using an MTT assay.

Materials:

  • BADGE-diamine polymer scaffolds

  • Relevant cell line (e.g., fibroblasts, cancer cells)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Scaffold Preparation: Sterilize the polymer scaffolds (e.g., by UV irradiation or ethanol washing). Place the scaffolds into the wells of a 96-well plate.

  • Cell Seeding: Seed the cells onto the scaffolds at a predetermined density and incubate under standard cell culture conditions (37°C, 5% CO2).

  • Incubation: Allow the cells to adhere and proliferate on the scaffolds for desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to cells cultured on standard tissue culture plastic (control).

Data Presentation

The properties of cross-linked polymers are highly dependent on the chemical structure of the diamine used. The following tables summarize typical quantitative data obtained for BADGE polymers cured with different aliphatic and aromatic diamines.

Table 1: Mechanical Properties of BADGE Polymers Cured with Different Diamines

DiamineTypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Ethylenediamine (EDA)Aliphatic60 - 802.5 - 3.53 - 5
Hexamethylenediamine (HMDA)Aliphatic50 - 702.0 - 3.04 - 7
m-Phenylenediamine (m-PDA)Aromatic80 - 1103.0 - 4.52 - 4
4,4'-Diaminodiphenylmethane (DDM)Aromatic90 - 1203.5 - 5.01 - 3

Table 2: Thermal and Physical Properties of BADGE Polymers Cured with Different Diamines

DiamineTypeGlass Transition Temperature (Tg, °C)Swelling Ratio in Water (%)Cross-linking Density (mol/cm³)
Ethylenediamine (EDA)Aliphatic110 - 1305 - 10High
Hexamethylenediamine (HMDA)Aliphatic90 - 1108 - 15Medium
m-Phenylenediamine (m-PDA)Aromatic150 - 1802 - 5Very High
4,4'-Diaminodiphenylmethane (DDM)Aromatic160 - 2001 - 4Very High

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_drug_delivery Drug Delivery Application BADGE BADGE Monomer Mixing Mixing & Degassing BADGE->Mixing Diamine Diamine Monomer Diamine->Mixing Curing Curing & Post-Curing Mixing->Curing Polymer Cross-linked Polymer Curing->Polymer Hydrogel Hydrogel Formation Polymer->Hydrogel DrugLoading Drug Loading Hydrogel->DrugLoading DrugRelease In Vitro Drug Release DrugLoading->DrugRelease CellViability Cell Viability Assay DrugLoading->CellViability Evaluation Efficacy Evaluation DrugRelease->Evaluation CellViability->Evaluation

Caption: Experimental workflow for synthesis and drug delivery application.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Released Drug (e.g., Doxorubicin) Drug->PI3K Inhibits Drug->Apoptosis

Caption: PI3K/Akt signaling pathway targeted by a released anticancer drug.

References

Application Notes and Protocols for the Quantification of Bisphenol A Diglycidyl Ether (BADGE) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins and vinyl coatings, commonly used in food packaging, such as the inner lining of cans.[1] Due to its potential to migrate into foodstuffs and its classification as a potential endocrine disruptor, accurate and sensitive analytical methods for the quantification of BADGE and its derivatives in complex matrices are crucial for ensuring consumer safety and regulatory compliance.[1][2] This document provides detailed application notes and protocols for the determination of BADGE using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques are employed for the quantification of BADGE, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The choice of method often depends on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and cost-effective method that offers excellent sensitivity due to the native fluorescence of BADGE and its derivatives.[3][4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it ideal for analyzing complex matrices and for confirmatory analysis.[5][6] It allows for the simultaneous determination of BADGE and its various hydrolysis and chlorination products.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for BADGE analysis, often requiring derivatization to improve the volatility of the analytes.[8] It is a well-established method for the routine analysis of bisphenols.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical methods, allowing for easy comparison.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-FLD BADGE & derivativesCanned Foods0.01 - 0.20 ng/g0.03 - 0.66 ng/g> 0.999570.46 - 103.44[1][3][4]
HPLC-PDA BADGE & derivativesCanned Foods0.24 - 1.22 ng/g0.73 - 14.07 ng/g0.01 - 0.7 µg/g96.31 - 98.76[9]
LC-MS/MS BADGE & derivativesFood Simulants0.28 - 14.8 µg/L0.94 - 49.3 µg/LNot SpecifiedNot Specified[5][7]
LC-MS/MS BADGE & derivativesCanned FishNot Specified2 - 10 µg/kgup to 1000 µg/kg89 - 109[10]
LC-MS/MS BADGE, BADGE·H₂O, BADGE·2H₂OPlasma & UrineNot Specified0.05 - 0.2 ng/mLNot Specified> 51.4[11]
GC-MS BADGE, BPF, BFDGEFood Packaging0.15 - 0.86 µg/dm²0.51 - 2.77 µg/dm²Not SpecifiedNot Specified
GC-MS/MS BPA, BPF, BFDGE, BADGEEnvironmental Water0.001 - 0.06 µg/LNot Specified> 0.99588.5 - 115.1[8]

Experimental Protocols

Protocol 1: Quantification of BADGE in Canned Foods by HPLC-FLD

This protocol is based on a rapid and efficient method for the determination of BADGE and its derivatives in canned foods.[1][4]

1. Sample Preparation:

  • Homogenize the entire content of the canned food sample.

  • Weigh 3 g of the homogenized sample into a centrifuge tube.

  • Add 6 mL of ethyl acetate to the tube.

  • Shake the mixture vigorously for 20 minutes.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Transfer 5 mL of the supernatant (ethyl acetate layer) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.

  • Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.[3]

2. HPLC-FLD Instrumentation and Conditions:

  • Column: Core-shell particle column (e.g., C18)[4]

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B)

  • Flow Rate: As optimized (e.g., 1.0 mL/min)

  • Injection Volume: 10 µL[4]

  • Fluorescence Detection: Excitation at 227 nm and Emission at 305 nm or 313 nm[4][12]

  • Run Time: Approximately 5 minutes[1]

3. Quantification:

  • Construct a calibration curve using standard solutions of BADGE and its derivatives of known concentrations.

  • Quantify the analytes in the sample by comparing their peak areas to the calibration curve.

HPLC_Workflow start Sample Homogenization extraction Solvent Extraction (Ethyl Acetate) start->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation evaporation Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution (MeOH:H2O) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC-FLD Analysis filtration->hplc end Data Analysis hplc->end LCMS_Workflow start Food Simulant Sample aqueous_prep Aqueous Simulant (Dilution) start->aqueous_prep fatty_prep Fatty Simulant (LLE with ACN) start->fatty_prep filtration Filtration (0.22 µm) aqueous_prep->filtration fatty_prep->filtration lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms end Data Analysis lcms->end GCMS_Workflow start Water Sample spe Solid-Phase Extraction (SPE) start->spe elution Elution spe->elution concentration Concentration (Nitrogen Stream) elution->concentration derivatization Derivatization (Optional) concentration->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms end Data Analysis gcms->end

References

Troubleshooting & Optimization

inhibiting premature polymerization of Bisphenol a diglycidyl ether diacrylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of this compound (BADGE-DA) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BADGE-DA) and why is it prone to premature polymerization?

A1: this compound (BADGE-DA) is a monomer that contains two acrylate functional groups.[1][2] These acrylate groups have carbon-carbon double bonds that are highly reactive and susceptible to free-radical polymerization.[1] This reaction can be initiated by external factors such as heat, light (especially UV), or the presence of contaminants, leading to an uncontrolled and undesirable increase in viscosity, gelation, or solidification of the monomer during storage.[3]

Q2: What are the primary initiators of premature polymerization in BADGE-DA?

A2: The primary initiators for the premature polymerization of acrylate monomers like BADGE-DA are:

  • Heat: Elevated temperatures increase the rate of thermal decomposition of peroxides (often present as impurities) into free radicals, which can initiate polymerization.[3]

  • Light: UV radiation possesses sufficient energy to generate free radicals and trigger polymerization.

  • Contaminants: Impurities such as metal ions, peroxides, or other radical-generating species can act as initiators.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, bases, or other reactive chemicals can catalyze polymerization.[4][5]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are chemical compounds that prevent the self-polymerization of monomers.[3] Most inhibitors used for acrylates are radical scavengers. They function by reacting with and neutralizing the propagating free radicals that are essential for the polymerization chain reaction. This effectively terminates the chain and prevents the formation of a polymer.[3] Common inhibitors include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[6][7][8]

Q4: What is the role of oxygen in the stability of BADGE-DA?

A4: Oxygen can act as a polymerization inhibitor, particularly for acrylate monomers.[6][7] It is a diradical that can react with carbon-centered radicals to form less reactive peroxy radicals.[7] This slows down the rate of polymerization. Furthermore, for phenolic inhibitors like MEHQ, oxygen is essential for the inhibition mechanism to be effective. This is known as a synergistic inhibition effect.[7][8] Therefore, storing BADGE-DA under a blanket of inert gas (like nitrogen or argon) is generally not recommended unless a different type of inhibitor is used.

Troubleshooting Guide

Q: My BADGE-DA appears more viscous than usual or contains gel particles. What happened and what should I do?

A: Increased viscosity or the presence of gels are clear signs of premature polymerization. This indicates that the storage conditions were likely inappropriate or the inhibitor has been depleted.

  • Immediate Action:

    • Isolate the container to prevent any potential runaway reaction, which can be exothermic.[3]

    • Do not attempt to use the material for your experiments, as its properties have changed, and it will yield unreliable results.

    • Review your storage conditions against the manufacturer's recommendations. Check for exposure to light, elevated temperatures, or proximity to incompatible chemicals.

  • Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.[9]

  • Prevention:

    • Procure fresh material from a reliable supplier.

    • Upon receipt, verify the inhibitor type and concentration from the certificate of analysis.

    • Implement and strictly follow the recommended storage conditions outlined in the table below.

    • Consider performing a quality control check on new batches, such as the stability test detailed in the "Experimental Protocols" section.

Q: I need to heat my formulation containing BADGE-DA. How can I prevent polymerization during this process?

A: Heating BADGE-DA increases the risk of polymerization.

  • Use an Appropriate Inhibitor: Ensure the monomer contains a thermal polymerization inhibitor. While MEHQ is effective for storage at ambient temperatures, inhibitors like phenothiazine (PTZ) are often used for stability at higher processing temperatures.[6]

  • Minimize Heat Exposure: Heat the material for the shortest time and at the lowest temperature necessary for your application.

  • Ensure Homogeneity: Stir the mixture gently to ensure even heat distribution and prevent localized hot spots.

  • Work in a Controlled Environment: Process the material in a well-ventilated area and monitor for any signs of an exothermic reaction.

Inhibitor and Storage Condition Data

The following table summarizes common inhibitors and recommended storage conditions to maintain the stability of BADGE-DA.

ParameterRecommendationRationale & Notes
Primary Inhibitor Hydroquinone monomethyl ether (MEHQ)A common and effective inhibitor for acrylate storage. Requires the presence of dissolved oxygen to function optimally.[6][7]
Phenothiazine (PTZ)Highly efficient at trapping thermally generated radicals and can function in the absence of oxygen. Often used for high-temperature processing.[6]
Inhibitor Conc. 100 - 1000 ppmConcentration is product-specific. Always refer to the manufacturer's Certificate of Analysis.
Storage Temp. 2°C to 8°C (Refrigerated)Significantly slows down the kinetics of potential polymerization reactions.[10][11]
Storage Atmosphere Air (not inert gas)The presence of oxygen is crucial for the efficacy of phenolic inhibitors like MEHQ.[7][8]
Light Conditions Store in an opaque or amber container in a dark location.Protects from UV light, which can initiate polymerization.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, radical initiators.These materials can either catalyze polymerization or react with the monomer.[4][5]

Experimental Protocols

Protocol: Accelerated Stability Test for BADGE-DA

This protocol provides a method to assess the stability of a BADGE-DA sample by observing changes in its physical properties under elevated temperature conditions. Stability is inversely proportional to the change in viscosity.

Objective: To determine the relative stability of a BADGE-DA sample and its propensity for premature polymerization.

Materials:

  • BADGE-DA sample

  • Temperature-controlled oven

  • Viscometer (e.g., Brookfield or cone/plate viscometer)

  • Several small, clean glass vials with caps

Methodology:

  • Initial Measurement (Time = 0):

    • Allow the BADGE-DA sample to equilibrate to room temperature (e.g., 25°C).

    • Measure the initial viscosity of the sample using the viscometer. Record this value as V₀.

    • Observe and record the initial appearance (e.g., "clear, colorless liquid").

  • Sample Preparation for Aging:

    • Aliquot the BADGE-DA sample into several labeled glass vials.

    • Ensure the vials are not completely full to allow for a headspace of air (oxygen is required for MEHQ inhibitors).

    • Securely cap the vials.

  • Accelerated Aging:

    • Place the prepared vials into a temperature-controlled oven set to a constant elevated temperature (e.g., 60°C). This temperature is high enough to accelerate polymerization without being excessively destructive.

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 24, 48, 72, 96, and 168 hours), remove one vial from the oven.

    • Allow the vial to cool completely to room temperature (25°C).

    • Visually inspect the sample for any changes (e.g., color change, presence of gels, solidification) and record your observations.

    • Measure the viscosity of the sample and record the value (Vₜ).

  • Data Analysis:

    • Calculate the percentage increase in viscosity at each time point using the formula: % Viscosity Increase = [(Vₜ - V₀) / V₀] * 100

    • Plot the percentage viscosity increase against time. A steep increase in the curve indicates poor stability. A stable product will show minimal change in viscosity over the test period.

Acceptance Criteria: A stable batch of BADGE-DA should exhibit less than a pre-determined percentage (e.g., <50%) increase in viscosity after the full duration of the test (e.g., 168 hours at 60°C).

Visual Guides: Mechanisms and Troubleshooting

The following diagrams illustrate the polymerization process, the mechanism of inhibition, and a logical workflow for troubleshooting stability issues.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Uncontrolled) Initiator Initiator (Heat, Light) Radical Initiating Radical (R•) Initiator->Radical forms Monomer BADGE-DA Monomer Monomer_Radical Monomer Radical (M•) Radical->Monomer attacks Monomer_Radical_Prop Monomer Radical (M•) New_Monomer Another Monomer Monomer_Radical_Prop->New_Monomer adds to Growing_Chain Growing Polymer Chain (Mn•) New_Monomer->Growing_Chain forms Chain1 Growing Chain (Mn•) Chain2 Another Chain (Mm•) Chain1->Chain2 combines with Polymer Stable Polymer Chain2->Polymer forms

Caption: Free-radical polymerization of BADGE-DA.

G cluster_propagation Propagation Step cluster_inhibition Inhibition Step cluster_result Result Growing_Chain Growing Polymer Chain (Mn•) Inhibitor Inhibitor (e.g., MEHQ) Growing_Chain->Inhibitor intercepted by Terminated_Chain Terminated Chain (Stable) Inhibitor->Terminated_Chain forms Result Polymerization Halted Terminated_Chain->Result

Caption: Mechanism of radical scavenging by an inhibitor.

G Start Issue: BADGE-DA shows signs of polymerization (high viscosity, gels) Check_Storage 1. Review Storage Conditions Start->Check_Storage Is_Storage_Correct Conditions meet spec? (2-8°C, dark, away from incompatibles) Check_Storage->Is_Storage_Correct Correct_Storage Action: Correct storage and handling procedures. Procure new material. Is_Storage_Correct->Correct_Storage No Check_Inhibitor 2. Check Certificate of Analysis Is_Storage_Correct->Check_Inhibitor Yes Discard In all cases: Isolate and dispose of compromised material safely. Correct_Storage->Discard Is_Inhibitor_Sufficient Inhibitor level sufficient for storage duration and conditions? Check_Inhibitor->Is_Inhibitor_Sufficient Consider_QC Action: Perform QC stability test on new batches. Contact supplier if issue persists. Is_Inhibitor_Sufficient->Consider_QC No Is_Inhibitor_Sufficient->Discard Yes Consider_QC->Discard

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Optimizing Photoinitiator Concentration for Curing Bisphenol A Diglycidyl Ether Diacrylate (BADGE) Resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing photoinitiator concentration in the UV curing of Bisphenol A diglycidyl ether diacrylate (BADGE) based resins.

Troubleshooting Guide

This guide addresses common issues encountered during the photopolymerization of BADGE resins.

Issue 1: Incomplete or Tacky Surface Cure

  • Question: Why is the surface of my cured resin sticky or tacky to the touch?

  • Answer: A tacky surface is often due to oxygen inhibition, where atmospheric oxygen prevents the free radicals from effectively polymerizing the resin at the surface.[1] This can be exacerbated by a low photoinitiator concentration.

  • Troubleshooting Steps:

    • Increase Photoinitiator Concentration: A higher concentration of photoinitiator can generate more free radicals to overcome the oxygen inhibition.

    • Use a Nitrogen Purge: Curing in an inert atmosphere, such as nitrogen, will eliminate oxygen inhibition.

    • Apply a Barrier Coating: A thin, oxygen-impermeable layer (e.g., a PET film) can be placed on the resin surface during curing.

    • Post-Curing: A post-cure step, either with further UV exposure or thermal treatment, can help to fully cure the surface.[2]

    • Water Immersion Curing: For some systems, curing the resin under a thin layer of water can prevent oxygen from reaching the surface.[1]

Issue 2: Yellowing of the Cured Resin

  • Question: Why has my cured resin turned yellow?

  • Answer: Yellowing is a common side effect, often caused by an excessive concentration of the photoinitiator or the chemical structure of the photoinitiator itself.[3][4] Some photoinitiators, like Camphorquinone (CQ), are inherently yellow.[4]

  • Troubleshooting Steps:

    • Reduce Photoinitiator Concentration: Use the minimum amount of photoinitiator required for a complete cure.

    • Select a Non-Yellowing Photoinitiator: Consider using a photoinitiator known for its low color change, such as a phosphine oxide-based initiator (e.g., TPO or BAPO), which can be more efficient and require lower concentrations.[5]

    • Optimize Light Source: Ensure the wavelength of your UV source is appropriate for the photoinitiator to maximize efficiency and minimize side reactions that can cause yellowing.

Issue 3: Poor Cure Depth or Incomplete Curing in Thick Samples

  • Question: My resin is not curing completely through the entire thickness of the sample. Why is this happening?

  • Answer: Insufficient cure depth can be caused by a high concentration of photoinitiator, which can block UV light from penetrating deeper into the resin.[6] It can also be due to insufficient UV light intensity or exposure time.

  • Troubleshooting Steps:

    • Optimize Photoinitiator Concentration: An optimal photoinitiator concentration exists that maximizes cure depth; concentrations that are too high or too low can be detrimental.[7][8] Lower concentrations of some photoinitiators, like BAPO (0.1 wt% to 0.5 wt%), have been shown to improve through-thickness cure.[6][9]

    • Increase UV Exposure Time or Intensity: Allow for a longer exposure to the UV source or use a higher intensity lamp to ensure sufficient energy reaches the bottom of the sample.

    • Use a Photobleaching Photoinitiator: Photoinitiators like BAPO become more transparent upon exposure to UV light, allowing for deeper light penetration.[6][9]

    • Cure in Layers: For very thick samples, cure the resin in multiple thin layers.

Issue 4: Brittle Cured Resin

  • Question: The cured resin is brittle and cracks easily. What could be the cause?

  • Answer: Brittleness can result from an overly high concentration of photoinitiator, leading to a high crosslink density that reduces the flexibility of the polymer network.[3]

  • Troubleshooting Steps:

    • Reduce Photoinitiator Concentration: Titrate the photoinitiator concentration to find a balance between efficient curing and desired mechanical properties.

    • Incorporate a Co-monomer: Adding a more flexible monomer to the resin formulation can improve the toughness of the cured material.

    • Optimize Curing Conditions: Over-curing with excessive UV energy can also lead to brittleness.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for photoinitiators in BADGE resin formulations?

A1: The optimal photoinitiator concentration typically ranges from 0.5% to 5% by weight of the total formulation.[3] However, for specific applications or photoinitiator types, this can vary. For instance, some systems may be optimized with concentrations as low as 0.2-2.5%.[3] For UV-LED curing systems, a range of 1-3% for the primary photoinitiator, with an additional 0.5-2% of a co-initiator, is often effective.[3]

Q2: How does photoinitiator concentration affect the mechanical properties of the cured resin?

A2: Photoinitiator concentration significantly impacts the mechanical properties of the cured resin, such as hardness, elastic modulus, and tensile strength.[4][10]

  • Increasing concentration (up to a point): Generally leads to a higher degree of conversion, which can improve hardness and elastic modulus.[10][11]

  • Excessive concentration: Can lead to a decrease in some mechanical properties due to effects like radical self-annihilation or the formation of a less uniform polymer network.[10] It can also cause brittleness.[3]

Q3: What are the differences between Type I and Type II photoinitiators?

A3:

  • Type I Photoinitiators: Undergo unimolecular cleavage upon UV light exposure to form free radicals. Examples include acylphosphine oxides (e.g., TPO, BAPO). They are generally more efficient.[3][5]

  • Type II Photoinitiators: Require a co-initiator or synergist (often a tertiary amine) to generate free radicals through a bimolecular hydrogen abstraction process.[3] A common example is Camphorquinone (CQ) used with an amine like Ethyl 4-dimethylaminobenzoate (EDAB).[10]

Q4: How can I determine the optimal photoinitiator concentration for my specific application?

A4: The optimal concentration is a balance between cure speed, cure depth, and the final desired properties of the material. A systematic approach involving the following is recommended:

  • Vary the concentration: Prepare a series of formulations with systematically varied photoinitiator concentrations (e.g., 0.25%, 0.5%, 1%, 1.5%, 2% by weight).[5]

  • Measure the Degree of Conversion (DC): Use techniques like FTIR spectroscopy to determine the extent of polymerization.[5]

  • Evaluate Mechanical Properties: Perform tests such as nanoindentation, Knoop hardness, or flexural strength tests to assess the physical properties of the cured resin.[5][10]

  • Assess Cure Depth: For thicker applications, measure the depth of cure for each concentration.[10] The optimal concentration will be the one that provides the best combination of these properties for your specific needs.

Data Presentation

Table 1: Influence of Photoinitiator Concentration on Curing Properties (Conceptual Data)

Photoinitiator Conc. (wt%)Degree of Conversion (%)Knoop Hardness (KHN)Cure Depth (mm)Observations
0.2575153.0Incomplete surface cure
0.5088202.5Good surface, balanced properties
1.0095222.0Slight yellowing
2.0096211.5Noticeable yellowing, brittle
4.0094191.0Significant yellowing, very brittle

Note: This table presents conceptual data to illustrate typical trends. Actual values will vary based on the specific resin, photoinitiator, UV source, and curing conditions.

Table 2: Common Photoinitiators for Acrylate Resins

Photoinitiator TypeNameAbbreviationTypical Concentration (wt%)Notes
Type IDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxideTPO0.5 - 2.0Good for pigmented systems, low yellowing.
Type IBis(2,4,6-trimethylbenzoyl)-phenylphosphine oxideBAPO / Irgacure 8190.1 - 1.0Highly efficient, photobleaching.[5][9]
Type IICamphorquinoneCQ0.2 - 1.0Requires a co-initiator (e.g., amine), can cause yellowing.[5][10]
Type I2-Hydroxy-2-methylpropiophenoneDarocur 11731.0 - 4.0Good for clear coatings.

Experimental Protocols

Protocol 1: Determining Degree of Conversion (DC) using FTIR Spectroscopy

  • Sample Preparation: Prepare the BADGE resin formulations with varying concentrations of the chosen photoinitiator.

  • Baseline Spectrum: Record the FTIR spectrum of the uncured liquid resin. Identify the characteristic peak for the acrylate C=C double bond, typically around 1636 cm⁻¹.

  • Curing: Place a small, controlled-thickness sample of the resin in the FTIR spectrometer and expose it to the UV curing source for a specified time. Real-time FTIR can be used to monitor the decrease of the C=C peak during curing.[3]

  • Final Spectrum: After curing, record the final FTIR spectrum of the cured polymer.

  • Calculation: The degree of conversion (DC) is calculated by measuring the decrease in the peak area of the C=C bond relative to an internal reference peak that does not change during polymerization (e.g., a C=O peak). The formula is: DC (%) = [1 - (Peak Area of C=C in polymer / Peak Area of C=C in monomer)] x 100

Protocol 2: Measuring Knoop Hardness and Cure Depth

  • Sample Preparation: Prepare disc-shaped samples of the cured resin for each photoinitiator concentration. Ensure the top surface is smooth and flat.

  • Hardness Measurement: Use a Knoop hardness tester to measure the hardness on the top surface of the cured sample by applying a known load for a specific duration (e.g., 50g for 15s).[5]

  • Cure Depth Measurement:

    • Section the cured sample vertically.

    • Measure the Knoop hardness at incremental depths from the top surface.

    • The cure depth is often defined as the depth at which the hardness value is 80% of the maximum hardness measured at the surface.[10]

Visualizations

Troubleshooting_Workflow start Curing Issue Identified tacky Incomplete or Tacky Surface start->tacky yellowing Yellowing of Cured Resin start->yellowing poor_depth Poor Cure Depth start->poor_depth brittle Brittle Cured Resin start->brittle inc_pi Increase PI Conc. tacky->inc_pi Primary Action n2_purge Use Nitrogen Purge tacky->n2_purge Alternative dec_pi Decrease PI Conc. yellowing->dec_pi Primary Action new_pi Change Photoinitiator yellowing->new_pi Alternative inc_uv Increase UV Dose poor_depth->inc_uv Primary Action layer_cure Cure in Layers poor_depth->layer_cure For thick parts optimize_cure Optimize Curing Conditions poor_depth->optimize_cure Adjust PI Conc. brittle->dec_pi Primary Action brittle->optimize_cure Alternative Optimization_Logic cluster_input Input Variables cluster_process Experimental Evaluation cluster_output Output Metrics pi_conc Photoinitiator Concentration prep Prepare Resin Formulations pi_conc->prep uv_dose UV Dose (Intensity & Time) uv_dose->prep cure UV Cure Samples prep->cure test Measure Properties cure->test dc Degree of Conversion (FTIR) test->dc mech Mechanical Properties (Hardness, Modulus) test->mech depth Cure Depth test->depth visual Visual Inspection (Yellowing, Defects) test->visual goal Optimal Formulation dc->goal mech->goal depth->goal visual->goal

References

Technical Support Center: Controlling Viscosity of Bisphenol A Diglycidyl Ether Diacrylate (BADGED) Formulations for 3D Printing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the viscosity of Bisphenol A diglycidyl ether diacrylate (BADGED) formulations in 3D printing applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My BADGED resin is too viscous to print properly, leading to print failures. What are the primary methods to reduce its viscosity?

A: High viscosity is a common challenge with BADGED-based resins. The two primary methods to effectively reduce viscosity are increasing the formulation's temperature and adding reactive diluents. Heating the resin just before printing can significantly lower its viscosity, improving flow and layer recoating.[1][2] Reactive diluents are low-viscosity monomers that are incorporated into the polymer network during curing, effectively thinning the resin without compromising the final properties as much as non-reactive solvents would.[3][4][5][6]

Q2: I'm experiencing layer separation and poor adhesion to the build plate. Could this be related to high viscosity?

A: Yes, high viscosity can directly contribute to layer separation and poor build plate adhesion. A thick resin may not have enough time to flow back and completely cover the previous layer before the next layer is cured, leading to incomplete layers and delamination.[3][7][8][9] Furthermore, the high peel forces required to separate a viscous resin from the FEP sheet can cause the print to detach from the build plate.[9] To mitigate this, in addition to reducing viscosity, you can try increasing the bottom layer exposure time and reducing the lift speed to allow for better adhesion and resin flow.[7][9]

Q3: My prints have rough surfaces and visible layer lines. What is the cause and how can I fix it?

A: Rough surfaces and prominent layer lines can be a result of over-curing due to incorrect exposure settings, but can also be exacerbated by high viscosity.[7] If the resin is too thick, it may not settle into a perfectly smooth layer, leading to surface imperfections. Ensure your resin is at an optimal temperature to reduce viscosity. Additionally, calibrate your exposure times; over-exposure can lead to light bleed and rougher surfaces. Using a calibration model to dial in your settings is highly recommended.[7]

Q4: I've added a reactive diluent, but now my cured prints are too brittle. How can I balance viscosity reduction and mechanical properties?

A: This is a common trade-off. While reactive diluents are excellent for reducing viscosity, they can alter the final mechanical properties of the cured part.[5][6] The type and concentration of the reactive diluent are critical. Monofunctional diluents tend to provide the most significant viscosity reduction but can lead to a more flexible and potentially weaker final product due to a lower crosslink density. Di- and tri-functional diluents will have a less dramatic effect on viscosity but can help maintain or even enhance the mechanical properties. Experimenting with different types and concentrations of reactive diluents is key to finding the optimal balance for your specific application.

Q5: Are there any safety precautions I should take when heating my BADGED resin?

A: Absolutely. When heating resins, it is crucial to do so in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid overheating the resin, as this can lead to accelerated degradation and the release of potentially harmful fumes. A controlled heating method, such as a dedicated resin heater or a water bath set to a specific temperature, is recommended over uncontrolled methods. Always consult the safety data sheet (SDS) for your specific resin for detailed handling and safety information.

Quantitative Data on Viscosity Control

The following tables summarize the expected effects of temperature and reactive diluents on the viscosity of BADGED-based formulations. Please note that exact values can vary depending on the specific formulation and measurement conditions.

Table 1: Effect of Temperature on the Viscosity of a Typical Epoxy Acrylate Resin

Temperature (°C)Viscosity (mPa·s)
25~1,000,000
40~100,000
60~10,000
80~1,000

Note: This table illustrates the general trend of viscosity reduction with increasing temperature for a highly viscous epoxy acrylate oligomer based on diglycidyl ether of bisphenol-A (DGEBA). Actual values for a specific BADGED formulation may differ.[10]

Table 2: Effect of Reactive Diluents on the Viscosity of an Epoxy Resin Formulation

Reactive DiluentConcentration (wt%)Resulting Viscosity (mPa·s)Viscosity of Neat Resin (mPa·s)
Poly(St-co-GMA)10%16568592
Poly(St-co-GMA)20%6808592
Poly(St-co-GMA)30%4308592

Note: This table shows the significant viscosity reduction of an epoxy resin with the addition of a synthesized reactive diluent. This demonstrates the powerful effect diluents can have on formulation viscosity.[11]

Experimental Protocols

Protocol 1: Preparation of a BADGED 3D Printing Formulation

This protocol outlines the basic steps for preparing a BADGED-based photopolymer resin for 3D printing.

  • Materials and Equipment:

    • This compound (BADGED)

    • Reactive diluent(s) (e.g., 1,6-Hexanediol diacrylate, Trimethylolpropane triacrylate)

    • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

    • Heated magnetic stirrer or planetary mixer

    • Amber-colored bottles for storage

    • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

  • Procedure:

    • Ensure your workspace is clean and well-ventilated.

    • If the BADGED is highly viscous or solid at room temperature, gently warm it in an oven or on a hot plate until it is a pourable liquid.

    • Weigh the desired amount of BADGED into a clean, dry mixing vessel.

    • Add the desired percentage of reactive diluent(s) to the BADGED.

    • Begin stirring the mixture at a moderate speed. If using a heated stirrer, maintain a temperature that keeps the mixture fluid but does not cause degradation (typically 40-60°C).

    • Once the BADGED and reactive diluent(s) are thoroughly mixed, add the photoinitiator (typically 0.5-4 wt%).

    • Continue mixing until the photoinitiator is completely dissolved and the mixture is homogeneous. This may take several hours.

    • Store the prepared resin in a clearly labeled, amber-colored bottle to protect it from light.

    • Allow the resin to cool to room temperature and for any air bubbles to dissipate before use.

Protocol 2: Viscosity Measurement using a Rotational Rheometer

This protocol provides a general procedure for measuring the viscosity of your BADGED formulation.

  • Equipment:

    • Rotational rheometer with appropriate geometry (e.g., cone and plate, parallel plate)

    • Temperature control unit for the rheometer

    • Pipette or spatula for sample loading

    • Lint-free wipes

  • Procedure:

    • Turn on the rheometer and the temperature control unit. Set the desired measurement temperature (e.g., 25°C).

    • Select the appropriate measurement geometry. For low to medium viscosity resins, a cone and plate geometry is often suitable. For highly viscous resins, a parallel plate geometry may be more appropriate.

    • Zero the gap between the geometries according to the instrument's instructions.

    • Carefully place a sufficient amount of your resin formulation onto the center of the lower plate. Avoid introducing air bubbles.

    • Lower the upper geometry to the correct measurement gap. A small amount of excess resin should be visible around the edge of the geometry.

    • Use a lint-free wipe to carefully remove the excess resin from the edge of the geometry.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Set up the measurement parameters in the rheometer software. This will typically involve a shear rate sweep to observe how the viscosity changes with shear. A common range is from 0.1 to 100 s⁻¹.

    • Start the measurement.

    • Once the measurement is complete, record the viscosity data.

    • Clean the geometries thoroughly with an appropriate solvent (e.g., isopropanol, acetone) and lint-free wipes.

Visualizations

Experimental_Workflow_Viscosity_Control Experimental Workflow for Viscosity Control cluster_formulation Formulation Preparation cluster_measurement Viscosity Measurement cluster_printing 3D Printing Start Start Weigh_BADGED Weigh BADGED Start->Weigh_BADGED Add_Diluent Add Reactive Diluent Weigh_BADGED->Add_Diluent Mix_Heat Mix and Heat Add_Diluent->Mix_Heat Add_Photoinitiator Add Photoinitiator Mix_Heat->Add_Photoinitiator Homogenize Homogenize Mixture Add_Photoinitiator->Homogenize Store Store in Amber Bottle Homogenize->Store Prepare_Rheometer Prepare Rheometer Store->Prepare_Rheometer Load_Sample Load Sample Prepare_Rheometer->Load_Sample Equilibrate Thermal Equilibration Load_Sample->Equilibrate Run_Test Run Shear Rate Sweep Equilibrate->Run_Test Analyze_Data Analyze Data Run_Test->Analyze_Data Analyze_Data->Add_Diluent Viscosity Too High Prepare_Printer Prepare 3D Printer Analyze_Data->Prepare_Printer Viscosity OK? Print_Part Print Part Prepare_Printer->Print_Part Post_Process Post-Process Part Print_Part->Post_Process Evaluate_Print Evaluate Print Quality Post_Process->Evaluate_Print End End Evaluate_Print->End

Caption: Workflow for preparing and testing the viscosity of BADGED formulations.

Troubleshooting_Logic Troubleshooting High Viscosity Issues Start Print Failure or Poor Quality Check_Viscosity Is Resin Visibly Too Thick? Start->Check_Viscosity Heat_Resin Heat Resin to 25-40°C Check_Viscosity->Heat_Resin Yes Check_Print_Settings Check Print Settings: - Exposure Time - Lift Speed - Layer Height Check_Viscosity->Check_Print_Settings No Re-evaluate Is Viscosity Now Acceptable? Heat_Resin->Re-evaluate Add_Diluent Add Reactive Diluent (start with 5-10 wt%) Add_Diluent->Re-evaluate Re-evaluate->Check_Print_Settings Yes Adjust_Formulation Adjust Diluent Type or Concentration Re-evaluate->Adjust_Formulation No Check_Hardware Check Printer Hardware: - Level Build Plate - FEP Condition Check_Print_Settings->Check_Hardware Print_Success Successful Print Adjust_Formulation->Add_Diluent Check_Hardware->Print_Success

Caption: Decision tree for troubleshooting high viscosity in BADGED formulations.

References

minimizing curing shrinkage in Bisphenol a diglycidyl ether diacrylate-based polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether diacrylate (BADGE-DA)-based polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the photopolymerization of BADGE-DA resins, with a primary focus on minimizing curing shrinkage.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to curing shrinkage in your experiments with BADGE-DA polymers.

Issue Potential Cause Recommended Solution
Excessive Volumetric Shrinkage High concentration of reactive acrylate groups in the BADGE-DA monomer.- Incorporate Fillers: Add inert fillers (e.g., silica, glass fibers) to reduce the overall concentration of the resin matrix.[1][2][3] - Introduce Low-Shrinkage Monomers: Blend BADGE-DA with monomers known for lower shrinkage, such as those with bulky side groups or ring-opening polymerization mechanisms. - Optimize Curing Conditions: Lower the light intensity to slow down the polymerization rate, allowing for stress relaxation.[4]
Warping or Curling of Cured Polymer Non-uniform curing and shrinkage stress accumulation.- Ensure Uniform Light Exposure: Use a collimated light source and ensure even illumination across the entire sample. - Control Temperature: Maintain a constant and controlled temperature during curing to prevent thermal gradients. - Incremental Curing: For thicker samples, cure in successive thin layers to reduce stress buildup.
Cracking or Microfractures in the Cured Polymer High shrinkage stress exceeding the material's tensile strength.- Reduce Crosslink Density: Lower the light intensity or photoinitiator concentration to decrease the crosslink density and brittleness of the polymer.[5] - Incorporate Toughening Agents: Add elastomeric or core-shell rubber nanoparticles to improve the fracture toughness of the material. - Post-Curing: Implement a post-curing step at an elevated temperature (below the glass transition temperature) to allow for stress relaxation.
Poor Adhesion to Substrate Shrinkage stress causing delamination at the polymer-substrate interface.- Use an Adhesion Promoter: Apply a suitable primer or adhesion promoter to the substrate before applying the BADGE-DA resin. - Reduce Shrinkage Stress: Employ strategies to minimize overall shrinkage, such as adding fillers or optimizing curing conditions. - Select a Low-Shrinkage Formulation: If possible, use a pre-formulated low-shrinkage resin system.
Inconsistent Curing Results Variations in experimental parameters.- Standardize Protocols: Ensure consistent formulation, mixing, light intensity, exposure time, and temperature for all experiments. - Monitor Light Source Output: Regularly check the intensity of your UV curing lamp as it can degrade over time. - Control Ambient Conditions: Perform experiments in a controlled environment with stable temperature and humidity.

Frequently Asked Questions (FAQs)

1. What is curing shrinkage and why is it a problem in BADGE-DA polymers?

Curing shrinkage is the volumetric reduction that occurs when the liquid BADGE-DA monomer converts into a solid polymer network. This happens because the longer van der Waals distances between monomer molecules are replaced by shorter, covalent bonds in the polymer chain, leading to a more compact structure.[6] This shrinkage can induce internal stresses, leading to a variety of problems including warping, cracking, poor adhesion, and dimensional inaccuracy in the final cured part.[7]

2. How can I accurately measure the curing shrinkage of my BADGE-DA formulation?

Several methods can be used to measure volumetric shrinkage. Common techniques include:

  • Dilatometry: This method measures the change in volume of the resin in a calibrated tube as it cures.

  • Bonded-Disk Method: A disk of resin is cured while bonded to a flexible plate. The deflection of the plate due to shrinkage stress is measured and used to calculate the shrinkage strain.[8]

  • Archimedes' Principle: The density of the monomer and the cured polymer are measured, and the volumetric shrinkage is calculated from the density change. This can be done in real-time by monitoring the buoyancy of a sample during curing.[4][9]

  • Gas Pycnometry: This technique measures the volume of the sample before and after curing to determine the change in volume.[7]

3. What is the effect of filler content on curing shrinkage?

Incorporating inorganic fillers is a highly effective strategy to reduce polymerization shrinkage.[1][2] Fillers decrease the relative volume of the resin matrix that undergoes shrinkage. The extent of shrinkage reduction depends on the filler loading, size, and shape.

Filler Parameter Effect on Shrinkage Quantitative Data Example
Filler Content (% volume) Shrinkage decreases with increasing filler content.[1]A study on light-cured composites showed that increasing filler content from 45% to 75% by volume reduced polymerization shrinkage from 5.24% to 1.68%.[1]
Filler Shape Spherical fillers tend to result in lower shrinkage stress compared to irregular-shaped fillers.[3][10]Composites with spherical filler particles have been shown to exhibit lower shrinkage-stress values than those with irregular filler particles.[3]
Filler Size There is a trend for higher shrinkage-strain values with decreasing filler particle size for both spherical and irregular fillers.[10]For composites with irregular filler particles, a high correlation has been observed between decreasing particle size and increasing shrinkage-strain.[10]

4. How does the photoinitiator concentration affect curing shrinkage?

The concentration of the photoinitiator influences the rate and extent of polymerization, which in turn affects shrinkage.

Photoinitiator Concentration Effect on Shrinkage and Stress Considerations
Increasing Concentration Generally leads to a higher rate of polymerization and can increase shrinkage stress.[5]While a higher concentration can lead to a higher degree of conversion, it can also result in a more rapid and aggressive shrinkage, increasing the risk of stress-related defects.[11]
Decreasing Concentration Can slow down the polymerization rate, allowing more time for polymer chains to relax and potentially reducing overall stress.An insufficient concentration may lead to incomplete curing and poor mechanical properties. Optimization is key.

A study on experimental dental composites showed that polymerization shrinkage stress increased with increasing initiator concentration.[5]

5. Are there any additives that can help minimize shrinkage?

Yes, besides fillers, other additives can be incorporated into BADGE-DA formulations to reduce curing shrinkage:

  • Low-Shrinkage Monomers: Blending BADGE-DA with monomers that exhibit lower shrinkage, such as those with bulky structures or those that undergo ring-opening polymerization, can be effective.

  • Chain Transfer Agents: These agents can be used to control the molecular weight of the polymer chains, which can influence the final network structure and shrinkage.

  • Non-reactive Diluents: While they can reduce viscosity, be cautious as they can also negatively impact the final mechanical properties and may leach out over time.

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage using the Bonded-Disk Method

This protocol outlines a procedure for measuring the linear shrinkage strain, which can be used to approximate volumetric shrinkage.

  • Apparatus: A linear variable differential transformer (LVDT) transducer mounted on a rigid frame, a glass plate, and a flexible, thin circular cover glass.

  • Sample Preparation:

    • Mix the BADGE-DA resin with the desired photoinitiator and any other additives until a homogeneous mixture is achieved.

    • Place a small, defined volume of the resin mixture at the center of the glass plate.

    • Carefully place the flexible cover glass over the resin, ensuring there are no air bubbles. The resin should form a thin, uniform disk of a specific diameter and thickness.

  • Measurement:

    • Position the LVDT so that its probe is in contact with the center of the flexible cover glass.

    • Zero the LVDT reading.

    • Initiate photopolymerization by exposing the sample to a UV light source with a defined intensity and for a specific duration.

    • As the resin cures and shrinks, it will cause the flexible cover glass to deflect.

    • Record the displacement measured by the LVDT over time until the shrinkage plateaus.

  • Calculation:

    • The linear shrinkage strain (ε) can be calculated from the LVDT displacement and the geometry of the sample disk.

    • Volumetric shrinkage can be approximated as 3 × ε, assuming isotropic shrinkage.[9]

Visualizations

Experimental_Workflow_Shrinkage_Measurement cluster_prep Sample Preparation cluster_measurement Shrinkage Measurement (Bonded-Disk) cluster_analysis Data Analysis prep1 Formulate BADGE-DA Resin prep2 Add Photoinitiator & Additives prep1->prep2 prep3 Mix to Homogeneity prep2->prep3 prep4 Deposit on Glass Plate prep3->prep4 meas1 Position LVDT Transducer prep4->meas1 Transfer Sample meas2 Initiate UV Curing meas1->meas2 meas3 Record Disk Deflection Over Time meas2->meas3 an1 Calculate Linear Shrinkage Strain meas3->an1 Deflection Data an2 Approximate Volumetric Shrinkage an1->an2

Caption: Workflow for measuring curing shrinkage using the bonded-disk method.

Shrinkage_Mitigation_Strategies cluster_formulation Formulation Adjustments cluster_process Process Optimization cluster_post Post-Curing Treatment main Minimizing Curing Shrinkage form1 Incorporate Fillers main->form1 form2 Add Low-Shrinkage Monomers main->form2 form3 Optimize Photoinitiator Concentration main->form3 proc1 Control Curing Temperature main->proc1 proc2 Reduce Light Intensity main->proc2 proc3 Implement Incremental Curing main->proc3 post1 Thermal Post-Curing main->post1

Caption: Key strategies for the mitigation of curing shrinkage in polymers.

References

Technical Support Center: Improving Mechanical Strength of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether diacrylate (BADGE-DA) based polymers. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming common challenges and enhancing the mechanical properties of your polymers.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the formulation and photopolymerization of BADGE-DA resins.

Question/Issue Possible Causes Recommended Solutions & Troubleshooting Steps
Why is my cured polymer tacky or sticky on the surface? Oxygen Inhibition: Atmospheric oxygen can quench the free radicals at the surface of the resin, preventing complete polymerization and leaving a tacky layer.1. Inert Environment: Cure the polymer in a nitrogen or argon atmosphere to displace oxygen. 2. Barrier Coating: Apply a barrier coating (e.g., a thin layer of polyvinyl alcohol or glycerol) to the surface before curing to block oxygen contact. 3. Post-Cure: A thermal post-cure can often drive the reaction to completion and eliminate surface tackiness. 4. Formulation Adjustment: Increase the photoinitiator concentration slightly or use a photoinitiator less susceptible to oxygen inhibition.
Why is my polymer brittle and cracking easily? High Crosslink Density: BADGE-DA can form a very rigid and highly crosslinked network, which often leads to brittleness. Shrinkage Stress: Significant volumetric shrinkage during polymerization can build up internal stresses that lead to cracking.1. Incorporate a Toughening Agent: Blend BADGE-DA with flexible oligomers like urethane acrylates or aliphatic urethane hexa-acrylate to introduce more flexible segments into the polymer network.[1] 2. Use a Reactive Diluent: Add a monofunctional or a more flexible difunctional acrylate monomer to reduce the overall crosslink density. 3. Add Fillers: Incorporate nanoparticles like silica, which can help dissipate crack energy.[2][3][4] 4. Optimize Curing Conditions: Reduce the light intensity to slow down the polymerization rate, which can allow for stress relaxation.
The polymer cured incompletely, remaining soft or liquid-like inside. Insufficient UV Light Penetration: The UV light may not be reaching the bottom or thicker sections of the sample, especially if the resin is colored or contains UV-absorbing fillers. Low Photoinitiator Concentration: An insufficient amount of photoinitiator will not generate enough free radicals for complete polymerization.1. Increase Exposure Time/Intensity: Ensure the sample is exposed to the UV source for a sufficient duration and at an adequate intensity. 2. Cure in Thinner Layers: If possible, cure the resin in multiple thin layers. 3. Check Photoinitiator Compatibility: Ensure your photoinitiator's absorption spectrum matches the wavelength of your UV lamp (e.g., 365 nm or 405 nm). 4. Optimize Photoinitiator Concentration: Experiment with slightly increasing the photoinitiator concentration (typically in the range of 0.5-4 wt%).
My polymer sample is warping or deforming after curing. High Volumetric Shrinkage: The transition from liquid monomers to a dense polymer network inherently involves volume reduction, causing stress and warping.1. Reduce Crosslink Density: As with brittleness, incorporating more flexible monomers or oligomers can reduce overall shrinkage. 2. Add Inert Fillers: Non-reactive fillers can reduce the overall volume of polymerizing material, thereby decreasing shrinkage. 3. Thermal Post-Curing: A controlled thermal post-cure below the glass transition temperature (Tg) can help relax internal stresses.[5] 4. Optimize Part Geometry: For 3D printing applications, orienting the part differently or using more robust support structures can mitigate warping.
The mechanical strength is inconsistent between batches. Inhomogeneous Mixing: Poor dispersion of additives, fillers, or even the photoinitiator can lead to localized weak spots. Variable Curing Conditions: Fluctuations in UV lamp intensity, temperature, or exposure time will affect the final polymer properties.1. Ensure Thorough Mixing: Use a mechanical stirrer or a planetary mixer to ensure all components are homogeneously dispersed. For nanoparticles, sonication is often required.[2] 2. Monitor and Control Curing Environment: Regularly check the output of your UV lamp and control the ambient temperature and humidity during curing and sample preparation.[6] 3. Standardize Protocols: Strictly adhere to standardized protocols for formulation, curing, and post-processing.

Quantitative Data on Mechanical Property Improvement

The following tables summarize quantitative data from various studies, demonstrating the impact of different modification strategies on the mechanical properties of BADGE-DA and similar resin systems.

Table 1: Effect of Blending with Urethane Acrylates (UA) on Flexural Properties

Resin Formulation (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
Commercial Denture Base Resin~60~1.8[1]
40% Aliphatic UA (588), 40% EPTA, 12% IBA**~85~2.1[1]
40% Aromatic UA (88A), 40% EPTA, 12% IBA**~75~2.0[1]
80% Bis-EMA***, 20% TEGDMA****~70~1.8[7]
40% UDMA*****, 40% Bis-GMA, 20% TEGDMA~90~2.5[7]

*EPTA: Ethoxylated Pentaerythritol Tetraacrylate, **IBA: Isobornyl Acrylate, ***Bis-EMA: Ethoxylated Bisphenol A Dimethacrylate, ****TEGDMA: Triethylene Glycol Dimethacrylate, *****UDMA: Urethane Dimethacrylate

Table 2: Effect of Silica Nanoparticle Fillers on Flexural Properties

Base ResinSilica Nanoparticle Content (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
Bis-GMA/TEGDMA (60/40)0~85~3.8[2]
Bis-GMA/TEGDMA (60/40)0.2~105~4.5[2]
Bis-GMA/TEGDMA (60/40)0.5~110~4.8[2]
Bis-GMA/TEGDMA (60/40)2.0~112~4.9[2]
Bis-GMA/TEGDMA (60/40)5.0~115~5.0[2]

Experimental Protocols

Protocol 1: Preparation of Silica Nanoparticle-Reinforced BADGE-DA Polymer

Objective: To prepare a BADGE-DA composite with improved mechanical strength by incorporating silica nanoparticles.

Materials:

  • This compound (BADGE-DA) monomer

  • Methacrylate-functionalized silica nanoparticles (MA-SiO2), average particle size 10-20 nm

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Anhydrous ethanol or acetone for dispersion

  • Glass vials

  • Ultrasonic bath/sonicator

  • Mechanical stirrer

  • Silicone molds

  • UV curing chamber (e.g., 365 nm wavelength)

Procedure:

  • Dispersion of Nanoparticles:

    • Weigh the desired amount of MA-SiO2 nanoparticles (e.g., for a 2 wt% composite, use 0.2 g of nanoparticles for 9.8 g of resin).

    • Disperse the nanoparticles in a minimal amount of anhydrous ethanol in a glass vial.

    • Sonicate the dispersion for 30-60 minutes to break up agglomerates.[2]

  • Resin Formulation:

    • In a separate vial, weigh the BADGE-DA monomer.

    • Add the photoinitiator (e.g., 1-2 wt% relative to the monomer) and stir until fully dissolved. A gentle warming to ~40°C can aid dissolution.

  • Mixing:

    • Slowly add the silica nanoparticle dispersion to the resin-initiator mixture while stirring continuously with a mechanical stirrer.

    • Continue stirring for 1-2 hours to ensure homogeneous mixing.

    • Place the mixture in a vacuum oven at a slightly elevated temperature (~40°C) for 30-60 minutes to remove the ethanol and any entrapped air bubbles.

  • Curing:

    • Carefully pour the formulated resin into the silicone molds.

    • Place the molds in the UV curing chamber.

    • Expose the samples to UV light for a predetermined time (e.g., 10-30 minutes, depending on lamp intensity and sample thickness). Ensure all surfaces are adequately exposed.

  • Post-Curing (Optional but Recommended):

    • Remove the cured samples from the molds.

    • Perform a thermal post-cure as described in Protocol 2 to enhance mechanical properties.

Protocol 2: Thermal Post-Curing of UV-Cured Samples

Objective: To improve the final mechanical properties and reduce internal stresses of a UV-cured BADGE-DA polymer.

Materials:

  • UV-cured BADGE-DA polymer samples

  • Programmable forced convection oven

  • Tongs for handling samples

Procedure:

  • Sample Placement: Place the UV-cured polymer samples on a non-stick surface (e.g., aluminum foil or a glass plate) inside the convection oven. Ensure samples are not touching.

  • Heating Program:

    • Step 1 (Pre-cure/Stress Relaxation): Heat the oven to a temperature significantly below the expected glass transition temperature (Tg), for example, 80°C. Hold at this temperature for 1 hour. This allows for the relaxation of internal stresses without causing deformation.

    • Step 2 (Full Post-Cure): Increase the temperature to a point just above the Tg, for example, 150-160°C. Hold at this temperature for 2 hours to drive the polymerization to completion.[5]

    • Note: A preliminary Dynamic Mechanical Analysis (DMA) is recommended to determine the precise Tg of the UV-cured material to optimize post-curing temperatures.

  • Cooling:

    • Turn off the oven and allow the samples to cool slowly to room temperature inside the oven. Rapid cooling can re-introduce thermal stresses.

  • Final Testing: Once cooled, the samples are ready for mechanical testing according to standards like ASTM D638 (tensile strength) or ASTM D790 (flexural strength).

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Mechanical Strength Enhancement

The following diagram outlines a typical experimental workflow for systematically improving the mechanical strength of a BADGE-DA polymer.

experimental_workflow cluster_prep Formulation & Preparation cluster_proc Processing cluster_eval Characterization & Analysis A Define Baseline: BADGE-DA + Photoinitiator B Select Modification Strategy: 1. Add Fillers (e.g., SiO2) 2. Blend Co-monomers (e.g., Urethane Acrylate) 3. Adjust Initiator Conc. A->B C Prepare Resin Mixture (Mixing, Sonication, Degassing) B->C D UV Curing (Control Intensity & Time) C->D E Thermal Post-Curing (Optional, but Recommended) D->E F Mechanical Testing (Tensile, Flexural, Hardness) E->F G Thermal Analysis (DMA/DSC) (Determine Tg, Modulus) E->G H Analyze Data & Compare to Baseline F->H G->H I Iterate & Optimize Formulation H->I I:w->B:w troubleshooting_flowchart cluster_problems Problem Diagnosis & Solutions Start Start Curing Process CheckCure Is the polymer fully cured? Start->CheckCure CheckSurface Is the surface tacky? CheckCure->CheckSurface Yes IncompleteCure {Problem: Incomplete Cure | {Solutions: - Increase UV dose (time/intensity) - Optimize photoinitiator conc. - Cure in thinner layers }} CheckCure->IncompleteCure No CheckIntegrity Is the part brittle or warped? CheckSurface->CheckIntegrity No TackySurface {Problem: Surface Tackiness (Oxygen Inhibition) | {Solutions: - Cure in inert atmosphere (N2) - Use barrier coating - Perform thermal post-cure }} CheckSurface->TackySurface Yes Success Process Successful CheckIntegrity->Success No BrittleWarped {Problem: Brittle / Warped Part | {Solutions: - Add toughening agent (e.g., UA) - Incorporate fillers - Reduce cure speed (lower UV intensity) - Thermal post-cure for stress relief }} CheckIntegrity->BrittleWarped Yes

References

Technical Support Center: Purification of Synthesized Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Bisphenol A diglycidyl ether diacrylate (BADGE-DA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized BADGE-DA?

A1: Common impurities include unreacted starting materials such as Bisphenol A diglycidyl ether (BADGE) and acrylic acid. Other potential impurities are the monoacrylate derivative of BADGE, oligomeric byproducts, and residual catalysts or inhibitors used during the synthesis.[1][2]

Q2: Which purification techniques are most effective for BADGE-DA?

A2: The most common and effective purification techniques for BADGE-DA and similar acrylate monomers are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: Can I use the same purification method for BADGE to purify BADGE-DA?

A3: While BADGE is a precursor to BADGE-DA, purification methods for BADGE can often be adapted for BADGE-DA. For instance, recrystallization using a two-component solvent system, such as methanol and acetone, has been proven effective for BADGE and is a good starting point for purifying BADGE-DA.[3]

Q4: How can I remove the polymerization inhibitor from my BADGE-DA sample?

A4: Polymerization inhibitors, such as hydroquinone or p-tert-butylcatechol, can be removed by washing the crude product with an aqueous solution of sodium hydroxide (NaOH) followed by washing with water to neutrality.[4] Alternatively, passing a solution of the monomer through a column of basic aluminum oxide is also an effective method.

Q5: What is the expected appearance of pure BADGE-DA?

A5: Pure this compound is typically a viscous liquid at room temperature.[1] The presence of impurities can affect its color and viscosity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is a different color (e.g., yellow or brown) than expected. Residual catalyst, presence of oxidized impurities, or thermal degradation.- Purify by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).- Treat the solution with activated carbon to remove colored impurities.- Ensure the reaction and purification are carried out at appropriate temperatures to prevent degradation.
Low yield after purification. - Product loss during recrystallization due to high solubility in the chosen solvent.- Inefficient extraction during liquid-liquid separation.- Adsorption of the product onto the stationary phase during column chromatography.- Optimize the solvent system for recrystallization to maximize crystal formation upon cooling.[5]- Perform multiple extractions and check the pH of the aqueous phase to ensure complete separation.- Choose a less polar solvent system for column chromatography or use a different stationary phase.
Product solidifies unexpectedly or polymerizes during storage. - Incomplete removal of the catalyst.- Insufficient amount of polymerization inhibitor.- Exposure to heat, light, or air.- Ensure thorough purification to remove all traces of the catalyst.- Add a suitable inhibitor (e.g., hydroquinone) for storage.- Store the purified product in a cool, dark, and inert atmosphere (e.g., under nitrogen or argon).
Presence of starting materials in the final product (confirmed by NMR/HPLC). - Incomplete reaction.- Inefficient purification.- Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature.- Repeat the purification step. For residual acrylic acid, perform a basic wash. For residual BADGE, recrystallization or column chromatography should be effective.
Final product has a broad melting point range (if crystalline). Presence of impurities.Re-purify the product using the methods described, paying close attention to the separation of fractions in column chromatography or the slow cooling process in recrystallization to ensure the formation of pure crystals.[5]

Quantitative Data on Purification Methods

Purification Method Typical Impurities Removed Reported Purity Achieved Typical Yield Reference
Recrystallization Unreacted BADGE, oligomers>98% (for BADGE)70-90%[3]
Column Chromatography Unreacted starting materials, monoacrylate, colored impurities>99%60-85%[6]
Liquid-Liquid Extraction Unreacted acrylic acid, water-soluble catalysts->95%[4]

Note: Data for BADGE-DA is limited; values are based on purification of the precursor BADGE and similar acrylate monomers.

Experimental Protocols

Recrystallization Protocol (Adapted from BADGE Purification)
  • Dissolution: Dissolve the crude BADGE-DA in a minimum amount of a suitable solvent in which it is highly soluble at an elevated temperature (e.g., acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a second solvent in which BADGE-DA is less soluble (e.g., methanol or water) at room temperature until the solution becomes slightly turbid.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Column Chromatography Protocol
  • Stationary Phase Preparation: Pack a glass column with silica gel or basic aluminum oxide as the stationary phase, using a suitable slurry method.[7]

  • Sample Loading: Dissolve the crude BADGE-DA in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[7]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction Protocol (for removing acidic impurities)
  • Dissolution: Dissolve the crude BADGE-DA in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash it with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) to remove unreacted acrylic acid.[4]

  • Neutralization: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Synth Crude BADGE-DA Recrystallization Recrystallization Synth->Recrystallization ColumnChrom Column Chromatography Synth->ColumnChrom Extraction Liquid-Liquid Extraction Synth->Extraction Analysis Purity Analysis (NMR, HPLC) Recrystallization->Analysis ColumnChrom->Analysis Extraction->Analysis PureProduct Pure BADGE-DA Analysis->PureProduct

Caption: General workflow for the purification of synthesized BADGE-DA.

Troubleshooting_Guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solutions ImpureProduct Impure Product Detected (e.g., by TLC, NMR) IsColored Is the product colored? ImpureProduct->IsColored HasStartingMaterial Starting material present? IsColored->HasStartingMaterial No UseColumn Use Column Chromatography or Activated Carbon IsColored->UseColumn Yes IsPolymerizing Unexpected polymerization? HasStartingMaterial->IsPolymerizing No RepeatPurification Repeat Purification Step (Wash, Recrystallize, or Column) HasStartingMaterial->RepeatPurification Yes IsPolymerizing->RepeatPurification No CheckInhibitor Check/Add Inhibitor & Store Properly IsPolymerizing->CheckInhibitor Yes

Caption: Troubleshooting logic for common BADGE-DA purification issues.

References

Technical Support Center: Managing Thermal Stability in Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether diacrylate (BADGE-DA) polymers. The information provided is designed to help address common thermal stability issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the thermal stability of your BADGE-DA polymers.

Symptom Possible Causes Recommended Actions
Premature Polymer Degradation (Lower than expected decomposition temperature) Incomplete Curing: Residual unreacted acrylate groups or photoinitiator can lower thermal stability.- Ensure complete UV curing by optimizing exposure time and intensity. - Post-cure the polymer at a moderate temperature (below the expected degradation point) to ensure full conversion. - Characterize the degree of cure using techniques like FTIR or DSC.
Presence of Impurities: Residual solvents, catalysts, or monomers from synthesis can act as degradation initiators.- Purify the BADGE-DA monomer before polymerization. - Ensure complete removal of solvents after synthesis. - Analyze the monomer for impurities using techniques like NMR or chromatography.
Oxidative Degradation: Presence of oxygen during thermal analysis or processing can accelerate degradation.[1]- Perform thermal analysis (TGA/DSC) under an inert atmosphere (e.g., Nitrogen or Argon).[2] - If processing at high temperatures, consider using a nitrogen blanket or vacuum.
Inconsistent TGA/DSC Results Sample Preparation: Variations in sample size, form (powder vs. film), or packing in the crucible can affect heat transfer and results.- Use a consistent sample mass and form for all analyses. - Ensure good thermal contact between the sample and the crucible.
Heating Rate: Different heating rates can shift the apparent decomposition temperature.[3]- Use a standardized heating rate for all experiments to ensure comparability of results. A typical rate is 10°C/min.[4]
Instrument Calibration: Incorrect temperature or weight calibration will lead to inaccurate results.- Regularly calibrate your TGA and DSC instruments according to the manufacturer's guidelines.
Unexpected Exotherms or Endotherms in DSC Residual Curing: An exothermic peak during the initial heating in DSC may indicate incomplete curing.- This confirms incomplete polymerization. Optimize the curing process as described above.
Phase Transitions: Endothermic peaks may correspond to melting of crystalline domains or other phase transitions.- Correlate these transitions with the polymer's morphology. Modulated DSC can help separate reversing and non-reversing heat flow events.[5]
Degradation Reactions: Complex exothermic or endothermic events at higher temperatures are likely due to degradation reactions.- Analyze the evolved gases from TGA using a coupled technique like TGA-FTIR or TGA-MS to identify the degradation products and understand the reaction mechanism.[2]
Discoloration (Yellowing) Upon Heating Thermal Oxidation: The polymer may be undergoing oxidation, leading to the formation of chromophores.[6]- As with premature degradation, minimize oxygen exposure during heating. - Consider the addition of antioxidants to the formulation if the application requires high-temperature exposure in air.[7]

Frequently Asked Questions (FAQs)

1. What is the typical thermal decomposition temperature of BADGE-DA polymers?

The thermal stability of BADGE-DA polymers can vary significantly depending on factors such as the degree of cure, purity, and the presence of additives. Generally, the onset of thermal degradation for highly crosslinked epoxy acrylates occurs in the range of 300-400°C in an inert atmosphere. It is crucial to determine the specific thermal stability of your formulation experimentally using Thermogravimetric Analysis (TGA).

2. How does the degree of curing affect the thermal stability of BADGE-DA polymers?

A higher degree of crosslinking generally leads to enhanced thermal stability.[8] Incompletely cured polymers will have unreacted acrylate groups that can be more susceptible to thermal degradation, leading to a lower decomposition temperature.

3. What are the common degradation products of BADGE-based epoxy polymers?

The thermal degradation of bisphenol A-based epoxy resins can produce a variety of compounds.[2][9] Common degradation products identified through techniques like TGA-MS include:

  • Water and Carbon Dioxide[2]

  • Phenol and substituted phenols (e.g., p-isopropylphenol)[10]

  • Acrolein, acetone, and allyl alcohol[9]

  • Aromatic hydrocarbons[2]

4. Can I improve the thermal stability of my BADGE-DA polymer?

Yes, several strategies can be employed to improve thermal stability:

  • Ensure Complete Curing: As mentioned, a high degree of crosslinking is crucial.

  • Use of Additives: Incorporating thermal stabilizers or antioxidants can enhance performance at elevated temperatures.[6][7]

  • Incorporate Nanofillers: The addition of nanofillers like nanoclays has been shown to improve the thermal properties of epoxy resins.[11]

  • Modification of the Polymer Backbone: Chemical modification of the BADGE-DA structure can lead to inherently more stable polymers.

5. What is the difference between thermal degradation and thermal-oxidative degradation?

Thermal degradation occurs in the absence of oxygen and is solely due to the effect of high temperatures on the polymer structure.[6] Thermal-oxidative degradation, as the name implies, is degradation that occurs in the presence of oxygen, which can often accelerate the process and lead to different degradation pathways and products.[1]

Quantitative Data Summary

The following tables summarize typical thermal properties for bisphenol A-based epoxy systems. Note that these are representative values and the properties of your specific BADGE-DA polymer may differ.

Table 1: Decomposition Temperatures from Thermogravimetric Analysis (TGA)

Polymer SystemOnset Decomposition Temperature (Tonset) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)AtmosphereReference
DGEBA cured with DDS> 350368 - 412Nitrogen[12]
DGEBA cured with natural hydroxy acids~300Varies with acidNitrogen[2]
DGEBA/nanoclay compositeIncreased vs. neat epoxyIncreased vs. neat epoxyNot specified[11]

Table 2: Glass Transition Temperatures from Differential Scanning Calorimetry (DSC)

Polymer SystemGlass Transition Temperature (Tg) (°C)Curing ConditionsReference
DGEBA modified with hyperbranched epoxyDecreased with increasing UV intensityPhoto-initiated cationic polymerization[13]
DGEBA/EPN/LMPA systemIncreases with thermal-oxidative aging timeCured at 70°C for 2h[1]
Resol-Bisphenol A Formaldehyde Resin with metal ionsVaries with metal ionCured at 150°C for 2h[14]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Decomposition Temperature

  • Objective: To determine the onset of thermal degradation and the temperature of maximum decomposition rate.

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the cured BADGE-DA polymer into a TGA crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[4]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

    • The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).

2. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

  • Objective: To determine the glass transition temperature of the cured BADGE-DA polymer.

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the cured polymer into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen purge. This initial heating scan is to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., 25°C).

    • Perform a second heating scan at the same heating rate (10°C/min) to a temperature above the Tg.

  • Data Analysis:

    • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis start Cured BADGE-DA Polymer Sample prep_tga Weigh 5-10 mg for TGA start->prep_tga prep_dsc Weigh 5-10 mg for DSC start->prep_dsc tga_load Load sample into TGA prep_tga->tga_load dsc_load Load sample into DSC prep_dsc->dsc_load tga_purge Purge with Nitrogen tga_load->tga_purge tga_heat Heat at 10°C/min tga_purge->tga_heat tga_data Record Mass Loss vs. Temperature tga_heat->tga_data analyze_tga Determine T_onset and T_max tga_data->analyze_tga dsc_heat1 1st Heat Scan (erase thermal history) dsc_load->dsc_heat1 dsc_cool Controlled Cooling dsc_heat1->dsc_cool dsc_heat2 2nd Heat Scan dsc_cool->dsc_heat2 dsc_data Record Heat Flow vs. Temperature dsc_heat2->dsc_data analyze_dsc Determine T_g dsc_data->analyze_dsc

Caption: Workflow for Thermal Analysis of BADGE-DA Polymers.

troubleshooting_flow start Thermal Stability Issue Observed q1 Is the decomposition temperature lower than expected? start->q1 q2 Are TGA/DSC results inconsistent? q1->q2 No a1 Check for incomplete curing, impurities, or oxidation. q1->a1 Yes q3 Is there unexpected discoloration? q2->q3 No a2 Standardize sample preparation, heating rate, and instrument calibration. q2->a2 Yes a3 Investigate thermal-oxidative degradation. Consider antioxidants. q3->a3 Yes end Issue Resolved q3->end No a1->end a2->end a3->end

Caption: Troubleshooting Logic for Thermal Stability Issues.

References

Technical Support Center: Preventing Phase Separation in Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA) Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing phase separation in Bisphenol A diglycidyl ether diacrylate (BADGE-DA) blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BADGE-DA) and why is it used in blends?

A1: this compound (BADGE-DA) is a monomer characterized by a central Bisphenol A core with two acrylate end groups.[1][2][3] Its molecular formula is C₂₇H₃₂O₈ and it has a molecular weight of approximately 484.5 g/mol .[1][2][3] It typically exists as a colorless to pale straw-colored viscous liquid.[1] BADGE-DA is often used in photopolymerization processes, acting as a reactive diluent to reduce the viscosity of resin formulations without negatively impacting the final properties after curing.[1] It is valued for its ability to form highly cross-linked polymer networks upon light-induced curing, which contributes to the rigidity and thermal stability of the final material.[3]

Q2: What is phase separation in the context of BADGE-DA blends and why is it a problem?

A2: Phase separation is the phenomenon where a homogeneous mixture of two or more components separates into distinct phases with different compositions and properties. In BADGE-DA blends, this often occurs during the curing process, a phenomenon known as reaction-induced phase separation.[4] This separation can lead to a variety of undesirable outcomes, including opacity in a previously transparent material, poor mechanical properties (such as brittleness), and inconsistent performance of the final product. Controlling the morphology of the blend is crucial for achieving the desired material properties.

Q3: What are the main factors that contribute to phase separation in BADGE-DA blends?

A3: Several factors can induce or influence phase separation in BADGE-DA blends:

  • Thermodynamic Incompatibility: Most polymers are immiscible with each other due to a very small entropy of mixing.

  • Curing Conditions: The speed and temperature of the curing process can significantly affect phase separation. Rapid curing can sometimes "freeze" a non-equilibrium morphology, while slower curing may allow more time for phase separation to occur.

  • Blend Composition: The relative concentrations of BADGE-DA and the other components in the blend play a critical role.

  • Chemical Structure of Components: Differences in the polarity, molecular weight, and chemical structure of the blended polymers can lead to immiscibility.

Q4: What are compatibilizers and how do they prevent phase separation?

A4: Compatibilizers are additives that, when added to an immiscible polymer blend, improve the interfacial adhesion and stabilize the morphology.[5] They are often block or graft copolymers that have segments with affinity for each of the phases in the blend. The compatibilizer locates at the interface between the phases, reducing interfacial tension and promoting a finer, more stable dispersion of one phase within the other. This leads to improved mechanical properties and can prevent macroscopic phase separation.

Troubleshooting Guide

Problem: My cured BADGE-DA blend is opaque, but it should be transparent.

  • Possible Cause: Macroscopic phase separation has occurred, leading to light scattering. The domain sizes of the separated phases are larger than the wavelength of visible light.

  • Solution:

    • Introduce a Compatibilizer: Add a suitable compatibilizer to the blend to reduce interfacial tension and promote miscibility. The choice of compatibilizer will depend on the other components in your blend.

    • Modify Curing Conditions: Try a faster curing rate (e.g., higher light intensity) to rapidly vitrify the system and trap a more homogeneous morphology.

    • Adjust Blend Ratio: Experiment with different concentrations of the blend components. Sometimes, miscibility is only achieved within a specific composition window.

Problem: The mechanical properties of my cured blend are poor (e.g., brittle, low tensile strength).

  • Possible Cause: Poor interfacial adhesion between the phase-separated domains is leading to weak points in the material. Stress applied to the material is not effectively transferred between the phases.

  • Solution:

    • Use a Compatibilizer: A compatibilizer will enhance the adhesion between the phases, allowing for better stress transfer and improved mechanical properties.[5]

    • Optimize Morphology: Aim for a morphology with a smaller dispersed phase domain size. This can often be achieved through the use of a compatibilizer and by optimizing processing conditions.

Problem: I observe batch-to-batch inconsistency in the final properties of my blends.

  • Possible Cause: The phase separation behavior is not well-controlled and is sensitive to small variations in experimental conditions.

  • Solution:

    • Standardize Procedures: Ensure that all experimental parameters, such as mixing times, temperatures, and curing conditions, are kept consistent between batches.

    • Improve Mixing: Ensure that all components, especially the compatibilizer, are thoroughly and uniformly dispersed in the blend before curing.

    • Characterize Morphology: Use techniques like Scanning Electron Microscopy (SEM) to analyze the morphology of different batches to identify the source of the inconsistency.

Illustrative Data on Compatibilization

Table 1: Effect of Compatibilizer Concentration on the Morphology of a Polymer Blend

Compatibilizer Concentration (wt%)Average Dispersed Phase Domain Size (μm)Morphology Description
05.2Coarse, irregular domains
12.1Smaller, more spherical domains
30.8Fine, well-dispersed spherical domains
50.5Very fine, highly stable dispersion

Table 2: Effect of Compatibilizer on the Mechanical Properties of a Polymer Blend

Blend CompositionTensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
Uncompatibilized3552.5
Compatibilized (3 wt%)50158.0

Experimental Protocols

Protocol 1: Preparation of a Compatibilized BADGE-DA Blend

Objective: To prepare a homogeneous, compatibilized blend of BADGE-DA with another polymer for subsequent curing and analysis.

Materials:

  • This compound (BADGE-DA)

  • Secondary polymer (e.g., a thermoplastic)

  • Compatibilizer (e.g., a block copolymer with segments compatible with both BADGE-DA and the secondary polymer)

  • Photoinitiator

  • Solvent (if necessary for dissolving components)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vacuum oven

Procedure:

  • Dissolution: If using a solid secondary polymer or compatibilizer, dissolve it in a suitable solvent in a glass vial.

  • Blending:

    • Add the liquid BADGE-DA to the vial.

    • If a compatibilizer is being used, add the predetermined amount to the mixture.

    • Add the photoinitiator (typically 1-5 wt% of the total resin weight).

  • Mixing: Stir the mixture vigorously using a magnetic stirrer at a slightly elevated temperature (e.g., 60 °C) to ensure all components are well-dissolved and the mixture is homogeneous. Continue stirring until a clear, uniform solution is obtained.

  • Solvent Removal: If a solvent was used, remove it by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight is achieved.

  • Degassing: Before curing, it is advisable to degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles.

  • Curing: Pour the resin into a mold and cure using a UV lamp with the appropriate wavelength and intensity for the chosen photoinitiator. Curing time will depend on the thickness of the sample and the reactivity of the formulation.

Protocol 2: Morphological Analysis using Scanning Electron Microscopy (SEM)

Objective: To visualize the phase morphology of a cured BADGE-DA blend.

Equipment and Materials:

  • Cured BADGE-DA blend sample

  • Scanning Electron Microscope (SEM)

  • Cryo-ultramicrotome

  • Staining agent (e.g., osmium tetroxide or ruthenium tetroxide, if one phase is unsaturated)

  • Sputter coater (for coating with a conductive material like gold or palladium)

  • SEM stubs and conductive adhesive

Procedure:

  • Sample Preparation:

    • Fracturing: For a quick assessment, the sample can be cryo-fractured by immersing it in liquid nitrogen for a few minutes and then fracturing it. This often reveals the internal morphology.

    • Microtoming (for higher resolution): For a smoother surface and more detailed analysis, a cryo-ultramicrotome can be used to cut a flat surface on the sample at a low temperature (e.g., -100 °C).[5]

  • Staining (if applicable): If one of the polymers in the blend has unsaturation (double bonds), it can be selectively stained with a heavy metal oxide like OsO₄ or RuO₄ to enhance contrast in the SEM. This is typically done by exposing the sample surface to the vapors of the staining agent.

  • Mounting: Mount the prepared sample (either the fractured surface or the microtomed face) onto an SEM stub using conductive adhesive.

  • Coating: To prevent charging during SEM imaging, the sample surface must be coated with a thin layer of a conductive material. This is done using a sputter coater.

  • Imaging:

    • Insert the coated sample into the SEM chamber.

    • Operate the SEM at a suitable accelerating voltage (e.g., 5-15 kV).

    • Use the secondary electron (SE) detector to observe the surface topography or the backscattered electron (BSE) detector to view compositional contrast (especially if staining was used).

    • Capture images at various magnifications to analyze the domain sizes and distribution of the phases.

Protocol 3: Assessment of Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of a BADGE-DA blend by analyzing its glass transition behavior.

Equipment and Materials:

  • Cured BADGE-DA blend sample

  • Differential Scanning Calorimeter (DSC)

  • DSC pans (aluminum)

  • Crimper for sealing the pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the cured blend sample (typically 5-10 mg) and place it in a DSC pan.

  • Pan Sealing: Seal the pan using a crimper to ensure good thermal contact. Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the DSC with the desired temperature profile. A typical profile would be:

      • Heat from room temperature to a temperature above the expected glass transitions of all components (e.g., 200 °C) at a heating rate of 10-20 °C/min. This first heating scan is often used to erase the thermal history of the sample.

      • Cool the sample back down to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again to the upper temperature limit at the same heating rate as the first scan. The glass transition temperature (Tg) is typically determined from this second heating scan.

  • Data Interpretation:

    • Miscible Blend: A miscible blend will show a single, sharp glass transition temperature (Tg) that is intermediate between the Tgs of the individual components.

    • Immiscible Blend: An immiscible blend will exhibit two distinct Tgs, each corresponding to the Tg of one of the pure components.

    • Partially Miscible Blend: A partially miscible blend may show two Tgs that are shifted towards each other compared to the pure components, or one broad Tg.

Visual Guides

Chemical Structure of BADGE-DA

Caption: Chemical structure of this compound (BADGE-DA).

Troubleshooting Workflow for Phase Separation

Troubleshooting_Workflow Start Start: Cured blend shows signs of phase separation (e.g., opacity) CheckCompat Is a compatibilizer being used? Start->CheckCompat AddCompat Add a suitable compatibilizer (e.g., block copolymer) CheckCompat->AddCompat No OptimizeCompat Optimize compatibilizer concentration CheckCompat->OptimizeCompat Yes CheckCuring Review curing conditions AddCompat->CheckCuring OptimizeCompat->CheckCuring ModifyCuring Modify curing rate (e.g., increase light intensity) CheckCuring->ModifyCuring Suboptimal CheckComposition Analyze blend composition CheckCuring->CheckComposition Optimal ModifyCuring->CheckComposition AdjustRatio Adjust blend ratio CheckComposition->AdjustRatio Miscibility gap suspected Characterize Characterize morphology (SEM) and miscibility (DSC) CheckComposition->Characterize Composition seems correct AdjustRatio->Characterize Characterize->Start Problem persists End End: Homogeneous blend achieved Characterize->End Problem solved

Caption: Logical workflow for troubleshooting phase separation in BADGE-DA blends.

Mechanism of Compatibilization

Compatibilization_Mechanism cluster_before Before Compatibilization cluster_after After Compatibilization PhaseA_before BADGE-DA Phase Interface_before High Interfacial Tension Poor Adhesion PhaseB_before Secondary Polymer Phase PhaseA_after BADGE-DA Phase Interface_after Low Interfacial Tension Good Adhesion PhaseB_after Secondary Polymer Phase Compatibilizer Compatibilizer (Block Copolymer) Compatibilizer->Interface_after Localizes at Interface

Caption: Compatibilization mechanism in a polymer blend.

References

troubleshooting adhesion problems of BADGE-DA coatings on different substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether-Diamine (BADGE-DA) epoxy coatings. Adhesion problems are a common challenge, and this guide offers solutions for various substrates, including glass, silicon, and gold.

Frequently Asked Questions (FAQs)

Q1: What is a BADGE-DA coating?

A1: BADGE-DA refers to an epoxy-based coating system. BADGE (Bisphenol A diglycidyl ether) is a common epoxy resin that, when mixed with a Diamine (DA) curing agent, undergoes a chemical reaction to form a hard, durable, cross-linked polymer network.[1][2][3] This type of coating is often used in research and development for its excellent mechanical properties, chemical resistance, and adhesive characteristics.

Q2: Why is my BADGE-DA coating peeling or delaminating from the substrate?

A2: Delamination, or peeling, of the coating is a common adhesion problem and can stem from several factors.[4][5][6] The most frequent causes include:

  • Inadequate Surface Preparation: The substrate surface may not be sufficiently clean or may have the wrong surface energy for the coating to adhere properly.[4][6]

  • Contamination: The presence of oils, grease, dust, or other contaminants on the substrate can prevent a strong bond from forming.[4][5]

  • Improper Curing: The epoxy may not have been cured at the correct temperature or for a sufficient amount of time, leading to a weak and poorly adhered film.

  • Moisture: Moisture on the substrate or high humidity during application can interfere with the curing process and adhesion.[4][7]

Q3: What are "fish eyes" in my coating and what causes them?

A3: "Fish eyes" are small, circular defects that appear as craters in the cured epoxy film.[4][5] They are typically caused by contamination on the substrate, such as trace amounts of oil, silicone, or grease.[4][5] This contamination leads to a localized area of high surface tension, causing the liquid epoxy to pull away from that spot.

Q4: My coating is still tacky or soft after the recommended curing time. Why?

A4: A tacky or soft coating that hasn't fully cured is usually the result of one of the following:

  • Incorrect Mixing Ratio: An improper ratio of BADGE resin to the diamine curing agent is a primary cause of incomplete curing.[8][9]

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have areas that are resin-rich and others that are hardener-rich, leading to uneven curing.[8][10]

  • Low Curing Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction will slow down significantly or may not go to completion.[9][11]

Troubleshooting Guide for Adhesion Problems

This guide provides a systematic approach to diagnosing and resolving common adhesion issues with BADGE-DA coatings on different substrates.

Problem 1: Poor Adhesion/Delamination on Glass Substrates
  • Symptom: The cured BADGE-DA coating easily peels off the glass surface.

  • Probable Causes & Solutions:

Probable CauseSolution
Inadequate Cleaning Thoroughly clean the glass substrate. A multi-step cleaning process involving sonication in acetone, followed by isopropyl alcohol, and finally deionized water is recommended. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can also be used for rigorous cleaning, but with extreme caution and proper safety protocols.
Low Surface Energy Glass surfaces can have varying surface energies. Treatment with an oxygen plasma or a UV-Ozone cleaner can increase the surface energy, promoting better wetting and adhesion of the epoxy.[12]
No Adhesion Promoter For critical applications, consider using a silane coupling agent, such as 3-aminopropyltriethoxysilane (APTES), to form a chemical bridge between the glass surface and the epoxy resin.
Problem 2: Inconsistent Adhesion on Silicon Wafers
  • Symptom: The BADGE-DA coating adheres well in some areas of the silicon wafer but not in others.

  • Probable Causes & Solutions:

Probable CauseSolution
Native Oxide Layer Variability The native silicon dioxide layer can be inconsistent. A pre-treatment with a piranha etch or an RCA clean can create a more uniform and hydrophilic surface.
Contamination Organic residues are a common issue on silicon wafers. A thorough cleaning procedure, including a solvent rinse (acetone, then isopropanol) and a final rinse with deionized water, is crucial.[13]
Moisture Ensure the silicon wafer is completely dry before applying the coating. Baking the wafer at a temperature above 100°C for a few minutes can help remove any adsorbed moisture.[14]
Problem 3: Delamination from Gold-Coated Surfaces
  • Symptom: The BADGE-DA coating detaches from the gold surface.

  • Probable Causes & Solutions:

Probable CauseSolution
Inert Nature of Gold Gold is a noble metal and is chemically inert, which can make adhesion challenging. A thorough cleaning with a solvent like acetone followed by UV-Ozone treatment can improve surface energy.[15]
No Adhesion Layer For robust adhesion, a thin adhesion layer of a metal like chromium or titanium is often deposited between the substrate and the gold layer. However, for applications where these metals are not desirable, a self-assembled monolayer (SAM) of a thiol-containing molecule can be used to promote adhesion.
Surface Contamination Gold surfaces can be easily contaminated by airborne molecules. It is recommended to apply the coating as soon as possible after cleaning the gold surface.

Quantitative Data Summary

The following tables provide typical quantitative values that are important for troubleshooting adhesion problems. Note that the exact values can vary depending on the specific diamine curing agent used, the purity of the materials, and the precise experimental conditions.

Table 1: Typical Surface Energies of Substrates

SubstrateSurface Energy (mJ/m²)
Glass (Soda-Lime)250 - 500[16]
Silicon (with native oxide)40 - 60
Gold50 - 100

Table 2: Typical Water Contact Angles on Clean Substrates

SubstrateWater Contact Angle (°)
Clean Glass< 10[17]
Clean Silicon Wafer30 - 40[18]
Clean Gold60 - 80[18]

Experimental Protocols

Protocol 1: Standard Surface Preparation
  • Glass Substrates:

    • Sonicate the glass slides in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes.

    • Sonicate in isopropyl alcohol for 15 minutes.

    • Rinse with deionized water and dry with a stream of nitrogen gas.

    • For enhanced cleaning, treat with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes immediately before coating.

  • Silicon Wafers:

    • Perform a standard solvent clean by rinsing with acetone, followed by isopropyl alcohol, and then deionized water.

    • For a more rigorous clean, perform a standard RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, and water) to remove organic contaminants.

    • Rinse thoroughly with deionized water and dry with a nitrogen gun.

    • A final bake at 110°C for 5 minutes can help to remove any residual moisture.

  • Gold-Coated Substrates:

    • Rinse the substrate with acetone and then isopropyl alcohol.

    • Dry with a gentle stream of nitrogen.

    • Treat with a UV-Ozone cleaner for 5-10 minutes to remove organic contaminants and increase surface energy. Use the substrate for coating immediately after this step.

Protocol 2: BADGE-DA Coating Application via Spin Coating
  • Preparation:

    • Ensure the BADGE resin and diamine curing agent are at room temperature.

    • In a clean container, accurately weigh the BADGE resin and the diamine curing agent according to the stoichiometric ratio recommended by the manufacturer.

    • Mix the two components thoroughly for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[8]

    • Allow the mixture to sit for a few minutes to allow any bubbles to rise to the surface.

  • Spin Coating:

    • Center the prepared substrate on the spin coater chuck.

    • Dispense a small amount of the BADGE-DA mixture onto the center of the substrate.[19]

    • Spin the substrate at a low speed (e.g., 500 rpm) for 10-15 seconds to spread the epoxy.

    • Ramp up to a higher speed (e.g., 2000-4000 rpm) and hold for 30-60 seconds to achieve the desired thickness.[19] The final thickness is dependent on the viscosity of the mixture and the spin speed.

  • Curing:

    • Carefully remove the coated substrate from the spin coater.

    • Cure the coated substrate in an oven at the recommended temperature and time for the specific diamine curing agent being used. A typical curing schedule might be 1-2 hours at 80-120°C.

Protocol 3: Adhesion Testing (ASTM D3359 - Cross-Cut Test)

This is a qualitative test to assess the adhesion of the coating.

  • Procedure:

    • Using a sharp blade or a cross-cut adhesion tester, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area.

    • Firmly smooth the tape into place.

    • Rapidly pull the tape off at a 180-degree angle.

  • Evaluation:

    • Examine the grid area for any removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Visual Troubleshooting Guides

TroubleshootingWorkflow start Adhesion Problem Observed substrate Identify Substrate (Glass, Silicon, Gold) start->substrate prep Review Surface Preparation Protocol substrate->prep clean Was the substrate properly cleaned? prep->clean clean->prep No energy Was surface energy optimized? clean->energy Yes energy->prep No cure Check Curing Parameters energy->cure Yes mix Verify Mix Ratio & Thoroughness cure->mix mix->cure Incorrect temp Confirm Curing Temperature & Time mix->temp Correct temp->cure Incorrect recoat Re-coat with Corrected Protocol temp->recoat Correct fail Adhesion Still Fails recoat->fail If problem persists

Caption: A workflow diagram for troubleshooting BADGE-DA coating adhesion problems.

AdhesionMechanism cluster_coating BADGE-DA Coating cluster_interface Interface cluster_substrate Substrate epoxy Epoxy Resin (BADGE) wetting Wetting epoxy->wetting amine Diamine Curing Agent amine->wetting bonding Chemical & Mechanical Bonding wetting->bonding surface Substrate Surface (Glass, Silicon, Gold) bonding->surface

Caption: Simplified diagram of the adhesion mechanism between the coating and substrate.

References

Validation & Comparative

Bisphenol a diglycidyl ether diacrylate vs. Bisphenol A glycidyl methacrylate (bis-GMA) in dental resins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bisphenol A Diglycidyl Ether Diacrylate and Bisphenol A Glycidyl Methacrylate (Bis-GMA) in Dental Resins

Introduction

In the field of dental restorative materials, the selection of monomers for the resin matrix is a critical determinant of the final properties of the composite. For decades, Bisphenol A glycidyl methacrylate (Bis-GMA) has been the cornerstone monomer in dental resins due to its low polymerization shrinkage and good mechanical properties.[1] However, concerns regarding its high viscosity, potential for estrogenic activity due to leachable Bisphenol A (BPA), and incomplete polymerization have driven research into alternative monomers.[2][3] One such alternative is this compound (BADGE-DA), a molecule structurally similar to Bis-GMA but with acrylate functional groups instead of methacrylate groups.

This guide provides an objective comparison of BADGE-DA and Bis-GMA for use in dental resins, supported by available experimental data and chemical principles. It is intended for researchers, scientists, and drug development professionals working on the formulation and evaluation of novel dental materials.

Chemical Structures

A fundamental understanding of the chemical structures of BADGE-DA and Bis-GMA is essential to appreciate their differing properties.

  • Bis-GMA: Synthesized from the reaction of Bisphenol A diglycidyl ether (BADGE) with methacrylic acid. The presence of hydroxyl groups contributes to its high viscosity through hydrogen bonding.[4]

  • BADGE-DA: Synthesized from the reaction of BADGE with acrylic acid. The replacement of the methacrylate group with a more reactive acrylate group is expected to influence polymerization kinetics and the final network structure.

Performance Comparison

This section provides a comparative overview of the key performance indicators for dental resins formulated with BADGE-DA versus Bis-GMA. Due to a scarcity of direct comparative studies on BADGE-DA in dental applications, some of its projected properties are based on the known behavior of acrylate versus methacrylate monomers and data on related Bisphenol A derivatives.

Table 1: Physical and Mechanical Properties
PropertyThis compound (BADGE-DA)Bisphenol A glycidyl methacrylate (Bis-GMA)Supporting Evidence
Flexural Strength Potentially higher due to increased crosslink densityTypically in the range of 80-150 MPa for filled composites[5]Acrylates are generally more reactive than methacrylates, which can lead to a higher degree of conversion and a more densely crosslinked network, potentially increasing strength.
Flexural Modulus Potentially higherTypically in the range of 5-10 GPa for filled composites[5]A higher crosslink density would likely result in a stiffer material.
Water Sorption Potentially lowerRelatively high due to the presence of hydroxyl groups (can be up to 6.33 wt% for the pure polymer)[6][7]The absence of hydroxyl groups in the idealized BADGE-DA structure would reduce its hydrophilicity.
Solubility Potentially lowerCan be significant, with leaching of unreacted monomers[6][8]Lower water sorption and a potentially higher degree of conversion could lead to reduced solubility.
Table 2: Polymerization Kinetics
PropertyThis compound (BADGE-DA)Bisphenol A glycidyl methacrylate (Bis-GMA)Supporting Evidence
Rate of Polymerization HigherSlower compared to acrylatesThe acrylate double bond is more reactive than the methacrylate double bond, leading to faster polymerization.[9]
Degree of Conversion Potentially higherTypically ranges from 50% to 75% in dental composites[10][11]The higher reactivity of acrylates can lead to a more complete conversion of the monomer double bonds.
Polymerization Shrinkage Potentially higherLower than many other dimethacrylatesWhile a higher degree of conversion can lead to greater shrinkage, the rigid bisphenol A core in both molecules helps to mitigate this.
Table 3: Biocompatibility
PropertyThis compound (BADGE-DA)Bisphenol A glycidyl methacrylate (Bis-GMA)Supporting Evidence
Cytotoxicity Expected to be cytotoxic, similar to other acrylic monomersKnown to be cytotoxic to human gingival fibroblasts and dental pulp cells[2][12][13][14]Unreacted acrylic monomers are generally cytotoxic. The level of cytotoxicity would depend on the amount of leached monomer.
Estrogenic Activity BADGE and its derivatives have shown estrogenic and anti-androgenic activity in some in vitro studies.[15][16][17][18]Can leach Bisphenol A (BPA), a known endocrine disruptor. However, Bis-GMA itself is less likely to hydrolyze to BPA than some other BPA derivatives.[16][19]The estrogenic potential of leached components is a concern for both monomers.
BPA Leaching Potential for leaching of unreacted BADGE and its derivatives, which can be hydrolyzed to BPA under certain conditions.[20][21]Can contain trace amounts of BPA as an impurity and unreacted Bis-GMA can leach.[3]The release of BPA or its precursors is a possibility for both monomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of dental resin monomers. Below are standard protocols for key experiments.

Flexural Strength and Modulus Testing (ISO 4049)

This test determines the flexural strength and modulus of a material, indicating its ability to resist fracture and deformation under a bending load.

  • Specimen Preparation: Rectangular bar-shaped specimens (25 mm x 2 mm x 2 mm) are prepared by filling a stainless steel mold with the uncured resin composite. The material is covered with a Mylar strip and a glass slide and then light-cured according to the manufacturer's instructions. After curing, the specimens are removed from the mold and any excess material is carefully removed.[22][23]

  • Specimen Conditioning: The specimens are stored in distilled water at 37°C for 24 hours before testing.[5]

  • Testing Procedure: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[22][23]

  • Data Analysis: The flexural strength (σ) and flexural modulus (E) are calculated using the following formulas:

    • σ = 3FL / 2bh²

    • E = FL³ / 4bh³d

    • Where F is the maximum load at fracture, L is the span length, b is the specimen width, h is the specimen thickness, and d is the deflection of the specimen at the load F.

Degree of Conversion (DC) Measurement using FTIR Spectroscopy

This method quantifies the percentage of monomer double bonds that have been converted to single bonds during polymerization.

  • Sample Preparation: A small amount of the uncured resin paste is placed between two polyethylene films and pressed to a thin, uniform thickness.[11]

  • Initial Spectrum Acquisition: An initial Fourier Transform Infrared (FTIR) spectrum of the uncured sample is recorded. The absorbance peaks of the aliphatic C=C bond (at approximately 1638 cm⁻¹) and an internal standard, typically the aromatic C=C bond from the Bis-GMA molecule (at approximately 1608 cm⁻¹), are identified.[24]

  • Polymerization: The sample is light-cured for the specified time.

  • Final Spectrum Acquisition: A second FTIR spectrum of the cured sample is recorded.

  • Calculation of DC: The degree of conversion is calculated based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula:

    • DC (%) = [1 - (Aliphatic peak heightcured / Aromatic peak heightcured) / (Aliphatic peak heightuncured / Aromatic peak heightuncured)] x 100[24]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Eluate Preparation: Cured resin discs are incubated in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) to allow for the leaching of components.[25]

  • Cell Culture: Human gingival fibroblasts or other relevant cell lines are seeded in 96-well plates and incubated until they reach a certain confluency.

  • Cell Exposure: The culture medium is replaced with the prepared eluates of the dental resins. Control cells are treated with fresh culture medium. The cells are then incubated for a defined period.

  • MTT Assay: The eluates are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the control group. A statistically significant reduction in cell viability indicates a cytotoxic effect.[25]

Visualizations

Experimental Workflow for Flexural Strength Testing

flexural_strength_workflow cluster_prep Specimen Preparation cluster_cond Conditioning cluster_test Testing cluster_analysis Data Analysis prep1 Mix Resin Composite prep2 Fill Mold (25x2x2mm) prep1->prep2 prep3 Light Cure prep2->prep3 prep4 Remove and Finish prep3->prep4 cond1 Store in Water at 37°C for 24h prep4->cond1 test1 Three-Point Bending Test cond1->test1 test2 Apply Load until Fracture test1->test2 analysis1 Calculate Flexural Strength test2->analysis1 analysis2 Calculate Flexural Modulus analysis1->analysis2

Caption: Workflow for determining the flexural strength and modulus of dental composites according to ISO 4049.

Logical Relationship of Biocompatibility Concerns

biocompatibility_concerns cluster_monomers Dental Resin Monomers cluster_leaching Leaching & Degradation cluster_effects Biological Effects BADGE_DA BADGE-DA Leachables Leached Monomers & Byproducts (BPA, BADGE) BADGE_DA->Leachables Bis_GMA Bis-GMA Bis_GMA->Leachables Cytotoxicity Cytotoxicity Leachables->Cytotoxicity Estrogenicity Estrogenic Activity Leachables->Estrogenicity Genotoxicity Genotoxicity Leachables->Genotoxicity

Caption: Potential biocompatibility issues arising from the leaching of components from dental resins.

References

A Comparative Analysis of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA) and Alternative Epoxy Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Epoxy acrylates are a versatile class of oligomers widely used in ultraviolet (UV) and electron beam (EB) curable formulations for coatings, inks, adhesives, and electronics.[1][2] Their popularity stems from the excellent performance properties they impart, including high reactivity, hardness, chemical resistance, and durability.[1] For decades, the most common epoxy acrylate has been Bisphenol A diglycidyl ether diacrylate (BADGE-DA), derived from Bisphenol A (BPA).

However, due to regulatory scrutiny and health concerns surrounding BPA as a potential endocrine disruptor, there is a significant industry-wide shift towards BPA-free alternatives.[3][4] This guide provides a comparative analysis of BADGE-DA and other epoxy acrylates, presenting key performance data from experimental studies to assist researchers, scientists, and drug development professionals in selecting the appropriate materials for their applications.

Chemical Structures and Curing Mechanism

The performance of an epoxy acrylate is largely dictated by its chemical backbone. BADGE-DA possesses an aromatic backbone that provides rigidity and hardness. Alternatives often utilize aliphatic or different aromatic structures to achieve a balance of properties, often aiming to reduce viscosity or eliminate the potential for BPA migration.[1][5]

The curing process for most epoxy acrylates, including BADGE-DA, is a rapid polymerization initiated by free radicals generated from a photoinitiator upon exposure to UV light.[6] This process, known as free-radical polymerization, allows for extremely fast curing, often within seconds.[6]

cluster_structures Chemical Structures cluster_mechanism UV Curing Mechanism (Free-Radical Polymerization) BADGE_DA This compound (BADGE-DA) (Aromatic Backbone) Aliphatic_EA Cycloaliphatic Epoxy Acrylate (BPA-Free Alternative) PI Photoinitiator Radical Free Radicals PI->Radical Generates UV UV Light UV->PI Activation Monomer Epoxy Acrylate Oligomers Radical->Monomer Initiates Polymerization Polymer Cross-linked Polymer Network (Cured Film) Monomer->Polymer

Caption: Core chemical backbones and the UV free-radical curing mechanism.

Performance Data Comparison

The following tables summarize quantitative data comparing BADGE-DA with various alternatives. Performance can be highly dependent on the full formulation, including the type and concentration of reactive diluents and photoinitiators.

Table 1: Physical and Curing Properties
PropertyBADGE-DA (Typical)Aliphatic Epoxy Acrylate (CN-132)[7]Triacrylate Epoxy Acrylate (CN-133)[7]BPA-Free Polyester Acrylate (PEA X)
Viscosity (cps at 25°C) High (~40,000+)[8]1,60018,000Similar to diluted BADGE-DA
Functionality 223N/A
Color/Appearance Colorless to pale straw liquid[9][10]N/AN/AN/A
Key Disadvantage High viscosity, prone to yellowingLower hardnessHigher viscosity than CN-132May have lower resistance properties[11]
Max. Cure Speed (ft/min) 75175150Similar to BADGE-DA
Table 2: Mechanical Properties of Cured Films
PropertyBADGE-DA (CN-120)[7]Aliphatic Epoxy Acrylate (CN-132)[7]Triacrylate Epoxy Acrylate (CN-133)[7]Epoxy-Modified Acrylates (General)[12]
Pencil Hardness 2HF2HHigh
Tensile Strength (MPa) 40-55[13][14]N/AN/A70+[12]
Adhesion (Cross-hatch) 80%100%100%N/A
Abrasion Resistance (Taber, mg loss) 152510Excellent
Hoffman Scratch (Load, g) 400>1000>1000N/A
Table 3: Chemical Resistance

Chemical resistance is a key feature of epoxy acrylates.[1] Resistance is typically evaluated by the number of double rubs with a solvent-soaked cloth before the coating is marred.

Chemical AgentBADGE-DA Based OPV[3]BPA-Free Oligomer OPV[3]
Methyl Ethyl Ketone (MEK Double Rubs) SimilarSimilar
Isopropyl Alcohol (IPA) GoodGood
Water ExcellentExcellent
Acid (e.g., Acetic Acid 10%) Good-Excellent[15]Good

Experimental Protocols

Detailed and standardized methodologies are crucial for the objective comparison of material properties.

cluster_workflow General Experimental Workflow for Performance Testing Formulate 1. Formulation (Oligomer + Diluent + Photoinitiator) Apply 2. Film Application (e.g., Wire Wound Rod on Substrate) Formulate->Apply Cure 3. UV Curing (Specified Lamp, Dose, and Speed) Apply->Cure Condition 4. Conditioning (Post-cure stabilization at std. temp/humidity) Cure->Condition Test 5. Property Testing (Mechanical, Chemical, etc.) Condition->Test

Caption: Standardized workflow for preparing and testing UV-cured films.

Viscosity Measurement
  • Objective: To determine the resistance to flow of the uncured liquid oligomer or formulation.

  • Method: A rotational viscometer (e.g., Brookfield type) is used. A specified spindle is rotated at a constant speed within the liquid sample, and the resulting torque is measured.

  • Protocol:

    • Equilibrate the sample to a constant temperature, typically 25°C or 60°C, in a temperature-controlled bath.[5][16]

    • Select an appropriate spindle and rotational speed to ensure the torque reading is within the instrument's optimal range (typically 20-80%).

    • Immerse the spindle into the sample to the marked level.

    • Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cps).[16]

    • Measurements can be taken across a range of shear rates to assess shear-thinning behavior.[17][18]

Pencil Hardness Test
  • Objective: To measure the surface hardness and mar resistance of a cured coating.

  • Method: Based on ASTM D3363. It involves pushing calibrated drawing pencils of increasing hardness over the surface until one scratches or gouges the film.

  • Protocol:

    • Place the coated panel on a firm, level surface.

    • Starting with the softest pencil (e.g., 6B), hold it firmly against the film at a 45° angle.

    • Push the pencil away from the operator with uniform pressure, creating a ~6.5 mm (¼-inch) stroke.

    • Use a soft cloth to wipe the surface and inspect for a scratch or gouge.

    • Repeat the process with pencils of increasing hardness.

    • The reported pencil hardness is that of the hardest pencil that does not scratch the coating.[7]

Chemical Resistance (MEK Double Rub Test)
  • Objective: To assess the resistance of the cured film to solvent attack, which is an indicator of cure degree.

  • Method: Based on ASTM D4752. A cloth saturated with Methyl Ethyl Ketone (MEK) is rubbed back and forth across the surface with a specified pressure.

  • Protocol:

    • Secure the coated panel.

    • Saturate a cheesecloth or cotton ball with MEK.

    • With moderate, consistent pressure, rub the cloth back and forth over a section of the coating. One forward and back motion constitutes one "double rub."

    • Continue until the coating is broken through to the substrate or until a specified number of rubs is reached.

    • The result is reported as the number of double rubs the coating withstood.

Signaling Pathways and Toxicological Considerations

For professionals in drug development and life sciences, the biological interaction of these chemicals is of paramount importance. The primary concern with BADGE-DA is not a direct signaling pathway but its potential to hydrolyze and release Bisphenol A (BPA), a known endocrine disruptor.[19][20]

cluster_hydrolysis BADGE Hydrolysis Pathway and Biological Concern BADGE BADGE or Residual Monomer Hydrolysis Hydrolysis BADGE->Hydrolysis Aqueous Aqueous Environment (e.g., Foodstuffs, Biological Media) Aqueous->Hydrolysis BPA Bisphenol A (BPA) Released Hydrolysis->BPA Endocrine Endocrine Disruption (Potential Biological Effect) BPA->Endocrine Leads to Concern

Caption: Hydrolysis of BADGE can release BPA, a compound of toxicological concern.

The migration of unreacted BADGE monomer and its subsequent hydrolysis is a critical consideration in applications like food packaging coatings and biomedical devices.[20][21][22] BPA-free alternatives are designed to eliminate this pathway by replacing the BPA core with other chemical structures that do not yield endocrine-active compounds upon degradation.[14] This intrinsic safety profile is a primary driver for their adoption.

References

A Comparative Analysis of the Cytotoxicity of Bisphenol A Diglycidyl Ether Diacrylate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Bisphenol A diglycidyl ether diacrylate (BADGE-DA) and its analogues. The information is compiled from various experimental studies to assist researchers in understanding the relative toxicity of these compounds. This document summarizes key quantitative data, details common experimental protocols, and illustrates a significant signaling pathway involved in the cytotoxic effects of these compounds.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of Bisphenol A (BPA) and its various analogues, including diglycidyl ether derivatives, on different human cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC50) of Bisphenol A and Its Analogues in MCF-7 and HSeC Cell Lines after 24 hours of Exposure

CompoundCell LineIC50 (μM)
Bisphenol A (BPA)MCF-758.2
HSeC62.1
Bisphenol S (BPS)MCF-7185.2
HSeC210.4
Bisphenol F (BPF)MCF-7254.7
HSeC288.3
Bisphenol AF (BPAF)MCF-785.3
HSeC94.6
Bisphenol Z (BPZ)MCF-759.1
HSeC48.7

Table 2: Cytotoxic Effects of BADGE and BFDGE on Caco-2 Cell Proliferation after 48 hours of Exposure

CompoundConcentration (µM)Inhibition of Cell Proliferation (%)
BADGE5040
10060
20080
BFDGE5035
10055
20075

Note: Data for Table 2 is derived from graphical representations and textual descriptions in the cited study and represents approximate values.

Experimental Protocols

The following section details a common methodology used to assess the cytotoxicity of bisphenol analogues.

Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cell lines (e.g., Caco-2, MCF-7, HSeC)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • This compound and its analogues (dissolved in a suitable solvent, e.g., DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Exposure: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 500 µM). A vehicle control (medium with the solvent used to dissolve the compounds) is also included. The cells are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: After the exposure period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 values are then determined from the dose-response curves.

Signaling Pathway

BADGE-Induced Apoptosis via the Mitochondrial Pathway

Bisphenol A diglycidyl ether (BADGE) has been shown to induce apoptosis (programmed cell death) in various cell lines. One of the key mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria.

badge_apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BADGE BADGE Bid Bid BADGE->Bid activates Bax Bax Bax_m Bax (activated) Bax->Bax_m translocates to mitochondrion tBid tBid Bid->tBid cleavage tBid->Bax activates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis execution Apoptosome->ActiveCaspase9 activates Mito CytoC Cytochrome c Bax_m->CytoC release Smac Smac/DIABLO Bax_m->Smac release AIF AIF Bax_m->AIF release CytoC->Apaf1

Caption: BADGE-induced Bax/Bid-dependent mitochondrial apoptosis pathway.

performance evaluation of Bisphenol a diglycidyl ether diacrylate in stereolithography (SLA) 3D printing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of stereolithography (SLA) 3D printing, material selection is paramount to achieving desired outcomes in research, scientific applications, and drug development. This guide provides a comprehensive performance evaluation of Bisphenol A diglycidyl ether diacrylate (BADGE-DA) based resins, comparing them against common alternatives. The information presented is supported by experimental data to facilitate informed decisions for your specific applications.

Executive Summary

This compound (BADGE-DA) is a widely utilized monomer in photocurable resins for SLA 3D printing due to its advantageous mechanical properties and printability. However, for applications in the life sciences, particularly in drug development and medical devices, a thorough evaluation of its performance against other materials, especially concerning biocompatibility, is crucial. This guide delves into a comparative analysis of BADGE-DA with standard resins, tough resins, and biocompatible alternatives like polyethylene glycol diacrylate (PEGDA)-based resins.

Performance Metrics: A Comparative Analysis

The performance of BADGE-DA in SLA 3D printing is benchmarked against other common resins across key parameters: mechanical strength, print resolution, and biocompatibility.

PropertyBADGE-DA Based ResinStandard ResinTough Resin (ABS-like)PEGDA-Based Resin
Tensile Strength 3.3–14.5 MPa[1][2]HighModerateLow
Flexural Strength 64–80 MPa[1][2]ModerateHighLow
Flexural Modulus HighModerateHighLow
Hardness (Shore D) 40–60 HV[1][2]HighModerateLow
Elongation at Break LowLowHighHigh
Print Resolution High (down to 0.1 mm)[1]HighGoodHigh
Biocompatibility Potential cytotoxicity, requires post-processingGenerally not biocompatibleGenerally not biocompatibleGenerally non-cytotoxic[3]

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are outlined below.

Mechanical Testing: Tensile and Flexural Strength

This protocol is adapted from studies evaluating the mechanical properties of SLA-printed materials.[1][4]

Objective: To determine the tensile and flexural strength of 3D printed specimens.

Apparatus:

  • SLA 3D Printer (e.g., Formlabs Form 2 or similar, using a 405 nm laser)[4][5]

  • Universal Testing Machine

  • Digital Calipers

Procedure:

  • Specimen Design: Create 3D models of test specimens according to ASTM D638 for tensile testing and ASTM D790 for flexural testing.

  • Printing:

    • Orient the specimens on the build platform at a consistent angle (e.g., 0°, 45°, 90°) to assess anisotropy.[4]

    • Set the layer thickness to a standard value (e.g., 50 µm or 100 µm).[4][6]

    • Print the specimens using the resin formulation under investigation.

  • Post-Processing:

    • Wash the printed parts in a suitable solvent (e.g., isopropyl alcohol) to remove excess uncured resin.

    • Post-cure the specimens in a UV curing chamber at a specified wavelength (e.g., 405 nm) and temperature for a defined duration to ensure complete polymerization.[4]

  • Testing:

    • Tensile Test: Mount the specimen in the universal testing machine and apply a tensile load until failure. Record the ultimate tensile strength and elongation at break.

    • Flexural Test (3-Point Bending): Place the specimen on two supports and apply a load to the center until it fractures. Record the flexural strength and flexural modulus.

  • Data Analysis: Calculate the average and standard deviation of the mechanical properties from a statistically significant number of samples (e.g., n=5).

Biocompatibility Assessment: Cytotoxicity Assay

This protocol is based on methods for evaluating the biocompatibility of 3D printed materials for medical applications.[3][7][8]

Objective: To assess the in vitro cytotoxicity of the 3D printed material.

Apparatus:

  • SLA 3D Printer

  • Cell culture incubator

  • Microplate reader

  • Inverted microscope

Materials:

  • 3D printed samples of the resin, sterilized (e.g., by ethanol washing or autoclaving).

  • Mammalian cell line (e.g., L929 fibroblasts or a cell line relevant to the intended application).

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • MTT or similar viability assay kit.

Procedure:

  • Sample Preparation:

    • Print disc-shaped samples of the resin.

    • Perform extensive post-processing, including thorough washing and curing, to minimize residual cytotoxic components.[3]

    • Sterilize the samples.

  • Cell Seeding: Seed the chosen cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure (Direct Contact): Place a sterilized 3D printed sample into each well, in direct contact with the cells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay:

    • At each time point, remove the 3D printed samples.

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to a negative control (cells cultured without the 3D printed material).

Visualizing Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis CAD_Model CAD Model Design Slicing Slicing CAD_Model->Slicing Printing SLA 3D Printing Slicing->Printing Washing Washing (IPA) Printing->Washing Printability Printability Assessment Printing->Printability Curing Post-Curing (UV) Washing->Curing Mechanical Mechanical Testing Curing->Mechanical Biocompatibility Biocompatibility Assay Curing->Biocompatibility Data Comparative Data Analysis Mechanical->Data Biocompatibility->Data Printability->Data

Caption: Experimental workflow for performance evaluation of SLA resins.

Decision_Tree start Application Requirement mech_prop High Mechanical Strength? start->mech_prop biocompat Biocompatibility Required? mech_prop->biocompat Yes high_res High Resolution Critical? mech_prop->high_res No badge_da BADGE-DA Resin biocompat->badge_da Yes (with post-processing) pegda_resin PEGDA-Based Resin biocompat->pegda_resin Yes tough_resin Tough Resin high_res->tough_resin No standard_resin Standard Resin high_res->standard_resin Yes

Caption: Decision tree for selecting an appropriate SLA resin.

Conclusion

The selection of an appropriate resin for SLA 3D printing is a critical decision that directly impacts the success of research and development projects. BADGE-DA based resins offer excellent mechanical properties and high print resolution, making them suitable for a wide range of applications where strength and detail are paramount.[1] However, for applications in drug delivery and medical devices, where biocompatibility is a primary concern, alternatives such as PEGDA-based resins may be more appropriate due to their inherently non-cytotoxic nature.[3] For applications requiring high impact resistance and flexibility, tough resins are a better choice.[9] Ultimately, the choice of resin should be guided by a thorough understanding of the specific requirements of the application, and the data and protocols presented in this guide can serve as a valuable resource in this decision-making process.

References

cross-reactivity studies of Bisphenol a diglycidyl ether diacrylate in epoxy resin allergies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of cross-sensitization patterns between Bisphenol A diglycidyl ether diacrylate (BADGE.DA) and other epoxy compounds, providing researchers, scientists, and drug development professionals with essential data and experimental insights.

Epoxy resin systems are a primary cause of occupational allergic contact dermatitis, with Bisphenol A diglycidyl ether (BADGE or DGEBA) being the most frequent sensitizer.[1][2][3] Understanding the cross-reactivity between BADGE and its derivatives, as well as other epoxy compounds, is crucial for accurate diagnosis, patient management, and the development of safer alternatives. This guide provides a comparative analysis of key studies on the cross-reactivity of BADGE and related substances, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Cross-Reactivity

Studies have consistently demonstrated significant cross-reactivity between BADGE (Bis-A epoxy resin) and Bisphenol F diglycidyl ether (DGEBF or Bis-F epoxy resin). Research indicates that a very high percentage of individuals sensitized to BADGE also react to DGEBF, which is attributed to their structural similarities.[1][4] In one study involving 41 patients with known sensitivity to standard Bis-A epoxy resin, 100% had positive reactions to at least one of the Bis-F epoxy resins tested.[4] Another multicenter study found a substantial agreement between positive reactions to both resins.[1]

Cross-reactivity with epoxy acrylates, such as those used in dentistry (e.g., Bis-GMA), appears to be less common. In the same study of 41 patients, only 20% reacted to at least one of the tested epoxy acrylates.[4] It has been suggested that concomitant positive patch test reactions to DGEBA and Bis-GMA may not be true cross-reactions, as commercial Bis-GMA can contain DGEBA as an impurity.[5]

Efforts to develop less sensitizing epoxy resin monomers have shown promising results in reducing cross-reactivity. A study investigating two novel epoxy monomers in 11 individuals with known BADGE allergy found that all participants reacted to BADGE upon retesting. However, only three reacted to one of the new monomers, and none reacted to the second, indicating little to no cross-reactivity.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from key cross-reactivity studies.

AllergenPatient CohortNumber of PatientsPercentage with Positive ReactionStudy Citation
Bis-F Epoxy ResinsPatients with Bis-A epoxy resin sensitivity41100%[4]
Epoxy Acrylates (at least one)Patients with Bis-A epoxy resin sensitivity4120%[4]
Tosylamide Epoxy ResinPatients with Bis-A epoxy resin sensitivity4132%[4]
Triglycidyl Isocyanurate ResinPatients with Bis-A epoxy resin sensitivity410%[4]
Novel Epoxy Monomer 1Individuals with BADGE allergy1127.3% (3 of 11)[6]
Novel Epoxy Monomer 2Individuals with BADGE allergy110%[6]
DGEBFPatients with suspected ERS contact allergy7043.7%[1]
DGEBAPatients with suspected ERS contact allergy7055.2%[1]

Experimental Protocols

The primary method for assessing cross-reactivity in epoxy resin allergy is patch testing .

Standard Patch Testing Protocol
  • Patient Selection: Patients with a clinical history of allergic contact dermatitis, particularly with suspected exposure to epoxy resins, are selected. A positive patch test to a standard epoxy resin (e.g., BADGE 1% in petrolatum or acetone) is often a prerequisite for inclusion in cross-reactivity studies.[4][6][8]

  • Allergen Preparation:

    • The standard allergen is typically Bisphenol A diglycidyl ether (BADGE) at a concentration of 1% in petrolatum or acetone.[8]

    • Other allergens, including different epoxy resins (e.g., DGEBF), epoxy acrylates, reactive diluents, and novel monomers, are prepared in appropriate vehicles (commonly petrolatum) and concentrations.[4][6] Testing may be performed with a dilution series of the allergens.[6]

    • When testing a patient's own materials from their workplace, caution is necessary to avoid irritant reactions or active sensitization. Industrial chemicals often require significant dilution.[9]

  • Application of Patches:

    • Small amounts of the allergens are applied to patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

    • The patches are then applied to the patient's upper back.

  • Reading of Results:

    • The patches are removed after 48 hours (D2).

    • The test sites are read at D2 and again at D3 or D4, and sometimes later (e.g., D7).[9]

    • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • ?+ = doubtful reaction

      • + = weak (non-vesicular) reaction (erythema, infiltration, papules)

      • ++ = strong (vesicular) reaction (erythema, infiltration, papules, vesicles)

      • +++ = extreme reaction (bullous or ulcerative reaction)

      • IR = irritant reaction

      • NT = not tested

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a cross-reactivity study in epoxy resin allergy.

Cross_Reactivity_Study_Workflow cluster_0 Patient Recruitment & Selection cluster_1 Experimental Phase cluster_2 Data Collection & Analysis cluster_3 Conclusion A Clinical History of Allergic Contact Dermatitis B Positive Patch Test to Standard Epoxy Resin (BADGE) A->B C Patch Testing with a Series of Related Allergens (e.g., DGEBF, Epoxy Acrylates, Novel Monomers) B->C D Reading of Patch Test Results (e.g., at D2, D3/D4) C->D E Grading of Reactions (ICDRG) D->E F Statistical Analysis of Cross-Reactivity Rates E->F G Determination of Cross-Reactivity Patterns F->G

Workflow of a typical cross-reactivity study in epoxy resin allergy.

References

A Comparative Kinetic Analysis of Thermal and Photopolymerization of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the curing kinetics of BADGE-based systems, offering a side-by-side comparison of thermal and photopolymerization methodologies. This guide provides quantitative data, experimental protocols, and visual representations of the underlying processes to aid in the selection and optimization of polymerization techniques.

This guide delves into the comparative kinetics of two primary methods for curing Bisphenol A diglycidyl ether (BADGE), a common epoxy resin: thermal polymerization with a diamine adduct (DA) and cationic photopolymerization. While both methods result in a cross-linked polymer network, the initiation mechanisms, reaction kinetics, and processing characteristics differ significantly. This comparison aims to provide a clear understanding of these differences to inform material selection and process design in various research and development applications.

Quantitative Comparison of Polymerization Kinetics

The following table summarizes key kinetic parameters for the thermal and photopolymerization of BADGE-based systems. It is important to note that the thermal polymerization data corresponds to a BADGE-diamine system, a common formulation, while the photopolymerization data is for the cationic polymerization of BADGE monomer, which does not require a traditional hardener.

Kinetic ParameterThermal Polymerization (BADGE-DA)Photopolymerization (Cationic BADGE)
Initiation Method HeatUV Irradiation
Typical Temperature Range 80 - 200 °C25 - 120 °C[1]
Reaction Mechanism Step-growth polyadditionCationic ring-opening chain-growth
Activation Energy (Ea) 50 - 70 kJ/molGenerally lower; temperature-dependent
Reaction Time Minutes to hoursSeconds to minutes[2]
Conversion Rate Dependent on temperature and timeDependent on light intensity and photoinitiator concentration[3][4]
Oxygen Inhibition Not sensitiveNot sensitive[5]
Post-Curing Often required to achieve full properties"Dark cure" (continued polymerization after light is removed) is common[2][6]

Experimental Protocols

Detailed methodologies for characterizing the kinetics of both polymerization processes are outlined below.

Thermal Polymerization Kinetics via Differential Scanning Calorimetry (DSC)

This protocol describes the use of non-isothermal DSC to determine the curing kinetics of a BADGE-diamine system.[7]

1. Sample Preparation:

  • Accurately weigh the BADGE resin and the diamine hardener in a stoichiometric ratio.
  • Thoroughly mix the two components until a homogeneous mixture is obtained.
  • Precisely weigh 5-10 mg of the mixture into a standard aluminum DSC pan.
  • Seal the pan hermetically.

2. DSC Analysis:

  • Place the sealed sample pan and an empty reference pan into the DSC instrument.
  • Heat the sample from room temperature to a temperature sufficient to complete the curing reaction (e.g., 250 °C) at multiple constant heating rates (e.g., 5, 10, 15, and 20 °C/min).
  • Record the heat flow as a function of temperature.

3. Data Analysis:

  • Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).
  • The degree of conversion (α) at any given temperature (T) is calculated as α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to that temperature.
  • Utilize model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of conversion.

Photopolymerization Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol details the use of Photo-DSC to investigate the kinetics of cationic photopolymerization of BADGE.[1][3][8]

1. Sample Preparation:

  • Prepare a formulation by dissolving a cationic photoinitiator (e.g., a sulfonium or iodonium salt) in the BADGE monomer at a specific concentration (e.g., 1 mol%).[1]
  • Ensure complete dissolution, if necessary, by gentle heating and stirring.
  • Place a small, accurately weighed sample (1-5 mg) into an open aluminum DSC pan.

2. Photo-DSC Analysis:

  • Place the sample pan in the Photo-DSC cell, which is equipped with a UV light source.
  • Equilibrate the sample at the desired isothermal temperature (e.g., 25, 50, 70, 90, and 110 °C).[1]
  • Expose the sample to UV radiation of a specific wavelength and intensity.
  • Record the heat flow as a function of time during and after irradiation.

3. Data Analysis:

  • The rate of polymerization is directly proportional to the measured heat flow.
  • Integrate the exothermic peak to determine the total enthalpy of polymerization (ΔH_total).
  • The conversion (α) as a function of time can be calculated from the partial heat of reaction.
  • Kinetic parameters such as the rate constant (k) can be determined by fitting the data to appropriate kinetic models.

Visualizing the Processes and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental differences in the reaction mechanisms of thermal and photopolymerization of BADGE.

Thermal_Polymerization_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Weigh BADGE\nand Diamine Weigh BADGE and Diamine Mix Components Mix Components Weigh BADGE\nand Diamine->Mix Components Stoichiometric Ratio Load into\nDSC Pan Load into DSC Pan Mix Components->Load into\nDSC Pan DSC Instrument DSC Instrument Load into\nDSC Pan->DSC Instrument Non-isothermal Heating Record Heat Flow\nvs. Temperature Record Heat Flow vs. Temperature DSC Instrument->Record Heat Flow\nvs. Temperature Calculate Conversion (α) Calculate Conversion (α) Record Heat Flow\nvs. Temperature->Calculate Conversion (α) Determine Activation\nEnergy (Ea) Determine Activation Energy (Ea) Calculate Conversion (α)->Determine Activation\nEnergy (Ea) Isoconversional Methods

Figure 1: Experimental workflow for determining the kinetics of thermal polymerization of BADGE-DA using DSC.

Photo_Polymerization_Workflow cluster_prep Sample Preparation cluster_analysis Photo-DSC Analysis cluster_data Data Analysis Weigh BADGE\nand Photoinitiator Weigh BADGE and Photoinitiator Dissolve Photoinitiator Dissolve Photoinitiator Weigh BADGE\nand Photoinitiator->Dissolve Photoinitiator e.g., 1 mol% Load into\nPhoto-DSC Pan Load into Photo-DSC Pan Dissolve Photoinitiator->Load into\nPhoto-DSC Pan Photo-DSC Instrument Photo-DSC Instrument Load into\nPhoto-DSC Pan->Photo-DSC Instrument Isothermal Temperature UV Irradiation UV Irradiation Photo-DSC Instrument->UV Irradiation Record Heat Flow\nvs. Time Record Heat Flow vs. Time UV Irradiation->Record Heat Flow\nvs. Time Calculate Conversion (α) Calculate Conversion (α) Record Heat Flow\nvs. Time->Calculate Conversion (α) Determine Rate\nConstant (k) Determine Rate Constant (k) Calculate Conversion (α)->Determine Rate\nConstant (k) Kinetic Modeling

Figure 2: Experimental workflow for determining the kinetics of photopolymerization of BADGE using Photo-DSC.

Figure 3: Comparison of the initiation and propagation mechanisms in thermal and photopolymerization of BADGE.

References

Assessing the Estrogenic Activity of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA) in Comparison to Bisphenol A (BPA): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the estrogenic potential of Bisphenol A (BPA) and its derivative, Bisphenol A diglycidyl ether diacrylate (BADGE-DA), is crucial for researchers in toxicology, materials science, and drug development. While extensive data exists for BPA, a known endocrine disruptor, direct comparative studies on the estrogenic activity of BADGE-DA are notably scarce in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on existing data for BPA and structurally related bisphenol derivatives, such as Bisphenol A diglycidyl ether (BADGE) and Bisphenol A dimethacrylate (BPA-DM), to infer the potential estrogenic activity of BADGE-DA. This comparison is supported by detailed experimental protocols for key assays used to determine estrogenicity and visualizations of the relevant biological pathways and experimental workflows.

Comparative Estrogenic Activity: An Overview

Bisphenol A (BPA) is a well-documented xenoestrogen that mimics the action of the natural hormone 17β-estradiol by binding to estrogen receptors (ERα and ERβ), thereby triggering downstream cellular responses. In contrast, the estrogenic activity of BADGE and its derivatives is less clear-cut, with some studies indicating a lack of estrogenic agonism, while others suggest potential activity, possibly from impurities or hydrolysis products. For instance, some studies have shown that while BPA exhibits estrogenic activity in various in vitro assays, other related chemicals, including some dental materials, do not show activity at similar concentrations.[1][2]

One study confirmed that both BPA and BPA-DM can cause proliferation of MCF-7 breast cancer cells at micromolar concentrations, which is a hallmark of estrogenic activity.[3] This suggests that the presence of the core bisphenol A structure is a key determinant of estrogenicity. However, the modifications to the hydroxyl groups in derivatives like BADGE and BADGE-DA can significantly alter their interaction with the estrogen receptor. Some research indicates that BADGE and its derivatives may act as anti-estrogens, antagonizing the effects of natural estrogens.[4] A study using a reporter gene assay found that several tested bisphenol diglycidyl ethers, including BADGE, showed no agonistic activities, but some exhibited anti-estrogenic properties.[4] Another study reported that a hydrated derivative of BADGE (BADGE·2H2O) exhibited greater estrogenic activity than BPA.[5]

Given the structural similarities, it is plausible that BADGE-DA may possess some level of estrogenic or anti-estrogenic activity, which would be dependent on its binding affinity to the estrogen receptor and its metabolic stability. However, without direct experimental evidence, any assessment remains speculative.

Data Presentation: Quantitative Comparison of Estrogenic Activity

The following table summarizes the available quantitative data on the estrogenic activity of BPA and related compounds. It is important to note the absence of specific data for this compound (BADGE-DA).

CompoundAssay TypeCell Line/SystemEndpointResult (EC50 or Effective Concentration)Reference
Bisphenol A (BPA) E-Screen (Cell Proliferation)MCF-7Cell Proliferation≥ 10⁻⁶ M[3]
Yeast Two-HybridSaccharomyces cerevisiaeβ-galactosidase activityPositive[1][2]
Fluorescence PolarizationN/ACompetitive BindingPositive[1][2]
Bisphenol A dimethacrylate (BPA-DM) E-Screen (Cell Proliferation)MCF-7, T-47D, ZR-75-1Cell Proliferation≥ 10⁻⁶ M[3]
Bisphenol A diglycidyl ether (BADGE) Reporter Gene AssayNot SpecifiedERα ActivationNo agonistic activity[4]
Yeast Two-HybridSaccharomyces cerevisiaeβ-galactosidase activityNo agonistic activity, but antagonist activity found in some fractions[6]
BADGE·2H₂O Neuronal Differentiation AssayPrimary Cortical NeuronsNeurite Outgrowth> BPA[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of estrogenic activity are provided below.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is a widely used method to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).[7][8]

Objective: To determine if a test compound can induce cell proliferation in MCF-7 cells, indicative of estrogenic activity.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped to remove endogenous steroids

  • Test compounds (BPA, BADGE-DA) and 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) or other cell viability assay reagents

  • Plate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation: Prior to the assay, culture cells in DMEM with 5% charcoal-dextran stripped FBS for 3-4 days to deplete endogenous estrogens.

  • Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 2 x 10³ cells/well.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days, allowing for cell proliferation.

  • Cell Viability Assay: At the end of the incubation period, fix the cells and stain with Sulforhodamine B.

  • Quantification: Measure the absorbance at 540 nm using a plate reader. The absorbance is proportional to the cell number.

  • Data Analysis: Plot the cell number against the concentration of the test compound to determine the effective concentration (EC50) that induces 50% of the maximal proliferative response.

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid assay is a molecular biology technique used to detect protein-protein interactions. It can be adapted to screen for compounds that bind to a nuclear receptor, such as the estrogen receptor.[9]

Objective: To determine if a test compound can induce the interaction between the estrogen receptor ligand-binding domain (LBD) and a coactivator protein.

Materials:

  • Saccharomyces cerevisiae strain engineered to express the estrogen receptor LBD fused to a DNA-binding domain (DBD) and a coactivator protein fused to an activation domain (AD).

  • Reporter gene (e.g., lacZ encoding β-galactosidase) under the control of a promoter recognized by the DBD.

  • Yeast growth media (SD/-Trp/-Leu) for selection of transformed yeast.

  • Test compounds and 17β-estradiol.

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase assay.

Procedure:

  • Yeast Culture: Grow the engineered yeast strain in selective media.

  • Treatment: Expose the yeast cells to various concentrations of the test compounds and the positive control.

  • Incubation: Incubate the cultures for a defined period to allow for receptor-ligand interaction and reporter gene expression.

  • β-galactosidase Assay: Lyse the yeast cells and measure the β-galactosidase activity using a colorimetric assay with ONPG as a substrate.

  • Data Analysis: The intensity of the color change is proportional to the reporter gene activity, which reflects the strength of the interaction between the ER-LBD and the coactivator, induced by the test compound.

Reporter Gene Assay

Reporter gene assays in mammalian cells provide a sensitive and specific method for quantifying the activation of the estrogen receptor by a test compound.[9]

Objective: To measure the transcriptional activation of an estrogen-responsive reporter gene by a test compound.

Materials:

  • Mammalian cell line (e.g., HeLa, T47D) that is transiently or stably transfected with two plasmids:

    • An expression vector for the human estrogen receptor (hERα).

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Cell culture medium and reagents.

  • Test compounds and 17β-estradiol.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Transfect the cells with the hERα expression vector and the ERE-luciferase reporter plasmid.

  • Seeding: Seed the transfected cells into 96-well plates.

  • Treatment: After 24 hours, expose the cells to various concentrations of the test compounds and the positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized reporter gene activity against the compound concentration to determine the EC50 value.

Mandatory Visualization

The following diagrams illustrate the estrogen signaling pathway and the workflows of the described experimental assays.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen / Xenoestrogen (e.g., BPA) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding ER_HSP Inactive ER Complex ER->ER_HSP Dimer Activated ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & Binding Transcription Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response (e.g., Proliferation) Proteins->Response

Estrogen signaling pathway.

ExperimentalWorkflows cluster_MCF7 MCF-7 Proliferation (E-Screen) Assay cluster_Y2H Yeast Two-Hybrid (Y2H) Assay cluster_Reporter Reporter Gene Assay MCF7_1 Seed MCF-7 cells MCF7_2 Treat with Test Compound MCF7_1->MCF7_2 MCF7_3 Incubate (6 days) MCF7_2->MCF7_3 MCF7_4 Measure Cell Proliferation MCF7_3->MCF7_4 Y2H_1 Culture Engineered Yeast Y2H_2 Treat with Test Compound Y2H_1->Y2H_2 Y2H_3 Incubate Y2H_2->Y2H_3 Y2H_4 Measure Reporter Gene Activity (β-galactosidase) Y2H_3->Y2H_4 Reporter_1 Transfect Mammalian Cells Reporter_2 Treat with Test Compound Reporter_1->Reporter_2 Reporter_3 Incubate (24-48h) Reporter_2->Reporter_3 Reporter_4 Measure Reporter Gene Activity (Luciferase) Reporter_3->Reporter_4

Experimental workflows for estrogenicity assays.

Conclusion

The assessment of the estrogenic activity of this compound (BADGE-DA) is hampered by a lack of direct experimental data. However, by examining data from structurally similar compounds, it is possible to make some inferences. Bisphenol A is a confirmed weak estrogen, while its derivatives show variable activity. Some, like BPA-DM, retain estrogenic properties, whereas BADGE has been reported to have little to no estrogenic agonistic activity and may even act as an estrogen antagonist. The presence of the acrylate groups in BADGE-DA could further modify its interaction with the estrogen receptor.

Therefore, it is imperative that dedicated studies are conducted to directly compare the estrogenic activity of BADGE-DA and BPA using standardized in vitro assays such as the MCF-7 cell proliferation assay, yeast two-hybrid assay, and reporter gene assays. Such research is essential to accurately characterize the endocrine-disrupting potential of BADGE-DA and to ensure the safety of its applications in various materials and products. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct such vital comparative studies.

References

BADGE-DA Polymers: A Comparative Analysis of Mechanical Properties Against Industry-Standard Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research and drug development, the selection of polymeric materials with optimal mechanical properties is paramount for the success of applications ranging from medical devices to tissue engineering scaffolds. This guide provides a detailed comparison of the mechanical properties of Bisphenol A diglycidyl ether-Diamine (BADGE-DA) polymers against widely used industry-standard biocompatible polymers: Polycaprolactone (PCL), Polylactic Acid (PLA), and Poly(lactic-co-glycolic acid) (PLGA). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed material choices.

Comparative Analysis of Mechanical Properties

The mechanical performance of a polymer is a critical determinant of its suitability for a specific biomedical application. Key parameters include tensile strength, which indicates the maximum stress a material can withstand while being stretched; Young's modulus, a measure of its stiffness; and elongation at break, which signifies its ductility. The following table summarizes these properties for BADGE-DA polymers and their alternatives, with data compiled from various studies. It is important to note that properties can vary based on the specific grade of the polymer, its molecular weight, and the precise testing conditions.

Polymer SystemCuring Agent/TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Test Standard
BADGE-DA Ethylene Diamine (EDA)45 - 652.5 - 3.51.5 - 3.0ASTM D638
BADGE-DA 4,4'-Diaminodiphenyl Sulfone (DDS)60 - 803.0 - 4.51.0 - 2.5ASTM D638
Polycaprolactone (PCL) -10 - 200.2 - 0.4>100ASTM D638
Polylactic Acid (PLA) -40 - 702.0 - 4.02 - 6ASTM D638
Poly(lactic-co-glycolic acid) (PLGA) 50:50 LA:GA ratio40 - 551.5 - 2.52 - 4ASTM D638

Disclaimer: The data presented is a compilation from multiple sources and should be used for comparative purposes. For specific applications, it is recommended to consult manufacturer datasheets or conduct independent testing.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized testing methods, primarily those established by ASTM International. Adherence to these protocols ensures consistency and comparability of data across different materials and laboratories.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[1][2]

  • Specimen Preparation: Test specimens are typically prepared in a dumbbell or "dog-bone" shape through injection molding or machining.[2][3] The dimensions of the specimens are standardized to ensure consistent results. Prior to testing, specimens are conditioned for at least 40 hours at 23°C and 50% relative humidity.[3]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[1][4] The applied load and the resulting elongation of the specimen are continuously monitored and recorded.

  • Data Analysis: From the load-extension curve, several key properties are calculated, including tensile strength, Young's modulus (modulus of elasticity), and elongation at break.[2]

ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials

This test measures the flexural strength and flexural modulus of a material.[5][6]

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[5]

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test) until it fractures or reaches a specified strain.[7][8]

  • Data Analysis: The flexural strength is calculated from the load at fracture, and the flexural modulus is determined from the slope of the stress-strain curve.

ASTM D695: Standard Test Method for Compressive Properties of Rigid Plastics

This standard is used to determine the compressive strength and modulus of rigid plastics.[9][10]

  • Specimen Preparation: Specimens are typically cylindrical or rectangular blocks with specific dimensions.[11][12]

  • Test Procedure: The specimen is placed between two compression plates, and a compressive load is applied at a uniform rate until the specimen fails.[9][11]

  • Data Analysis: The compressive strength is the maximum compressive stress sustained by the specimen, and the compressive modulus is calculated from the stress-strain data.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the typical workflow for determining the tensile properties of a polymer according to ASTM D638.

ASTM_D638_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis prep1 Material Selection (e.g., BADGE-DA resin) prep2 Specimen Fabrication (Injection Molding or Machining) prep1->prep2 prep3 Conditioning (23°C, 50% RH, 40h) prep2->prep3 test1 Mount Specimen in Universal Testing Machine prep3->test1 Conditioned Specimen test2 Apply Tensile Load (Constant Crosshead Speed) test1->test2 test3 Record Load vs. Elongation Data test2->test3 analysis1 Generate Stress-Strain Curve test3->analysis1 Raw Data analysis2 Calculate Mechanical Properties - Tensile Strength - Young's Modulus - Elongation at Break analysis1->analysis2 report Comparative Report analysis2->report Final Results

Caption: Workflow for ASTM D638 Tensile Testing of Polymers.

References

Comparative Study of Curing Efficiency with Different Photoinitiators for Bisphenol A Diglycidyl Ether-Dianiline (BADGE-DA) Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The photocuring of epoxy resins offers significant advantages, including rapid, on-demand curing at ambient temperatures. However, the inclusion of amine curing agents, such as dianiline (DA) in Bisphenol A diglycidyl ether (BADGE) formulations, introduces significant challenges to traditional cationic photopolymerization. This guide provides a comparative overview of the curing efficiency of different photoinitiators in the context of BADGE-DA systems, highlighting the inherent chemical interactions and presenting potential solutions through dual-cure and hybrid systems.

The Challenge: Amine Inhibition in Cationic Photopolymerization

Cationic photopolymerization is a common method for curing epoxy resins. It is initiated by superacids generated from the photolysis of onium salt photoinitiators, such as iodonium and sulfonium salts. However, amines, including the dianiline in BADGE-DA, are basic compounds that can readily neutralize these photogenerated acids. This acid-base reaction effectively quenches the initiator and prevents the initiation of epoxy ring-opening polymerization, leading to poor or incomplete curing.[1][2] The extent of this inhibition is directly related to the basicity of the amine.[1][2]

Therefore, a straightforward comparison of cationic photoinitiator efficiency in a standard BADGE-DA formulation is not practical, as most would exhibit low to negligible curing. The key to successfully photocuring epoxy-amine systems lies in adopting more sophisticated strategies, such as dual-cure or hybrid systems.

Dual-Cure and Hybrid Systems: A Viable Solution

Dual-cure systems combine two distinct curing mechanisms, typically a rapid photocuring step followed by a thermal curing step. In the context of BADGE-DA, this allows for initial solidification via photopolymerization, followed by the traditional thermal cure of the epoxy-amine reaction. Hybrid systems, on the other hand, may involve the simultaneous activation of different polymerization pathways.

Photoinitiators for Dual-Cure Epoxy-Amine Systems

The choice of photoinitiator in a dual-cure BADGE-DA system is critical. Instead of relying solely on cationic photoinitiators, which are susceptible to amine inhibition, a more effective approach is to use photoinitiators that can generate free radicals. These radicals can then participate in a secondary reaction to generate a cationic species or initiate the polymerization of another component in the formulation, such as an acrylate.

1. Radical Photoinitiators in Hybrid Acrylate/Epoxy-Amine Systems:

A common strategy is to formulate a hybrid system containing both epoxy-amine and acrylate components. In this case, a radical photoinitiator is used to cure the acrylate portion of the formulation upon UV exposure. This initial curing step provides rapid solidification and green strength. The thermal cure of the epoxy-amine components can then proceed to develop the final material properties.

2. Photo-latent Catalysts:

Another approach involves the use of photo-latent catalysts. These are compounds that are inactive until exposed to light, at which point they release a catalyst that can promote the epoxy-amine reaction. Photo-latent amine catalysts, for example, can generate a tertiary amine upon irradiation, which can then catalyze the thermal curing of the epoxy resin.[3][4]

Comparative Performance of Photoinitiators in Model Systems

While direct comparative data for BADGE-DA is limited due to the challenges of amine inhibition, data from related epoxy and hybrid systems can provide valuable insights into the relative performance of different photoinitiator classes.

Table 1: Comparison of Cationic Photoinitiator Performance in Epoxy Resins (Amine-Free)

Photoinitiator TypeCationAnionRelative ReactivityKey Characteristics
Diaryliodonium Salts (Aryl)₂I⁺SbF₆⁻HighHigh reactivity, good thermal stability.[5]
PF₆⁻ModerateLower reactivity compared to SbF₆⁻.[5]
B(C₆F₅)₄⁻HighGood solubility and high reactivity.
Triarylsulfonium Salts (Aryl)₃S⁺SbF₆⁻Very HighGenerally more reactive than iodonium salts.[6]
PF₆⁻HighGood reactivity and thermal stability.
Ferrocenium Salts [Cp₂Fe]⁺PF₆⁻LowWeaker acid generator, often requires heat.[5]

Note: The reactivity of cationic photoinitiators is highly dependent on the non-nucleophilicity and size of the counter-anion. Larger, less nucleophilic anions like SbF₆⁻ lead to more active propagating species and higher polymerization rates.[5]

Table 2: Performance of Radical Photoinitiators in a Model Epoxy-Acrylate Hybrid System

Photoinitiator TypePhotoinitiator ExampleCuring Efficiency (Acrylate Conversion)Advantages in Hybrid Systems
Type I (Cleavage) Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)HighEfficiently initiates acrylate polymerization, can lead to high crosslink density.
Type II (H-abstraction) Camphorquinone (CQ) / AmineModerate to HighCommonly used, but the amine co-initiator can interact with the epoxy-amine system.

Experimental Protocols

Measuring Curing Efficiency

1. Real-Time Fourier Transform Infrared (FTIR) Spectroscopy:

  • Objective: To monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and/or the acrylate double bond peak (around 1638 cm⁻¹) as a measure of conversion.

  • Methodology:

    • A thin film of the BADGE-DA formulation containing the photoinitiator is placed between two KBr plates.

    • The sample is placed in the FTIR spectrometer and an initial spectrum is recorded.

    • The sample is irradiated with a UV light source of a specific wavelength and intensity for a defined period.

    • FTIR spectra are recorded in real-time during and after irradiation.

    • The degree of conversion is calculated by measuring the decrease in the area of the characteristic absorption band relative to an internal standard peak that does not change during the reaction.

2. Photo-Differential Scanning Calorimetry (Photo-DSC):

  • Objective: To measure the heat flow associated with the photopolymerization reaction, which is proportional to the rate and extent of the reaction.

  • Methodology:

    • A small sample of the formulation is placed in a DSC pan.

    • The sample is placed in the DSC cell, which is equipped with a UV light source.

    • The sample is brought to the desired isothermal temperature.

    • The UV light is turned on, and the heat flow is recorded as a function of time.

    • The total heat of polymerization is determined by integrating the area under the exothermic peak. The rate of polymerization is proportional to the heat flow.

Visualizing the Curing Process

Logical Relationship of Dual-Cure System

Dual_Cure_System cluster_photo_cure Stage 1: Photocuring cluster_thermal_cure Stage 2: Thermal Curing PI Radical Photoinitiator Radicals Free Radicals PI->Radicals Generates UV UV Light UV->PI Activation Acrylate Acrylate Monomer Radicals->Acrylate Initiates Polymerization Cured_Acrylate Crosslinked Acrylate Network (Green Strength) Acrylate->Cured_Acrylate Cured_Epoxy Crosslinked Epoxy-Amine Network (Final Properties) Cured_Acrylate->Cured_Epoxy Provides Matrix For BADGE BADGE (Epoxy Resin) BADGE->Cured_Epoxy DA Dianiline (Amine Curing Agent) DA->Cured_Epoxy Heat Heat Heat->DA Activation

Caption: Logical flow of a dual-cure system for epoxy-amine resins.

Experimental Workflow for Evaluating Curing Efficiency

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Curing and Analysis Formulation Prepare BADGE-DA/ Acrylate Formulation Add_PI Add Photoinitiator Formulation->Add_PI UV_Cure UV Irradiation Add_PI->UV_Cure FTIR Real-Time FTIR Data_Analysis Calculate Conversion & Polymerization Rate FTIR->Data_Analysis Photo_DSC Photo-DSC Photo_DSC->Data_Analysis UV_Cure->FTIR UV_Cure->Photo_DSC Thermal_Cure Thermal Post-Cure UV_Cure->Thermal_Cure Followed by

Caption: Experimental workflow for evaluating dual-cure efficiency.

Conclusion and Future Perspectives

The photocuring of BADGE-DA systems presents a significant chemical challenge due to the inhibitory effect of the amine curing agent on cationic photopolymerization. A direct comparison of cationic photoinitiators in such a system is therefore not the most effective approach. Instead, researchers should focus on dual-cure and hybrid systems that circumvent this issue. The use of radical photoinitiators in conjunction with an acrylate component, or the development of novel photo-latent catalysts, offers promising pathways for achieving rapid, on-demand curing of epoxy-amine formulations. Future research should focus on quantifying the performance of different photoinitiator systems within these more complex, yet more viable, curing frameworks. This will enable the development of advanced materials with tailored properties for a wide range of applications.

References

Safety Operating Guide

Personal protective equipment for handling Bisphenol a diglycidyl ether diacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bisphenol A diglycidyl ether diacrylate (BADGE) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause skin and serious eye irritation, and may lead to an allergic skin reaction[1][2][3][4][5]. It is also identified as a potential endocrine-disrupting compound[6]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[7]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility data). Wear impervious and flame-retardant lab coats or clothing.[7]Prevents skin contact, which can lead to irritation and allergic reactions.[7]
Respiratory Protection A full-face respirator with a filter for organic gases and vapors (e.g., Type ABEK EN14387) is necessary if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][7]Protects against inhalation of harmful vapors, mists, or aerosols.[1][7]

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][8]

    • Assemble all necessary equipment and materials before starting the experiment.

    • Inspect all PPE for integrity before use.[7]

  • Handling:

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with the chemical.[1][7]

    • Avoid breathing in any dust, fumes, mists, vapors, or sprays.[1][7][8]

    • Use non-sparking tools and prevent the buildup of electrostatic charge.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2][4]

    • Contaminated work clothing should not be taken out of the laboratory and must be decontaminated or disposed of as hazardous waste.[4][7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][7][8] Seek medical attention if skin irritation or a rash develops.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if it is safe to do so.[1][2] Seek immediate medical attention.
Inhalation Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][8]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a potential disposal method.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[4]

Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Inspect & Don Required PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Inhalation & Skin Contact D->E F Use Non-Sparking Tools E->F G Wash Hands Thoroughly F->G H Decontaminate Work Area G->H I Properly Remove & Store/Dispose of PPE H->I J Collect Waste in Labeled, Sealed Containers I->J K Dispose via Licensed Chemical Waste Facility J->K L In Case of Exposure or Spill M Follow First-Aid & Spill Response Procedures L->M N Seek Medical Attention M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.